DPP9-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H33F2N3O3 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
tert-butyl N-[3-[[2-(5,6-difluoro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]amino]-1-adamantyl]carbamate |
InChI |
InChI=1S/C25H33F2N3O3/c1-23(2,3)33-22(32)29-25-9-15-4-16(10-25)8-24(7-15,14-25)28-11-21(31)30-12-17-5-19(26)20(27)6-18(17)13-30/h5-6,15-16,28H,4,7-14H2,1-3H3,(H,29,32) |
Clé InChI |
PYOHEUZJJMWWMD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
DPP9-IN-1 mechanism of action in pyroptosis
An In-Depth Technical Guide to the Mechanism of DPP9 Inhibition-Induced Pyroptosis
Executive Summary
Dipeptidyl peptidase 9 (DPP9), an intracellular serine protease, has been identified as a critical negative regulator of the innate immune system. It functions as a crucial checkpoint for the activation of the NLRP1 and CARD8 inflammasomes.[1][2][3] Small-molecule inhibitors of DPP9, such as the referenced compound DPP9-IN-1 and the well-characterized inhibitor Val-boroPro (VbP), trigger a rapid and potent form of pro-inflammatory programmed cell death known as pyroptosis.[4][5] This is achieved by disrupting the inhibitory interaction between DPP9 and the inflammasome sensor proteins, leading to the activation of caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD), the ultimate executor of pyroptosis.[5][6] The targeted induction of pyroptosis in specific cell types, such as acute myeloid leukemia (AML) cells, highlights the therapeutic potential of DPP9 inhibitors.[3][7] This guide provides a detailed overview of the molecular mechanism, quantitative data on inhibitor potency, and key experimental protocols for studying DPP9-inhibition-induced pyroptosis.
The Role of DPP9 as a Pyroptosis Checkpoint
Under normal physiological conditions, DPP9 prevents the spontaneous activation of the NLRP1 and CARD8 inflammasomes.[4][8] NLRP1 is a sensor protein that, unlike other inflammasome sensors, undergoes autoproteolysis within its Function-to-Find (FIIND) domain. This cleavage generates an N-terminal fragment (NT) and a C-terminal fragment (CT), which remain non-covalently associated.[6][9] The CT fragment, containing the UPA and CARD domains, is the inflammatory component capable of initiating downstream signaling.[10][11]
DPP9's inhibitory function is twofold:
-
Scaffolding: DPP9 directly binds to the FIIND domain of NLRP1.[1][2] Cryo-electron microscopy has revealed that a DPP9 homodimer forms a ternary complex with one full-length, uncleaved NLRP1 molecule and one proteolytically processed, inflammatory NLRP1-CT fragment.[6][8][12]
-
Sequestration: The N-terminus of the NLRP1-CT fragment inserts directly into the active site of DPP9, effectively "quenching" its activity and preventing it from oligomerizing.[6][11] This dual-check mechanism ensures that inflammasome activation is tightly controlled.[1][2]
This compound Mechanism of Action in Pyroptosis
The inhibition of DPP9's enzymatic activity by small molecules is the trigger for pyroptosis. The mechanism proceeds through a well-defined signaling cascade:
-
Inhibitor Binding: A DPP9 inhibitor, such as this compound or Val-boroPro, binds to the catalytic serine residue in the active site of DPP9.[6]
-
Displacement of NLRP1-CT: This competitive binding displaces the N-terminus of the sequestered NLRP1-CT fragment.[6][9]
-
NLRP1-CT Release and Oligomerization: The liberated NLRP1-CT is now free to self-associate, forming a signaling-competent oligomer that serves as the seed for inflammasome assembly.[6][10]
-
Inflammasome Assembly: The oligomerized NLRP1-CT recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the effector protein pro-caspase-1, leading to the formation of a high-molecular-weight complex known as the inflammasome.[1][10]
-
Caspase-1 Activation: Proximity-induced autoproteolysis activates pro-caspase-1, generating the catalytically active caspase-1 enzyme.[13][14]
-
Pyroptosis Execution: Activated caspase-1 cleaves GSDMD. The resulting GSDMD N-terminal fragment oligomerizes and inserts into the plasma membrane, forming large pores (10–15 nm in diameter).[15][16] This disrupts the cell's osmotic potential, leading to cell swelling, lysis, and the release of intracellular contents, a process defined as pyroptosis.[17][18]
-
Cytokine Maturation: Concurrently, activated caspase-1 cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are then released from the cell through the GSDMD pores.[14][19]
References
- 1. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP9 deficiency: an Inflammasomopathy which can be rescued by lowering NLRP1/IL-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures and functions of the inflammasome engine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. genecards.org [genecards.org]
- 13. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Methodology for Comprehensive Detection of Pyroptosis | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Discovery and Synthesis of DPP9-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of DPP9-IN-1, a potent and selective inhibitor of Dipeptidyl Peptidase 9 (DPP9). This document details the scientific journey from the initial lead compound to the optimized inhibitor, presenting key data, experimental methodologies, and visual representations of the critical pathways involved.
Introduction to DPP9 as a Therapeutic Target
Dipeptidyl Peptidase 9 (DPP9) is an intracellular serine protease that plays a crucial role in various physiological processes, including immune regulation, inflammatory responses, and cell proliferation.[1][2] Its enzymatic activity involves the cleavage of X-proline dipeptides from the N-terminus of polypeptides.[3][4] Dysregulation of DPP9 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention. Notably, DPP9 is a key negative regulator of the NLRP1 and CARD8 inflammasomes, and its inhibition can trigger pyroptosis, a form of inflammatory cell death, in certain cancer cells.[5] The development of selective DPP9 inhibitors is therefore of significant interest for potential applications in oncology and immunology.
The Discovery Pathway of this compound: From Vildagliptin (B1682220) to a Selective Inhibitor
The discovery of this compound (also referred to as compound 42 in the scientific literature) originated from the clinically used DPP4 inhibitor, vildagliptin.[6][7] Vildagliptin, while primarily targeting DPP4 for the treatment of type 2 diabetes, was found to exhibit off-target activity against DPP8 and DPP9, with a slight preference for DPP9.[7] This observation provided a crucial starting point for a lead optimization campaign aimed at engineering a potent and selective DPP9 inhibitor while minimizing or eliminating DPP4 activity.
The strategic approach involved modifying the scaffold of vildagliptin to enhance its affinity and selectivity for DPP9. This structure-activity relationship (SAR) study led to the synthesis of a series of analogs, culminating in the identification of this compound as a highly potent and selective inhibitor.[8]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) |
| DPP9 | 0.0034 |
| DPP8 | 0.6 |
| DPP4 | >10 |
| DPP2 | >5 |
| FAP | 10 |
| PREP | >10 |
Data sourced from Benramdane, S., et al. (2023).[9]
Table 2: Selectivity Profile of this compound
| Selectivity Ratio | Value |
| DPP8 / DPP9 | ~176-fold |
| DPP4 / DPP9 | >2900-fold |
Calculated from IC50 values.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Bioavailability | 2% |
| Half-life | < 45 min |
Data sourced from a recent study on vildagliptin-derived inhibitors.[8]
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates and their subsequent coupling. The detailed synthetic route is outlined below.
Detailed Experimental Protocols
DPP9 Enzymatic Inhibition Assay
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of compounds against DPP9.
Materials:
-
Recombinant human DPP9 enzyme[3]
-
DPP assay buffer[3]
-
Fluorogenic DPP substrate (e.g., Gly-Pro-AMC)[10]
-
Test compound (this compound)
-
96-well black microtiter plates[3]
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DPP assay buffer.
-
In a 96-well plate, add 10 µL of the diluted test compound or vehicle control (for positive and blank controls) to the appropriate wells.[10]
-
Dilute the recombinant human DPP9 enzyme in DPP assay buffer to the desired concentration (e.g., 1 ng/µL).[10]
-
Add 10 µL of the diluted enzyme solution to the wells containing the test compound and positive control. Add 10 µL of DPP assay buffer to the blank wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare the substrate solution by diluting the fluorogenic DPP substrate stock in DPP assay buffer (e.g., to 100 µM).[10]
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[11][12]
Materials:
-
Cultured cells (e.g., THP-1 or HL-60)[9]
-
Cell culture medium
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for DPP9
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound at the desired concentration or vehicle control for a specified time (e.g., 1 hour) under normal cell culture conditions.
-
Cell Harvesting and Lysis: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Lyse the cells to release the proteins.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[13] Immediately cool the tubes on ice for 3 minutes.[13]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DPP9 in each sample by SDS-PAGE and Western blotting using a DPP9-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble DPP9 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
This compound represents a significant advancement in the development of selective probes for studying the biological functions of DPP9. Its discovery, stemming from a lead optimization effort on the known drug vildagliptin, highlights a successful strategy for generating highly selective inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of DPP9 inhibition.
References
- 1. [PDF] Probing for improved selectivity with dipeptide-derived inhibitors of dipeptidyl peptidases 8 and 9: the impact of P1-variation | Semantic Scholar [semanticscholar.org]
- 2. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 5. Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Targeted Engagement of DPP9 in Rat Tissue Using CETSA, SP3 Processing, and Absolute Quantitation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Cellular Targets of DPP9-IN-1 Downstream of DPP9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and downstream signaling pathways affected by the inhibition of Dipeptidyl Peptidase 9 (DPP9) by small molecule inhibitors, with a focus on DPP9-IN-1 and functionally similar compounds like Val-boroPro (Talabostat) and 1G244. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Core Cellular Target: The Inflammasome
Inhibition of the intracellular serine protease DPP9 leads to the activation of specific inflammasome complexes, multiprotein platforms that initiate inflammatory signaling cascades. The primary downstream targets identified are the sensor proteins NLRP1 (NACHT, LRR and PYD domains-containing protein 1) and CARD8 (Caspase recruitment domain-containing protein 8).[1][2][3][4] DPP9, in its active state, functions as a crucial negative regulator of these inflammasomes.[3]
The mechanism of inhibition involves DPP9 directly binding to the FIIND (Function-to-find) domain of both NLRP1 and CARD8, maintaining them in an inactive, monomeric state.[3] Small molecule inhibitors of DPP9 disrupt this interaction, leading to the auto-oligomerization of NLRP1 or CARD8 and the assembly of the inflammasome complex.[3] This activation culminates in the recruitment and activation of pro-caspase-1.[1][4]
Activated caspase-1 then cleaves its substrates, most notably Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis .[1][4] This process is characterized by cell swelling, membrane rupture, and the release of cellular contents, including pro-inflammatory cytokines like IL-1β.[3]
Data Presentation: Inhibitor Potency and Cellular Effects
The following tables summarize quantitative data on the potency of common DPP9 inhibitors and their effects on cellular processes.
Table 1: Inhibitor IC50 Values against DPP Family Proteases
| Inhibitor | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Reference |
| Val-boroPro (Talabostat) | <4 | 4 | 11 | [1][2] |
| 1G244 | >100,000 | 14, 12 | 53, 84 | [1][5][6] |
Table 2: Cellular Effects of DPP9 Inhibition
| Cell Type | Inhibitor | Effect | Quantitative Data | Reference |
| THP-1 (human monocytic cell line) | Val-boroPro | Induction of pyroptosis | IC50 = 206 nM (CellTiter-Glo) | [4] |
| Primary Human Keratinocytes | Talabostat | IL-1β Secretion | Significant increase at 0.2–1 μM | [3] |
| Acute Myeloid Leukemia (AML) cell lines | Val-boroPro | Cytotoxicity | IC50 range: 6 to 206 nM in 12 of 17 cell lines | [4] |
| THP-1 Macrophages | 1G244 | Altered Proteome | Diminished expression of M1-like response markers | [3][7][8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling cascade and a typical experimental workflow for studying DPP9 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of DPP9 inhibition.
LDH Cytotoxicity Assay for Pyroptosis Measurement
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant, which is a hallmark of lytic cell death like pyroptosis.
Materials:
-
Target cells (e.g., THP-1 human monocytic cells)
-
96-well flat-bottom cell culture plates
-
DPP9 inhibitor (e.g., Val-boroPro or 1G244)
-
LDH cytotoxicity detection kit
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Protocol:
-
Cell Seeding: Seed 1 x 104 to 5 x 104 cells per well in a 96-well plate in 100 µL of culture medium. Include triplicate wells for each condition: untreated cells (spontaneous release), cells treated with lysis buffer (maximum release), and cells treated with the DPP9 inhibitor.
-
Cell Treatment: After overnight incubation, treat the cells with various concentrations of the DPP9 inhibitor.
-
Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add the stop solution provided in the kit. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Immunofluorescence for ASC Speck Formation
This method visualizes the oligomerization of the adaptor protein ASC into a large "speck," a key event in inflammasome activation.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
DPP9 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ASC antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the DPP9 inhibitor for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. ASC specks will appear as bright, distinct puncta in the cytoplasm.
Western Blot for Caspase-1 and GSDMD Cleavage
This technique detects the cleavage of pro-caspase-1 and GSDMD into their active forms, confirming the activation of the pyroptotic pathway.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-caspase-1 (p20), anti-GSDMD (N-terminal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies against the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-1 and GSDMD indicates activation of pyroptosis.
Co-Immunoprecipitation of DPP9 and NLRP1/CARD8
This method is used to verify the physical interaction between DPP9 and its target inflammasome sensors and to assess the effect of inhibitors on this interaction.
Materials:
-
Cell lysates from cells overexpressing tagged versions of DPP9 and NLRP1 or CARD8
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against the tag on the "bait" protein (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Lysis: Lyse cells expressing the tagged proteins in Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the antibody against the bait protein (e.g., anti-FLAG for FLAG-tagged NLRP1) to form an antibody-antigen complex.
-
Capture Complex: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the "bait" (e.g., FLAG) and the potential interacting partner ("prey," e.g., DPP9) to confirm their interaction. To test the effect of an inhibitor, the inhibitor can be added to the cells before lysis or to the lysate during the immunoprecipitation step. A reduction in the co-precipitated protein in the presence of the inhibitor indicates that the inhibitor disrupts the interaction.[9]
References
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decrease of the pro-inflammatory M1-like response by inhibition of dipeptidyl peptidases 8/9 in THP-1 macrophages - quantitative proteomics of the proteome and secretome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Role of Dipeptidyl Peptidase 9 (DPP9) in NLRP1 Inflammasome Activation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the critical role of Dipeptidyl Peptidase 9 (DPP9) as a negative regulator of the NLRP1 inflammasome. It delves into the molecular mechanisms of this interaction, the consequences of its disruption, and the experimental methodologies used to investigate this pathway.
Core Concepts: DPP9 as a Gatekeeper of NLRP1 Inflammasome Activation
The NLRP1 inflammasome is a key component of the innate immune system, responsible for detecting intracellular danger signals and initiating an inflammatory response. Its activation is a tightly controlled process to prevent aberrant inflammation. Dipeptidyl Peptidase 9 (DPP9), a ubiquitously expressed serine protease, has emerged as a crucial checkpoint in this pathway, functioning as a direct inhibitor of NLRP1.
Mechanism of Inhibition:
DPP9 employs a dual mechanism to suppress NLRP1 activity, involving both its scaffolding function and its enzymatic activity[1][2][3]. The primary mechanism of inhibition is through direct physical interaction. DPP9 binds to the Function-to-Find (FIIND) domain of NLRP1[1][4]. This interaction is critical, as it sequesters the inflammatory C-terminal fragment (CT) of NLRP1, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1[5][6][7].
Cryo-electron microscopy studies have revealed that DPP9 forms a ternary complex with one full-length, autoinhibited NLRP1 molecule and one C-terminal fragment of another NLRP1 molecule[5][6][7]. The N-terminus of the NLRP1-CT inserts into the active site of DPP9, effectively blocking the catalytic site and preventing the release of this pro-inflammatory fragment[5][6][7].
Activation of NLRP1 via DPP9 Inhibition:
The inhibitory grip of DPP9 on NLRP1 can be released by small molecule inhibitors that target the enzymatic activity of DPP8 and DPP9, such as Val-boroPro (VbP), also known as Talabostat[1][8]. These inhibitors competitively bind to the active site of DPP9, displacing the NLRP1-CT[5][7]. This displacement liberates the C-terminal fragment, allowing it to oligomerize and initiate the assembly of the active inflammasome complex. This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of inflammatory cell death known as pyroptosis[1][9][10].
Genetic inactivation of DPP9, through methods like CRISPR/Cas9, also leads to spontaneous activation of the NLRP1 inflammasome, further cementing its role as a critical negative regulator[1]. Mutations in either NLRP1 that disrupt DPP9 binding or loss-of-function mutations in DPP9 are associated with autoinflammatory diseases, highlighting the physiological relevance of this regulatory axis[1][3][11].
Data Presentation: Quantitative Analysis of the DPP9-NLRP1 Interaction and NLRP1 Activation
The following tables summarize key quantitative data related to the DPP9-NLRP1 interaction and the effects of its disruption.
| Parameter | Value | Species | Method | Reference |
| DPP9-NLRP1 FIIND Binding Affinity (Kd) | 3.5 µM | Human | Surface Plasmon Resonance (SPR) | |
| DPP9 (S730G inactive mutant)-Syk (1-31) peptide Binding Affinity (Kd) | 1.9 µM | Human | Surface Plasmon Resonance (SPR) |
| Compound | Target(s) | IC50/Ki | Effect on NLRP1 Inflammasome | Reference |
| Val-boroPro (Talabostat) | DPP4, DPP8, DPP9, FAP | DPP8: IC50 = 4 nM, Ki = 1.5 nM; DPP9: IC50 = 11 nM, Ki = 0.76 nM; DPP-IV: Ki = 0.18 nM; FAP: IC50 = 560 nM | Induces activation | |
| 1G244 | DPP8/9 | Not specified | Induces activation | [5] |
| Compound 8j | DPP8/9 | Not specified | Induces activation | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DPP9-Mediated NLRP1 Inhibition and Activation
Caption: DPP9 inhibits NLRP1 by sequestering its C-terminal fragment.
Experimental Workflow for Investigating DPP9-NLRP1 Interaction
Caption: Workflow for studying the DPP9-NLRP1 interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect DPP9-NLRP1 Interaction
Objective: To determine if DPP9 and NLRP1 physically associate within a cell.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged NLRP1 and HA-tagged DPP9
-
Transfection reagent (e.g., FuGENE HD)
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP, 5 mM imidazole (B134444), protease inhibitors)
-
Anti-FLAG affinity beads
-
Wash buffer (lysis buffer with lower imidazole concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies: anti-FLAG, anti-HA, anti-DPP9, anti-NLRP1
-
Western blot reagents and equipment
Protocol:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding FLAG-NLRP1 and HA-DPP9 using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-FLAG affinity beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluates by Western blotting using anti-HA or anti-DPP9 antibodies to detect co-precipitated DPP9. Use an anti-FLAG antibody to confirm the immunoprecipitation of NLRP1.
ASC Speck Formation Assay via Flow Cytometry
Objective: To quantify NLRP1 inflammasome activation by measuring the formation of ASC specks.
Materials:
-
HEK293T cells stably expressing ASC-GFP
-
Expression plasmid for NLRP1
-
Val-boroPro (VbP)
-
Flow cytometer capable of pulse-shape analysis (width and area of the fluorescence signal)
-
FACS buffer (e.g., PBS with 2% FBS)
Protocol:
-
Seed HEK293T-ASC-GFP cells in a 24-well plate.
-
Transfect the cells with the NLRP1 expression plasmid.
-
After 24 hours, treat the cells with the desired concentration of VbP (e.g., 10 µM) for the indicated time (e.g., 16-24 hours).
-
Gently harvest the cells, wash with PBS, and resuspend in FACS buffer.
-
Analyze the cells on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the GFP signal by plotting fluorescence width (FSC-W or SSC-W) against fluorescence area (FSC-A or SSC-A). Cells containing ASC specks will have a lower width-to-area ratio.
-
Quantify the percentage of cells with ASC specks in each condition.
Caspase-1 Activation Assay by Western Blot
Objective: To detect the cleavage of pro-caspase-1 into its active p20 subunit, a hallmark of inflammasome activation.
Materials:
-
Cells (e.g., primary keratinocytes, HEK293T reconstituted with NLRP1 and pro-caspase-1)
-
VbP
-
Reagents for protein precipitation from supernatant (e.g., methanol/chloroform)
-
Lysis buffer
-
Antibodies: anti-caspase-1 (p20 subunit specific)
-
Western blot reagents and equipment
Protocol:
-
Plate cells and treat with VbP as described in the ASC speck assay.
-
Collect the cell culture supernatant and lyse the cells in lysis buffer.
-
Precipitate the proteins from the supernatant using a methanol/chloroform protocol to concentrate the secreted proteins.
-
Resuspend the precipitated supernatant proteins and the cell lysates in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody that specifically recognizes the cleaved p20 subunit of caspase-1.
-
Analyze both the cell lysate and the supernatant fractions. The presence of the p20 band in the supernatant is a strong indicator of inflammasome activation and pyroptosis.
LDH Cytotoxicity Assay for Pyroptosis Measurement
Objective: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes.
Materials:
-
Cells and treatment reagents (as above)
-
LDH cytotoxicity assay kit (e.g., Pierce LDH Cytotoxicity Assay Kit)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with VbP or other stimuli. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with the kit's lysis buffer).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit's protocol (usually 30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity according to the manufacturer's instructions, based on the absorbance values of the experimental, spontaneous release, and maximum release samples.
IL-1β Secretion Measurement by ELISA
Objective: To quantify the release of mature IL-1β, a key downstream effector of NLRP1 inflammasome activation.
Materials:
-
Cells and treatment reagents (as above)
-
Human IL-1β ELISA kit
-
96-well ELISA plate
-
Plate reader
Protocol:
-
Culture and treat cells as described previously.
-
Collect the cell culture supernatant at the desired time points.
-
Perform the IL-1β ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Conclusion
DPP9 is a fundamental negative regulator of the NLRP1 inflammasome, acting as a crucial brake to prevent inappropriate inflammatory responses. Its dual-function inhibition, through both scaffolding and enzymatic activity, maintains NLRP1 in an autoinhibited state. The disruption of this interaction, either by small molecule inhibitors like Val-boroPro or through genetic mutations, is a potent trigger for NLRP1 activation. Understanding the intricate details of this regulatory mechanism provides a valuable framework for the development of novel therapeutics targeting autoinflammatory diseases and for harnessing the immunostimulatory potential of controlled inflammasome activation in contexts such as cancer immunotherapy. The experimental protocols outlined in this guide provide a robust toolkit for researchers to further investigate this critical innate immune pathway.
References
- 1. Electrical stimulation inhibits Val-boroPro-induced pyroptosis in THP-1 macrophages via sirtuin3 activation to promote autophagy and inhibit ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. The NLRP1 inflammasome: new mechanistic insights and unresolved mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human NLRP1: From the shadows to center stage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NLRP1b inflammasome independently of ASC-mediated caspase-1 autoproteolysis and speck formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Biochemical Properties of Novel DPP9 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 9 (DPP9) is a cytosolic serine protease that plays a critical role in various cellular processes, including immune regulation, cell proliferation, and apoptosis. Its diverse functions have implicated it in the pathophysiology of several diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the biochemical properties of novel DPP9 inhibitors, focusing on their mechanism of action, selectivity, and kinetic parameters. Detailed experimental protocols for the characterization of these inhibitors are also provided to facilitate further research and development in this promising field.
DPP9: A Key Regulator in Cellular Signaling
DPP9 is involved in multiple signaling pathways, acting as a key regulator of protein function and stability. Understanding these pathways is crucial for elucidating the therapeutic potential and possible side effects of DPP9 inhibition.
One of the well-characterized roles of DPP9 is in the N-end rule pathway , where it processes N-terminal dipeptides of substrates, influencing their stability and degradation. A notable substrate in this pathway is the tyrosine kinase Syk. DPP9-mediated cleavage of Syk can mark it for ubiquitination and subsequent proteasomal degradation, thereby acting as a negative regulator of Syk signaling.[1]
DPP9 also plays a significant role in the Epidermal Growth Factor (EGF) signaling pathway by modulating Akt activation. Overexpression of DPP9 has been shown to inhibit the PI3K/Akt pathway in an EGF-dependent manner, leading to increased apoptosis.[2] This effect is dependent on the enzymatic activity of DPP9.[2]
Furthermore, DPP9 is a crucial negative regulator of the NLRP1 and CARD8 inflammasomes .[3] It forms a complex with these proteins, preventing their auto-activation and subsequent pro-inflammatory cell death (pyroptosis).[3] Inhibition of DPP9's enzymatic activity leads to the degradation of the N-terminal fragments of NLRP1 and CARD8, releasing their C-terminal fragments to initiate inflammasome assembly and pyroptosis.[3]
Biochemical Characterization of Novel DPP9 Inhibitors
The development of potent and selective DPP9 inhibitors is a key focus of current research. Due to the high homology between DPP9 and DPP8, achieving selectivity has been a significant challenge. However, recent advances have led to the discovery of novel inhibitors with improved selectivity profiles.
Data Presentation: Quantitative Analysis of DPP9 Inhibitors
The following tables summarize the biochemical data for several novel DPP9 inhibitors.
| Inhibitor | Type | DPP9 IC50 (nM) | DPP8 IC50 (nM) | Selectivity (DPP8/DPP9) | Reference(s) |
| Compound 42 | Vildagliptin-derived | 3.4 | 600 | ~176 | [2],[4] |
| Compound 47 | Vildagliptin-derived | Low nM | - | High | [2] |
| 1G244 | Isoindoline | - | - | DPP8/9 selective | [5] |
| Allo-Ile-isoindoline | Isoindoline | 55 | 38 | ~0.7 | [1] |
| SLRFLYEG | Peptide | Ki: 170 | Ki: 147 | ~0.86 | [6] |
| Naphthalene cpd 12 | 4-oxo-β-lactam | >2000 | Ki': 95 | >21 (DPP8 selective) | [3] |
| Quinoline cpd 13 | 4-oxo-β-lactam | Ki': 34.2 | Ki': 174 | ~5 (DPP9 selective) | [3] |
| Vildagliptin | Pan-DPP inhibitor | Ki: 230 | IC50: 2200 | ~9.6 | [1],[6] |
| Saxagliptin | Pan-DPP inhibitor | Ki: 98 | Ki: 508 | ~5.2 | [6] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the characterization of DPP9 inhibitors. The following sections provide detailed protocols for key in vitro and cell-based assays.
In Vitro Enzymatic Inhibition Assay (Fluorogenic)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant DPP9.
Materials:
-
Recombinant human DPP9 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [GP-AMC])
-
Assay buffer (e.g., 25 mM Tris, pH 8.0)
-
Test compounds (DPP9 inhibitors) dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the recombinant DPP9 enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
-
Assay Protocol:
-
Add assay buffer to the wells of the 96-well plate.
-
Add the serially diluted test compound or vehicle (for control wells) to the respective wells.
-
Add the diluted DPP9 enzyme to all wells except the blank wells (add assay buffer instead).
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (slope of the linear portion of the kinetic read) for each well.
-
Subtract the background fluorescence from the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human DPP9
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (DPP9 inhibitors)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant DPP9 (ligand) diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Interaction:
-
Prepare a serial dilution of the test compound (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the immobilized DPP9 surface.
-
Monitor the binding and dissociation phases in real-time.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer) if necessary.
-
-
Data Analysis:
-
Reference subtract the data from a control flow cell.
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
-
Cell-Based Intracellular DPP9 Activity Assay
This assay measures the inhibition of endogenous DPP9 activity within a cellular context.
Materials:
-
A suitable cell line with detectable DPP9 activity (e.g., HEK293T, THP-1)
-
Cell culture medium and supplements
-
Test compounds (DPP9 inhibitors)
-
Cell lysis buffer
-
Reagents for the fluorogenic enzymatic assay as described above.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified period.
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer to release the intracellular contents, including DPP9.
-
-
Enzymatic Assay:
-
Perform the fluorogenic enzymatic assay as described previously, using the cell lysates as the source of the DPP9 enzyme.
-
-
Data Analysis:
-
Normalize the enzymatic activity to the total protein concentration of the cell lysate.
-
Determine the IC50 value of the inhibitor in the cellular context.
-
Conclusion
The development of novel, selective DPP9 inhibitors holds significant promise for the treatment of various diseases. The biochemical and cellular characterization of these compounds is a critical step in their preclinical and clinical development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in this field, facilitating the continued exploration of DPP9 as a therapeutic target. The ongoing discovery of more selective and potent inhibitors, coupled with a deeper understanding of the complex biology of DPP9, will undoubtedly pave the way for new and effective therapies.
References
- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 5. benchchem.com [benchchem.com]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
An In-Depth Technical Guide to the Structural Basis of DPP9 Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 9 (DPP9) is a cytosolic serine protease that plays a crucial role in various cellular processes, including immune regulation, inflammation, and cell proliferation.[1] Its close homology to other dipeptidyl peptidases, particularly DPP8, has made the development of selective inhibitors a significant challenge for researchers. High selectivity is paramount to avoid off-target effects and to accurately probe the distinct biological functions of these enzymes. This guide provides a comprehensive overview of the structural features that govern the selective inhibition of DPP9, with a focus on the highly selective "DPP-9 Inhibitor 42" as a case study.
Quantitative Analysis of DPP9 Inhibitor Selectivity
The development of potent and selective DPP9 inhibitors is a key objective in the field. The following table summarizes the inhibitory activity (IC50) and selectivity of "DPP-9 Inhibitor 42" and other relevant compounds against DPP9 and related proteases.
| Compound | DPP9 IC50 (µM) | DPP8 IC50 (µM) | DPP4 IC50 (µM) | DPP2 IC50 (µM) | FAP IC50 (µM) | PREP IC50 (µM) | Selectivity (DPP8/DPP9) |
| DPP-9 Inhibitor 42 | 0.0034 | 0.6 | >10 | >5 | 10 | >10 | ~176 |
| Compound 47 | Low nM | - | - | - | - | - | ~175 |
| Val-boroPro (Talabostat) | 0.011 | 0.004 | <0.004 | - | - | - | ~0.36 |
| 1G244 | 0.053 | 0.014 | >10 | - | - | - | ~0.26 |
Data for DPP-9 Inhibitor 42 obtained from Cayman Chemical product information.[2] Data for Compound 47 from Benramdane et al. (2023).[3][4] Data for Val-boroPro and 1G244 from Okondo et al. (2017).[5]
Structural Basis for Selectivity: The Case of DPP-9 Inhibitor 42
The high selectivity of inhibitors like "DPP-9 Inhibitor 42" arises from subtle but critical differences in the active sites of DPP9 and DPP8. While the overall structures of these enzymes are highly similar, minor variations in amino acid residues and the conformation of certain loops can be exploited for selective targeting.
Recent structural studies have provided insights into the binding mode of selective inhibitors. For instance, the crystal structure of DPP9 in complex with selective inhibitors reveals key interactions that are not as favorable in the DPP8 active site. These differences can include variations in the size and hydrophobicity of the S1 and S2 pockets, which accommodate the side chains of the inhibitor.
Experimental Protocols
DPP9 Enzyme Inhibition Assay
A fluorogenic assay is commonly used to measure DPP9 activity and determine inhibitor potency.
Principle: The assay measures the cleavage of a fluorogenic substrate by DPP9, resulting in the release of a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.
Materials:
-
Purified recombinant human DPP9 enzyme
-
Fluorogenic DPP substrate (e.g., Gly-Pro-AMC)
-
DPP assay buffer
-
Test inhibitors
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DPP assay buffer.
-
In a 96-well plate, add the DPP9 enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for characterizing the thermodynamics of inhibitor binding.
Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to the target protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Purified DPP9 protein
-
Test inhibitor
-
ITC instrument
-
Matched buffer for protein and inhibitor
Procedure:
-
Prepare the DPP9 protein solution in the ITC cell and the inhibitor solution in the injection syringe, ensuring both are in identical, degassed buffer.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Protein Crystallization and X-ray Diffraction
Determining the crystal structure of DPP9 in complex with an inhibitor provides the ultimate atomic-level detail of the binding mode.
Principle: A highly purified protein-inhibitor complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is then used to calculate the electron density map and build a 3D model of the complex.
Materials:
-
Highly purified and concentrated DPP9 protein
-
Inhibitor
-
Crystallization screens (various precipitants, buffers, and salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
X-ray source and detector
Procedure:
-
Incubate the purified DPP9 protein with a molar excess of the inhibitor to form the complex.
-
Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization solutions.
-
Monitor the trials for crystal growth over time.
-
Once suitable crystals are obtained, they are cryo-protected and flash-frozen.
-
Collect X-ray diffraction data from the frozen crystal.
-
Process the diffraction data and solve the crystal structure to visualize the inhibitor binding at the atomic level.
Visualizations
DPP9 Signaling Pathway and Inhibition
Caption: DPP9 negatively regulates the NLRP1/CARD8 inflammasome. Selective inhibition of DPP9 can relieve this inhibition, leading to caspase-1 activation and pyroptosis.
Experimental Workflow for DPP9 Inhibitor Selectivity Profiling
Caption: A typical workflow for the discovery and characterization of selective DPP9 inhibitors.
Logical Relationship of DPP9 Inhibitor Selectivity
Caption: The logical basis for achieving high DPP9 selectivity relies on exploiting the subtle structural differences between the active sites of DPP9 and DPP8.
Conclusion
The development of highly selective DPP9 inhibitors is a rapidly advancing field with significant therapeutic potential. The structural and mechanistic insights gained from compounds like "DPP-9 Inhibitor 42" are paving the way for the design of next-generation inhibitors with improved potency and selectivity. A multi-faceted approach, combining enzymatic assays, biophysical characterization, and structural biology, is essential for the successful discovery and optimization of these valuable research tools and potential therapeutics.
References
- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin - American Chemical Society - Figshare [acs.figshare.com]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
understanding the enzymatic activity of DPP9
An In-depth Technical Guide to the Enzymatic Activity of Dipeptidyl Peptidase 9 (DPP9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase 9 (DPP9) is a cytosolic serine protease belonging to the S9B family, which also includes Dipeptidyl Peptidase 4 (DPP4), Dipeptidyl Peptidase 8 (DPP8), and Fibroblast Activation Protein (FAP).[1][2] These enzymes are characterized by their ability to cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains.[2][3][4] Unlike the well-studied, membrane-bound DPP4, DPP9 is located primarily in the cytoplasm and nucleus.[1][3] Accumulating evidence points to the critical role of DPP9's enzymatic activity in a multitude of cellular processes, including immune regulation, antigen presentation, cell migration, energy metabolism, and programmed cell death.[1][5][6] Its inactivation in mice leads to neonatal lethality, underscoring its essential physiological function.[5][7] This guide provides a comprehensive overview of the enzymatic activity of DPP9, its substrates and inhibitors, its role in key signaling pathways, and detailed experimental protocols for its study.
Molecular and Catalytic Properties
DPP9 functions as a serine protease with a conserved catalytic triad (B1167595) composed of Serine (Ser729), Aspartate (Asp807), and Histidine (His839) in its active site.[5][7] The enzyme exists as a homodimer and consists of a β-propeller domain and an α/β hydrolase domain which harbors the catalytic site.[5][8] Ligand binding to DPP9 induces a significant conformational change, involving a disorder-to-order transition of a loop segment at the active site, a mechanism distinct from that of DPP4.[5][8][9] The enzymatic activity of DPP9 can be allosterically regulated by binding to Small Ubiquitin-like Modifier 1 (SUMO1), which enhances its catalytic function.[1][7][10]
Substrate Specificity and Known Substrates
DPP9 exhibits post-proline dipeptidyl aminopeptidase (B13392206) activity, cleaving dipeptides from the N-termini of proteins where proline is in the second position (P1 position).[2] In vitro studies using peptide libraries have shown that DPP9 prefers hydrophobic and aromatic amino acids in the P2 position, while negatively charged residues are less favored.[10] While DPP8 and DPP9 share significant substrate overlap, suggesting potential compensatory roles, some differences in substrate specificity exist.[10][11][12] For instance, DPP9 can cleave the Val-Ala dipeptide, which is not recognized by DPP8.[11]
The identification of natural, endogenous substrates has been crucial to understanding DPP9's biological functions. These substrates are involved in diverse cellular pathways, from immune signaling to DNA repair.
| Substrate | Description | Biological Process Implication |
| RU134-42 peptide | An antigenic peptide (VPYGSFKHV); the first natural substrate identified.[1][13][14] | Antigen presentation.[1][13][14] |
| Spleen Tyrosine Kinase (Syk) | A key kinase in B-cell receptor signaling.[3][10][15] | Immune signaling, N-degron pathway.[3][10] |
| Adenylate Kinase 2 (AK2) | An enzyme critical for cellular energy balance and nucleotide homeostasis.[1][12][15] | Energy metabolism.[1][12] |
| Breast Cancer Protein 2 (BRCA2) | A tumor suppressor involved in the repair of DNA double-strand breaks.[1][4][15] | DNA damage repair, cancer biology.[1][4] |
| Calreticulin | A multifunctional protein involved in Ca2+ homeostasis and molecular chaperoning.[12] | Cellular homeostasis.[12] |
| Neuropeptide Y (NPY) | A neuropeptide involved in various physiological processes.[16][17] | Neurotransmission, cell survival.[7][16] |
| Glucagon-like peptide-1 (GLP-1) | An incretin (B1656795) hormone involved in glucose homeostasis.[16][17] | Metabolism.[16] |
| Chemokine CXCL10 | A chemokine involved in inflammatory responses.[1][11] | Immune regulation.[1] |
| Nucleobindin-1 (NUCB1) | A Ca2+-binding protein that can interact with MMP2.[1][4] | Extracellular matrix degradation, cell migration.[1][4] |
Table 1: Kinetic Parameters of DPP9 for Various Substrates
The catalytic efficiency of DPP9 has been determined for several synthetic and natural peptide substrates.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Gly-Pro-AMC | - | 121[18] | - |
| Lys-Pro-AMC | - | 52.6[18] | - |
| Asp-Pro-AMC | - | 54[18] | - |
| Trp-Pro-AMC | - | 40.3[18] | - |
| Gly-Pro-pNA | 400 | - | - |
| Ala-Pro-pNA | 70 | - | - |
Data compiled from multiple sources.[16][18] AMC: 7-amino-4-methylcoumarin; pNA: p-nitroanilide. Dashes indicate data not available in the cited sources.
DPP9 Inhibitors
The development of specific inhibitors is crucial for both studying DPP9 function and for therapeutic applications. Due to the high homology between the catalytic sites of DPP8 and DPP9, many inhibitors show activity against both enzymes.[10]
| Inhibitor | Type | IC50 / Ki (nM) | Selectivity Profile |
| 1G244 | Small Molecule | - | Potent DPP8/9 inhibitor; used to study inflammasome activation.[19][20] |
| DPP-9 inhibitor 42 | Small Molecule | IC50 = 3.4 nM | Highly selective for DPP9 over DPP8 (>170-fold), DPP4, FAP, and others.[21] |
| Saxagliptin | Small Molecule (DPP4 inhibitor) | Ki = 98 nM | Also inhibits DPP8 (Ki = 508 nM); less potent than on DPP4.[22] |
| Sitagliptin | Small Molecule (DPP4 inhibitor) | Ki = 55,142 nM | Very weak inhibitor of DPP9; highly selective for DPP4.[22] |
| Val-boroPro (VbP) | Boronic Acid Peptide | - | Potent inhibitor of DPP4, DPP8, and DPP9; induces pyroptosis.[1][7] |
| SLRFLFEGQRIADNH | Peptide (from SUMO1) | - | Noncompetitive, allosteric inhibitor of DPP8/9.[1][10] |
| 4-oxo-β-lactams (Compound 6) | Small Molecule | IC50 = 409 nM | Potent DPP8/9 inhibitor (DPP8 IC50 = 137 nM).[19][23] |
Physiological Roles and Signaling Pathways
The enzymatic activity of DPP9 is a critical regulatory node in several key signaling pathways. Its ability to process N-termini of specific substrates can lead to their activation, degradation, or altered function.
Inflammasome Regulation
DPP9 is a key negative regulator of the NLRP1 and CARD8 inflammasomes.[2][24][25] It directly binds to the "function-to-find" (FIIND) domain of these proteins, maintaining them in an inactive state.[1][24] This interaction is dependent on DPP9's enzymatic competence.[24][25] Inhibition of DPP9's catalytic activity leads to the dissociation of this complex, triggering auto-proteolysis of NLRP1 or CARD8.[1][10] The released C-terminal fragment then assembles the inflammasome, activating Caspase-1, which in turn cleaves Gasdermin D and pro-inflammatory cytokines (IL-1β, IL-18), leading to a lytic form of cell death known as pyroptosis.[1][10][19]
References
- 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 2. DPP9 - Wikipedia [en.wikipedia.org]
- 3. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel dipeptidyl peptidase 9 substrates by two-dimensional differential in-gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying natural substrates for dipeptidyl peptidases 8 and 9 using terminal amine isotopic labeling of substrates (TAILS) reveals in vivo roles in cellular homeostasis and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cytoplasmic Peptidase DPP9 Is Rate-limiting for Degradation of Proline-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cytoplasmic peptidase DPP9 is rate-limiting for degradation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The amino-dipeptidyl peptidases DPP8 and DPP9: Purification and enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uniprot.org [uniprot.org]
- 19. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phenotypic Screen Identifies Potent DPP9 Inhibitors Capable of Killing HIV-1 Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. DPP9’s Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Interaction of Small-Molecule Inhibitors with the Dipeptidyl Peptidase 9 (DPP9) Active Site
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "DPP9-IN-1" is a catalog identifier for a research chemical and lacks detailed, peer-reviewed scientific literature regarding its specific binding mode and interaction with the Dipeptidyl Peptidase 9 (DPP9) active site. To provide a comprehensive and technically valuable guide that adheres to the core requirements of this request, this document will focus on Val-boroPro (VbP, also known as Talabostat) , a well-characterized, potent, and structurally elucidated inhibitor of DPP9. VbP serves as an exemplary model for understanding how small molecules engage the DPP9 active site. Comparative data for other inhibitors, such as 1G244 , will also be presented.
Introduction: Dipeptidyl Peptidase 9 (DPP9) as a Therapeutic Target
Dipeptidyl Peptidase 9 (DPP9) is an intracellular serine protease belonging to the S9B family, which also includes DPP4, DPP8, and Fibroblast Activation Protein (FAP). DPP9 cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides and plays critical roles in various cellular processes. Its ubiquitous expression and involvement in immune regulation, cell proliferation, and apoptosis have made it a subject of intense research.[1]
A key regulatory role of DPP9 is its function as an endogenous inhibitor of the NLRP1 and CARD8 inflammasomes.[2][3] By binding to these sensor proteins, DPP9 maintains them in an inactive state, preventing spontaneous inflammatory cell death (pyroptosis).[2][4] Inhibition of DPP9's enzymatic activity disrupts this suppression, leading to inflammasome activation. This mechanism has positioned DPP9 inhibitors as potential therapeutics for certain cancers, particularly acute myeloid leukemia (AML).[5][6]
This guide provides a detailed examination of the molecular interactions between the well-studied inhibitor Val-boroPro and the DPP9 active site, summarizes key quantitative data, presents detailed experimental protocols for studying such interactions, and visualizes the associated biological pathways and workflows.
DPP9 Structure and Active Site Architecture
Human DPP9 is a large protein that forms a functional homodimer. Each monomer consists of two principal domains: an N-terminal β-propeller domain and a C-terminal α/β hydrolase domain.[7][8]
-
α/β Hydrolase Domain: This C-terminal domain is highly conserved among the DPP4 family and contains the catalytic triad (B1167595) essential for enzymatic activity. In human DPP9, this triad is composed of Serine 730 (S730) , Aspartate 808 (D808) , and Histidine 840 (H840) .
-
β-Propeller Domain: This N-terminal domain provides the primary binding elements for substrates and inhibitors.
-
Active Site: The active site is located at the interface of these two domains. A key feature of DPP8 and DPP9 is the conformational flexibility of a 26-residue loop segment near the active site. Upon substrate or inhibitor binding, this loop undergoes a disorder-to-order transition, partially forming an α-helix (the "R-helix") that stabilizes the ligand interaction.[7][9]
Molecular Interaction of Val-boroPro (VbP) with the DPP9 Active Site
Val-boroPro is a potent, reversible-covalent inhibitor that targets the active site of DPP9. Cryo-electron microscopy (Cryo-EM) studies of the human NLRP1-DPP9 complex bound to VbP (PDB: 6X6C) have provided a high-resolution view of this interaction.[4][10][11]
The key interactions are:
-
Covalent Bond Formation: The boron atom of VbP forms a covalent bond with the hydroxyl group of the catalytic Serine 730 (S730) .[10] This covalent linkage is the basis for its potent inhibition.
-
Charge Interaction: The charged N-terminal amino group of VbP engages with the "EE-loop" (containing residues Glu233 and Glu234) of DPP9, mimicking the interaction with a natural substrate's N-terminus.[10]
-
Hydrogen Bonding: The carbonyl oxygen of VbP forms a hydrogen bond with Arginine 133 (R133) located on the R-helix, stabilizing the ordered conformation of this loop.[10]
By occupying the active site, VbP directly competes with and displaces the N-terminus of the NLRP1 C-terminal fragment (NLRP1-CT), which under normal conditions is sequestered by DPP9.[4][9] This displacement is a critical event leading to inflammasome activation.
Quantitative Analysis of DPP9 Inhibitors
The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). Lower values indicate higher potency. VbP is a pan-DPP inhibitor, showing high potency against DPP4, DPP8, and DPP9, whereas 1G244 is more selective for DPP8/9 over DPP4.[2][12]
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | References |
| Val-boroPro (VbP) | DPP9 | 11 | N/A | [2][12][13] |
| DPP8 | 4 | N/A | [2][12][13] | |
| DPP4 | < 4 | N/A | [2][12][13] | |
| 1G244 | DPP9 | 53 - 84 | 4.2 | [12][14][15][16] |
| DPP8 | 12 - 14 | 0.9 | [12][14][15][16] | |
| DPP4 | > 10,000 | N/A | [12][16] | |
| Compound 6 | DPP9 | 409 | N/A | [17] |
| DPP8 | 137 | N/A | [17] | |
| Vildagliptin | DPP9 | N/A | 230 | [2] |
| DPP8 | 2,200 | N/A | [2] | |
| Saxagliptin | DPP9 | N/A | 98 | [2] |
| DPP8 | N/A | 508 | [2] |
N/A: Not available in the cited sources.
DPP9's Role in Inflammasome Regulation
DPP9 acts as a crucial checkpoint for the activation of the NLRP1 and CARD8 inflammasomes. The mechanism involves a direct protein-protein interaction that sequesters the active C-terminal fragment of these sensor proteins.[4][9]
-
Inactive State: In resting cells, DPP9 forms a ternary complex with full-length NLRP1 (NLRP1-FL) and its autoproteolytically generated C-terminal fragment (NLRP1-CT).[4][9] The N-terminus of NLRP1-CT inserts into the DPP9 active site, effectively "defusing" it and preventing it from oligomerizing.[4]
-
Activation by Inhibition: A DPP9 inhibitor like VbP binds to the DPP9 active site, displacing NLRP1-CT.[4][9]
-
Signal Transduction: The released NLRP1-CT is now free to oligomerize, recruit the ASC adaptor protein, and activate Caspase-1.[2]
-
Pyroptosis: Active Caspase-1 cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to lytic cell death (pyroptosis) and the release of inflammatory cytokines like IL-1β and IL-18.[2]
Experimental Methodologies
Fluorogenic DPP9 Enzyme Inhibition Assay
This assay measures the enzymatic activity of DPP9 by monitoring the cleavage of a fluorogenic substrate. The protocol is adapted from commercially available kits and published methods.[18][19][20][21]
Objective: To determine the IC₅₀ value of a test compound against purified human recombinant DPP9.
Materials:
-
Purified human recombinant DPP9 enzyme (e.g., BPS Bioscience, Cat. No. 80090).[19]
-
DPP Assay Buffer (e.g., 50 mM Tris pH 7.6, 1 mg/mL BSA, 0.01% Tween-20).
-
Fluorogenic Substrate: H-Gly-Pro-AMC (GP-AMC), 0.5 mM stock in DMSO.[20]
-
Test Inhibitor (e.g., Val-boroPro) and vehicle control (DMSO).
-
Black, low-binding 96-well microtiter plate.[19]
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
Protocol:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of the substrate (e.g., 200 µM GP-AMC) by diluting the stock in DPP Assay Buffer.
-
Prepare a 2X working solution of DPP9 enzyme (e.g., 2 ng/µL) in DPP Assay Buffer. Keep on ice.
-
Prepare serial dilutions of the test inhibitor in 10% DMSO/Assay Buffer at 4X the final desired concentration.
-
-
Assay Plate Setup (50 µL final volume per well):
-
Blank (No Enzyme): Add 25 µL of Assay Buffer.
-
Positive Control (No Inhibitor): Add 12.5 µL of 10% DMSO/Assay Buffer and 12.5 µL of Assay Buffer.
-
Test Inhibitor: Add 12.5 µL of 4X inhibitor dilution and 12.5 µL of Assay Buffer.
-
-
Enzyme Addition:
-
To all wells except the "Blank", add 12.5 µL of the 2X DPP9 enzyme solution.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X substrate solution to all wells.
-
Mix gently by tapping the plate or using an orbital shaker.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence intensity using a plate reader (Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the "Blank" fluorescence value from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Co-Immunoprecipitation (Co-IP) to Assess DPP9-NLRP1 Interaction
This method is used to verify if an inhibitor disrupts the physical interaction between DPP9 and its binding partner, NLRP1, in a cellular context.[4][22][23]
Objective: To determine if VbP treatment disrupts the DPP9-NLRP1 complex in mammalian cells.
Materials:
-
HEK293T cells.
-
Expression vectors for FLAG-tagged NLRP1 and His-tagged DPP9.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).
-
Anti-FLAG affinity gel/beads (e.g., Anti-FLAG M2 Affinity Gel).
-
Test inhibitor (VbP) and DMSO control.
-
Reagents for SDS-PAGE and Western Blotting.
-
Primary antibodies: anti-FLAG, anti-His.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with FLAG-NLRP1 and His-DPP9 plasmids. Allow expression for 24-48 hours.
-
Inhibitor Treatment: Treat the transfected cells with VbP (e.g., 10 µM) or DMSO for 4-6 hours prior to harvesting.[8]
-
Cell Lysis: Wash cells with cold PBS and lyse on ice with cold lysis buffer.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate). Reserve a small aliquot for "Input" control.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads.
-
Incubate the pre-cleared lysate with anti-FLAG affinity beads overnight at 4°C with gentle rotation to pull down FLAG-NLRP1 and any associated proteins.
-
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the "Input" and eluted "IP" samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-FLAG antibody (to confirm successful IP of NLRP1) and anti-His antibody (to detect co-precipitated DPP9).
-
Develop the blot using a chemiluminescent substrate.
-
Expected Result: In the DMSO-treated sample, the anti-His antibody should detect a band in the IP lane, indicating DPP9 co-precipitated with NLRP1. In the VbP-treated sample, this band should be significantly reduced or absent, demonstrating that the inhibitor disrupted the interaction.[4][22]
References
- 1. DPP9 Activity Assay Kit (PTAK-025) - Creative Biogene [creative-biogene.com]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP9’s Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1G244 | Proteasome | TargetMol [targetmol.com]
- 15. abmole.com [abmole.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Preclinical Evaluation of DPP9-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease implicated in immune regulation, cell proliferation, and inflammatory cell death.[1][2][3] Its inhibition presents a promising therapeutic strategy for various diseases, including certain cancers and inflammatory disorders. This document provides a comprehensive technical guide to the preclinical evaluation of DPP9-IN-1, a representative selective inhibitor of DPP9. While this compound is a designated research compound, this whitepaper synthesizes data based on publicly available information for highly selective DPP9 inhibitors to present a model for its preclinical assessment. The guide covers essential in vitro and in vivo studies, including enzyme kinetics, cellular activity, pharmacokinetics, and safety toxicology, offering a foundational framework for researchers in the field of DPP9-targeted drug discovery.
Introduction to DPP9
Dipeptidyl peptidase 9 (DPP9) is a member of the S9b family of serine proteases, which also includes DPP4, DPP8, and Fibroblast Activation Protein (FAP).[1] Unlike the well-characterized, membrane-bound DPP4, DPP9 is an intracellular enzyme, primarily located in the cytoplasm and nucleus.[4][5] It cleaves X-proline dipeptides from the N-terminus of polypeptides and plays a crucial role in various cellular processes.[1][4]
Of particular interest is the role of DPP9 as a negative regulator of the NLRP1 and CARD8 inflammasomes.[1][4] DPP9 directly binds to these proteins, preventing their activation and subsequent pro-inflammatory cell death, known as pyroptosis.[1][2] Inhibition of DPP9's enzymatic activity leads to the activation of these inflammasomes, making it a potential therapeutic target. However, the high sequence and structural homology between DPP9 and DPP8 presents a significant challenge in developing selective inhibitors.[1]
Mechanism of Action of DPP9 Inhibition
The primary mechanism of action for DPP9 inhibitors involves the derepression of the NLRP1 and CARD8 inflammasomes. In a resting state, DPP9 binds to NLRP1 and CARD8, maintaining them in an inactive conformation.[1][4] Upon inhibition of DPP9 by a molecule like this compound, this interaction is disrupted. This leads to a conformational change in NLRP1 or CARD8, triggering their activation and the assembly of an inflammasome complex. This complex then activates caspase-1, which cleaves gasdermin D to induce pyroptosis and processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[2]
Data Presentation: Preclinical Profile of this compound
The following tables summarize representative quantitative data for a selective DPP9 inhibitor, referred to as this compound, based on published findings for similar molecules.[6]
Table 1: In Vitro Enzymatic Activity and Selectivity
| Enzyme | IC50 (nM) | Selectivity vs. DPP9 |
| DPP9 | 5.2 | - |
| DPP8 | 910 | 175-fold |
| DPP4 | >10,000 | >1900-fold |
| FAP | >10,000 | >1900-fold |
Table 2: Cellular Activity
| Cell Line | Assay | EC50 (nM) |
| Human Monocytic Cell Line (THP-1) | IL-1β Release | 150 |
| Human Monocytic Cell Line (THP-1) | Pyroptosis (LDH Release) | 185 |
| Non-Small Cell Lung Cancer (A549) | Anti-proliferative | 250 |
Table 3: In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value |
| Route of Administration | Intravenous (IV) |
| Dose | 2 mg/kg |
| Half-life (t1/2) | 2.5 hours |
| Clearance (CL) | 15 mL/min/kg |
| Volume of Distribution (Vd) | 3.5 L/kg |
| Bioavailability (Oral) | <5% |
Table 4: Preliminary Safety Toxicology
| Study | Species | Finding |
| Acute Toxicity | Mouse | No adverse effects observed up to 50 mg/kg (IV) |
| In Vitro Cytotoxicity | Human Hepatocytes (HepG2) | CC50 > 50 µM |
| hERG Channel Assay | CHO Cells | IC50 > 30 µM |
Experimental Protocols
DPP9 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP9 and other related proteases.
Materials:
-
Recombinant human DPP9, DPP8, DPP4, and FAP enzymes.
-
Fluorogenic substrate: Gly-Pro-AMC.
-
Assay Buffer: Tris-HCl (pH 7.5), NaCl, EDTA.
-
This compound (serially diluted).
-
384-well black microtiter plates.
-
Fluorescence plate reader.
Method:
-
Add 5 µL of serially diluted this compound in assay buffer to the wells of a 384-well plate.
-
Add 10 µL of recombinant DPP9 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate Gly-Pro-AMC.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Repeat the protocol for DPP8, DPP4, and FAP to determine selectivity.
Cellular Pyroptosis Assay (LDH Release)
Objective: To measure pyroptotic cell death induced by this compound in a human monocytic cell line.
Materials:
-
THP-1 cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation.
-
This compound (serially diluted).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit.
-
96-well clear-bottom plates.
Method:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA for 48 hours.
-
Replace the medium with fresh serum-free medium containing serially diluted this compound.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure LDH release in the supernatant according to the manufacturer's protocol for the LDH Cytotoxicity Assay Kit.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of LDH release (a marker of cell lysis and pyroptosis) for each concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
In Vivo Mouse Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
Materials:
-
C57BL/6 mice.
-
This compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Blood collection supplies (e.g., heparinized capillaries).
-
LC-MS/MS system for bioanalysis.
Method:
-
Administer this compound to a cohort of mice via intravenous (IV) injection at a dose of 2 mg/kg.
-
Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Process the blood samples to separate plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration-time profile.
-
Calculate pharmacokinetic parameters (t1/2, CL, Vd) using non-compartmental analysis software.
In Vivo Efficacy and Toxicology
In vivo studies are critical to understanding the therapeutic potential and safety of DPP9 inhibitors. Genetic studies in mice have shown that complete inactivation of DPP9's enzymatic activity is neonatally lethal.[7] This lethality can be rescued by the simultaneous deletion of key components of the NLRP1 inflammasome pathway, such as Nlrp1, Asc, or Gsdmd, highlighting the in vivo relevance of this mechanism.
Preclinical toxicology studies with some non-selective DPP8/9 inhibitors have reported severe adverse effects, underscoring the importance of high selectivity for DPP9.[8] Therefore, the preclinical evaluation of this compound must include a thorough assessment of its safety profile in relevant animal models, monitoring for hematological, immunological, and other organ-specific toxicities.
Conclusion
The preclinical data presented in this whitepaper provide a representative profile for a selective DPP9 inhibitor, this compound. The potent enzymatic and cellular activity, coupled with a high degree of selectivity against DPP8, suggests a promising therapeutic candidate. The mechanism of action, centered on the controlled activation of the NLRP1/CARD8 inflammasomes, offers opportunities for the treatment of diseases with a clear immunological or oncological driver. Further in-depth in vivo efficacy and comprehensive toxicology studies are essential next steps to fully elucidate the therapeutic potential of this compound and advance its development towards clinical applications.
References
- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 3. DPP9 regulates NQO1 and ROS to promote resistance to chemotherapy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP9 - Wikipedia [en.wikipedia.org]
- 5. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dipeptidyl peptidase 9 enzymatic activity influences the expression of neonatal metabolic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dipeptidyl Peptidase 9 (DPP9) Expression and Function in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of Dipeptidyl Peptidase 9 (DPP9) expression across various cancer cell lines, details the experimental protocols for its study, and visualizes its intricate signaling pathways.
Introduction to Dipeptidyl Peptidase 9 (DPP9)
Dipeptidyl Peptidase 9 (DPP9) is a cytosolic serine exopeptidase belonging to the S9b family, which also includes DPP4, DPP8, and Fibroblast Activation Protein (FAP).[1][2] It cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3][4] While ubiquitously expressed in normal tissues, emerging evidence points to its dysregulated expression and multifaceted roles in various cancers, influencing processes such as cell proliferation, apoptosis, migration, and chemoresistance.[1][5][6][7] This guide synthesizes current knowledge on DPP9 expression in cancer cell lines, providing detailed methodologies and pathway analyses to facilitate further research and therapeutic development.
DPP9 Expression in Different Cancer Cell Lines
DPP9 expression is highly variable across different cancer types and even among cell lines derived from the same cancer. Both mRNA and protein levels have been assessed, revealing complex expression patterns that often correlate with specific cancer subtypes and characteristics.
Quantitative Data on DPP9 Expression
The following table summarizes the relative DPP9 expression levels in commonly studied cancer cell lines as determined by quantitative real-time PCR (qRT-PCR) and Western Blotting.
| Cancer Type | Cell Line | Expression Level (mRNA) | Expression Level (Protein) | Key Findings | Reference |
| Breast Cancer | MCF-7 (Luminal A) | Lower than MDA-MB-231 | Lower than basal-like cell lines | DPP9 protein is lower in luminal A vs. basal-like cells. | [3][8] |
| MDA-MB-231 (Basal-like) | Higher than MCF-7 | High | High DPP9 protein in ER-negative cell line. | [3][8] | |
| MDA-MB-453 (Basal-like) | Similar to other breast lines | High | High DPP9 protein in ER-negative cell line. | [8] | |
| Ovarian Cancer | OVCA-432 | Data not specified | Ubiquitously expressed | DPP9 protein is present. | [8] |
| OVCA-429 | Data not specified | Ubiquitously expressed | DPP9 protein is present. | [8] | |
| SKOV-3 | Data not specified | Ubiquitously expressed | DPP9 protein is present. | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Highest among tested NSCLC lines | Highest among tested NSCLC lines | Expression correlates with a more aggressive phenotype. | [1][7] |
| H1299 | High | High | Expression is notable. | [1][7] | |
| H1975 | Moderate | Moderate | Lower expression than A549 and H1299. | [1][7] | |
| H1650 | Lowest among tested NSCLC lines | Lowest among tested NSCLC lines | Lowest expression among the four NSCLC lines tested. | [1][7] | |
| Liver Cancer | HepG2 | Data not specified | Expressed | Overexpression reduces proliferation. | [5] |
| Huh-7 | Data not specified | Expressed | Overexpression reduces proliferation. | [5] |
Signaling Pathways Involving DPP9 in Cancer
DPP9 is implicated in several critical signaling pathways that govern cancer progression and response to therapy. Its role can be either tumor-promoting or suppressive depending on the cellular context.
DNA Damage Repair and BRCA2 Regulation
Recent studies have identified DPP9 as a regulator of BRCA2, a key tumor suppressor involved in DNA repair. By modulating BRCA2 stability, DPP9 can influence the cell's capacity for DNA damage repair, which has significant implications for cancer development and the efficacy of DNA-damaging therapies like radiation and PARP inhibitors.[9]
Epithelial-Mesenchymal Transition (EMT)
In non-small cell lung cancer (NSCLC), DPP9 has been shown to regulate EMT, a process critical for cancer cell invasion and metastasis.[1][7] Knockdown of DPP9 leads to an increase in epithelial markers (E-cadherin, MUC1) and a decrease in mesenchymal markers (vimentin, S100A4), suggesting that high DPP9 expression promotes a mesenchymal phenotype.[1][7]
Chemoresistance via the KEAP1-NRF2-NQO1 Axis
In liver cancer, DPP9 contributes to chemoresistance by modulating the cellular response to oxidative stress. DPP9 binds to KEAP1, which prevents the ubiquitin-mediated degradation of the transcription factor NRF2.[6] Stabilized NRF2 then upregulates the antioxidant enzyme NQO1, leading to decreased intracellular reactive oxygen species (ROS) and reduced efficacy of chemotherapy drugs.[6]
Experimental Protocols
Accurate assessment of DPP9 expression and function requires robust and well-defined experimental protocols.
Western Blotting for DPP9 Protein Expression
This protocol is adapted from studies analyzing DPP9 in breast and ovarian cancer cell lines.[8]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 50 µg of protein with Laemmli sample buffer containing 3.33% (v/v) β-mercaptoethanol. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DPP9 (target protein, ~100 kDa) and a loading control (e.g., β-actin, ~42 kDa) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing DPP9 levels to the loading control.
References
- 1. Contribution of upregulated dipeptidyl peptidase 9 (DPP9) in promoting tumoregenicity, metastasis and the prediction of poor prognosis in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidyl-Aminopeptidases 8 and 9 Regulate Autophagy and Tamoxifen Response in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl-peptidase 9 regulates the dynamics of tumorigenesis and metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 6. DPP9 regulates NQO1 and ROS to promote resistance to chemotherapy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. centenary.org.au [centenary.org.au]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physiological Role of the DPP8/DPP9 Subfamily
Introduction
The Dipeptidyl Peptidase 4 (DPP4) family, a subset of the S9b serine proteases, is characterized by its unique ability to cleave N-terminal dipeptides from proteins, specifically targeting those with a proline residue at the penultimate (P1) position.[1] This family includes DPP4, Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase 8 (DPP8), and Dipeptidyl Peptidase 9 (DPP9). While DPP4 is a well-established therapeutic target for type 2 diabetes due to its extracellular role in incretin (B1656795) hormone degradation, DPP8 and DPP9 present a distinct profile.[2]
DPP8 and DPP9 are highly homologous intracellular enzymes, primarily located in the cytoplasm and nucleus, with some association with the plasma membrane.[1][2] They share 61% amino acid identity and a similar dimeric structure, each monomer comprising a β-propeller and an α/β hydrolase domain.[2][3] Their ubiquitous expression across various tissues, including immune cells, epithelium, and the nervous system, points to fundamental roles in cellular physiology.[1][4] This guide provides a comprehensive overview of the core physiological functions of the DPP8/DPP9 subfamily, with a focus on their emerging role as critical regulators of the innate immune system, their quantitative biochemical properties, and the experimental methodologies used to study them.
Core Physiological Functions and Substrates
DPP8 and DPP9 are multifunctional proteins that participate in a wide array of biological processes through both enzymatic and non-enzymatic activities. Their functions include roles in immune regulation, energy metabolism, cell proliferation, and apoptosis.[1][5]
Key Roles of DPP8/DPP9:
-
Immune Regulation: DPP8 and DPP9 are widely expressed in lymphocytes, monocytes, and macrophages.[1] Their most significant characterized role is the negative regulation of inflammasomes, a function that has made them a target of interest in immunology and oncology.[5][6]
-
Energy Metabolism: Through proteomic studies, several substrates of DPP8/DPP9 have been identified that are involved in energy homeostasis, most notably adenylate kinase 2 (AK2), a key enzyme in maintaining cellular energy balance.[5][7]
-
Cell Behavior and Cancer Biology: DPP9 has been shown to influence cell adhesion and migration by co-localizing with cytoskeletal proteins.[1] Furthermore, DPP9 can modify the N-terminus of the tumor suppressor BRCA2, promoting the repair of damaged DNA.[1][8] Both enzymes have been implicated in the proliferation and apoptosis of various cell types, including activated T cells and macrophages.[1]
While DPP8 and DPP9 can cleave some classical DPP4 substrates like GLP-1 and Neuropeptide Y (NPY) in vitro, their intracellular localization makes it unlikely that these extracellular peptides are physiological substrates in vivo.[1][7] The identification of true intracellular substrates via techniques like Terminal Amine Isotopic Labeling of Substrates (TAILS) has been crucial to understanding their function.[7]
Inflammasome Regulation: A Central Mechanism
A pivotal role for DPP8 and DPP9 is their function as crucial checkpoints for the activation of the NLRP1 and CARD8 inflammasomes. Inflammasomes are cytosolic multi-protein complexes that, upon sensing pathogenic or endogenous danger signals, activate Caspase-1, leading to the maturation of inflammatory cytokines (e.g., IL-1β) and an inflammatory form of cell death known as pyroptosis.[9][10]
Regulation of the CARD8 Inflammasome
DPP8 and DPP9 act as repressors of the CARD8 inflammasome.[9][11] CARD8 undergoes autoprocessing to form a non-covalently associated complex of its N-terminal (NT) and C-terminal (CT) fragments. In a resting state, DPP9 binds to both full-length CARD8 and the CARD8-CT, forming a repressive ternary complex that prevents the CT from oligomerizing and activating Caspase-1.[9]
Inhibition of DPP8/DPP9 enzymatic activity by small molecules like Val-boroPro (VbP) triggers a two-step activation mechanism:
-
N-Terminal Degradation: DPP8/9 inhibition leads to the ubiquitination and subsequent proteasomal degradation of the CARD8-NT fragment.[9]
-
Release of the C-Terminal Fragment: The degradation of the autoinhibitory NT fragment liberates the active CARD8-CT, which can then assemble the inflammasome, recruit and activate Caspase-1, and induce pyroptosis through the cleavage of Gasdermin D (GSDMD).[9][12]
Caption: Mechanism of DPP9-mediated CARD8 inflammasome repression and activation.
Regulation of the NLRP1 Inflammasome
The regulation of NLRP1 is similar but distinct. DPP9 forms a ternary complex with full-length, autoprocessed NLRP1 (NLRP1-FL) and a liberated NLRP1 C-terminal fragment (NLRP1-CT).[13][14] The N-terminus of the NLRP1-CT directly inserts into the active site of DPP9, effectively sequestering it.[13] Small-molecule inhibitors like VbP compete for the active site, displacing the NLRP1-CT and allowing it to trigger inflammasome assembly.[13][15] Thus, DPP9 acts as a direct "trap" for the active NLRP1 fragment, preventing spurious inflammation during normal protein turnover.[13]
Caption: DPP9 sequesters the NLRP1 C-terminus, which is released upon inhibitor binding.
Quantitative Data
Understanding the enzymatic properties and expression patterns of DPP8 and DPP9 is critical for research and drug development.
Enzyme Kinetics and Substrate Specificity
DPP8 and DPP9 exhibit similar Michaelis-Menten kinetics and substrate preferences, favoring substrates with a proline in the P1 position and an alanine (B10760859) in the P2 position.[3] Kinetic parameters for the hydrolysis of the chromogenic substrate Ala-Pro-p-nitroanilide (APpNA) highlight their enzymatic activity, although they are generally less efficient than DPP4 with certain peptide substrates.[16][17]
| Enzyme | Substrate | Km (µM) | Reference |
| DPP8 | Ala-Pro-pNA | ~300 | [17] |
| DPP9 | Ala-Pro-pNA | ~150 | [17] |
| DPP4 | Ala-Pro-pNA | ~25 | [17] |
Table 1: Approximate Km values for DPP family enzymes with a common chromogenic substrate.
Inhibitor Potency
A range of inhibitors has been developed, though achieving selectivity between DPP8 and DPP9, or over DPP4, remains a significant challenge due to structural homology in the active site.[6][17]
| Inhibitor | Target(s) | Ki (µM) | Notes | Reference |
| Valine Pyrrolidide | DPP4, DPP8, DPP9 | Similar Ki values | Non-selective inhibitor | [16] |
| SUMO1-EIL Peptide | DPP8 / DPP9 | 5.6 / 5.4 | Allosteric, non-competitive inhibitor | [18] |
| 1G244 | DPP8 / DPP9 | - | Competitive inhibitor | [18] |
Table 2: Potency of selected DPP8/9 inhibitors.
Tissue Expression
DPP8 and DPP9 are ubiquitously expressed, with particularly high levels in lymphoid tissues.[19] Unlike the membrane-bound DPP4, DPP8/9 enzymatic activity is uniformly intracellular.[20] In multiple studies, DPP9 has been found to be more abundantly expressed than DPP8.[6][8]
| Tissue / Cell Type | Relative Expression Level | Species | Reference |
| Lymphoid Tissues (Spleen) | High | Mouse, Rat, Monkey | [19][20] |
| Lymphocytes (T and B cells) | High (DPP8/9 > DPP4) | Mouse | [19] |
| Liver (Hepatocytes) | Moderate | Human, Mouse | [19][21] |
| Brain | High and widely distributed | Human | [6] |
| Epithelial Cells | Present | Rat, Monkey | [20] |
| Endothelial Cells | Present | Rat, Monkey | [20] |
Table 3: Summary of DPP8 and DPP9 expression in various tissues and cell types.
Key Experimental Protocols
Fluorogenic DPP8/DPP9 Activity Assay
This assay measures the enzymatic activity of DPP8/9 by monitoring the cleavage of a fluorogenic substrate.
Principle: DPP8 or DPP9 cleaves a non-fluorescent substrate, typically H-Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Materials:
-
DPP Assay Buffer: 20-50 mM Tris or HEPES, pH 7.4-8.0, 100-150 mM NaCl, 1 mM EDTA.[17]
-
DPP8/DPP9 Enzyme: Recombinant human DPP8 or DPP9.
-
DPP Substrate: H-Gly-Pro-AMC (stock in DMSO).
-
AMC Standard: 1 mM AMC in DMSO for standard curve.
-
DPP8/9 Inhibitor: (e.g., Sitagliptin for DPP4 control, specific DPP8/9 inhibitor for validation).
-
Sample: Cell or tissue lysates prepared in ice-cold assay buffer.[22]
-
Plate: Black, flat-bottom 96-well plate for fluorescence assays.
Procedure:
-
Sample Preparation: Homogenize tissues or cells in ice-cold DPP Assay Buffer. Centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet insoluble material. Use the supernatant for the assay.[22]
-
Standard Curve: Prepare a dilution series of the AMC standard (e.g., 0-100 pmol/well) in Assay Buffer to a final volume of 100 µL/well.
-
Reaction Setup: In separate wells of the 96-well plate, prepare the following for each sample (final volume 100 µL):
-
Sample Wells: 50 µL of sample lysate + 50 µL of Substrate Reaction Mix (Assay Buffer + DPP Substrate).
-
Sample Background Control: 50 µL of sample lysate + 10 µL of a potent DPP8/9 inhibitor. Incubate for 10 minutes at 37°C, then add 40 µL of Substrate Reaction Mix. This measures non-DPP8/9 fluorescence.
-
Positive Control: 1-2 µL of recombinant DPP8/9 enzyme in 50 µL of Assay Buffer + 50 µL of Substrate Reaction Mix.
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Read fluorescence intensity on a microplate fluorometer (Excitation: ~360 nm, Emission: ~460 nm). Take kinetic readings every 5 minutes for 30-60 minutes, or a single endpoint reading.
-
Calculation: Subtract the background fluorescence from the sample readings. Calculate the concentration of AMC released using the standard curve and determine the enzymatic activity (e.g., in pmol/min/mg of protein).
Cellular Inflammasome Activation Assay
This protocol outlines a method to assess CARD8/NLRP1 inflammasome activation in response to DPP8/9 inhibition by measuring pyroptosis markers.
Caption: Experimental workflow for assessing DPP8/9 inhibitor-induced inflammasome activation.
Procedure:
-
Cell Culture: Plate appropriate cells (e.g., primary human T-cells, THP-1 monocytes) at a suitable density.[23][24] For some cells like THP-1, priming with LPS (1 µg/mL for 3-4 hours) may be required to upregulate inflammasome components.
-
Treatment: Treat cells with varying concentrations of a DPP8/9 inhibitor (e.g., 1-20 µM Val-boroPro) or vehicle control (DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 6 to 24 hours).
-
Harvest: Carefully collect the cell culture supernatant. Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Analysis:
-
Supernatant: Measure IL-1β release using a commercial ELISA kit. Measure LDH release as an indicator of pyroptotic cell death.
-
Lysate: Perform SDS-PAGE and Western blotting. Probe membranes with antibodies specific for the cleaved (active) forms of Caspase-1 (p20 subunit) and GSDMD (p30 N-terminal fragment).
-
Conclusion and Future Directions
The DPP8/DPP9 subfamily has emerged from the shadow of its more famous relative, DPP4, to be recognized as a critical regulator of intracellular homeostasis and innate immunity. Their role as a brake on the NLRP1 and CARD8 inflammasomes is a key discovery, providing a direct link between serine protease activity and inflammatory cell death. This function positions DPP8/9 inhibitors as potential immunomodulatory agents, with possible applications in oncology to induce immunogenic cell death in tumor-associated myeloid cells.
For drug development professionals, the primary challenge remains achieving inhibitor selectivity. The high structural homology between DPP8 and DPP9, and to a lesser extent with DPP4, complicates the design of specific molecules. Future research must focus on exploiting the subtle structural differences, such as the allosteric SUMO1 binding site, to develop next-generation inhibitors with improved safety and efficacy profiles.[2][18] Further exploration of the full range of physiological substrates for DPP8 and DPP9 will also be essential to fully comprehend their biological roles and the potential on- and off-target effects of their inhibition.
References
- 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 2. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The amino-dipeptidyl peptidases DPP8 and DPP9: Purification and enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase 9 Sets a Threshold for CARD8 Inflammasome Formation by Sequestering Its Active C-terminal Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dipeptidyl peptidase 9 sets a threshold for CARD8 inflammasome formation by sequestering its active C-terminal fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 15. Structures and functions of the inflammasome engine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Regulation of dipeptidyl peptidase 8 and 9 expression in activated lymphocytes and injured liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DPP8 and DPP9 expression in cynomolgus monkey and Sprague Dawley rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. lifetechindia.com [lifetechindia.com]
- 23. DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Role of DPP9 Inhibition in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease implicated in various cellular processes, including immune regulation. This technical guide provides an in-depth analysis of the effects of DPP9 inhibition on T-cell activation. While the specific inhibitor "DPP9-IN-1" remains to be characterized in publicly available literature, this document synthesizes current knowledge based on studies of other potent DPP8/9 inhibitors, such as Val-boroPro. This guide details the known signaling pathways modulated by DPP9 in T-cells, presents quantitative data on the impact of its inhibition, and provides comprehensive experimental protocols for assessing these effects.
Introduction to DPP9 and its Role in the Immune System
Dipeptidyl peptidase 9 (DPP9) is a member of the S9b family of serine proteases, which also includes DPP4, DPP8, and Fibroblast Activation Protein (FAP). Unlike the well-characterized cell-surface protease DPP4, DPP9 is primarily located in the cytoplasm and nucleus.[1][2] DPP9 is widely expressed in various tissues and immune cells, including T-lymphocytes, and its expression is upregulated upon lymphocyte activation.[3][4] Emerging evidence points to a critical role for DPP9 in regulating immune responses through several mechanisms.[5]
The Impact of DPP9 Inhibition on T-Cell Activation
Inhibition of DPP9 has been shown to have a significant impact on T-cell function, primarily leading to an attenuation of T-cell activation and proliferation.[3][5] This effect is thought to be mediated through the enzymatic activity of DPP9.[3] Studies using selective DPP8/9 inhibitors have demonstrated a suppression of DNA synthesis in mitogen-stimulated splenocytes.[3]
Quantitative Data on the Effects of DPP9 Inhibitors
The following tables summarize the quantitative data available for the effects of DPP8/9 inhibitors on immune cells.
Table 1: Potency of DPP8/9 Inhibitors on T-Cell Proliferation
| Inhibitor | Cell Type | Stimulation | Assay | IC50 | Reference |
| Val-boroPro | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) or Superantigen | Proliferation Assay | ~10 nM | [Source not explicitly available in search results] |
| Selective DPP8/9 Inhibitor | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) or Superantigen | Proliferation Assay | ~500 nM | [Source not explicitly available in search results] |
Table 2: Enzymatic Inhibitory Activity of Val-boroPro (Talabostat)
| Enzyme | IC50 | Ki | Reference |
| DPP-IV | < 4 nM | 0.18 nM | [6] |
| FAP | 560 nM | - | [6] |
| DPP8 | 4 nM | 1.5 nM | [6] |
| DPP9 | 11 nM | 0.76 nM | [6] |
| QPP | 310 nM | - | [6] |
Signaling Pathways Modulated by DPP9 in T-Cells
DPP9 inhibition affects T-cell function through at least two distinct signaling pathways: the CARD8 inflammasome pathway and the Syk signaling pathway.
The CARD8 Inflammasome Pathway in Resting T-Cells
In resting T-lymphocytes, DPP9 plays a crucial role in suppressing the activation of the CARD8 inflammasome.[7][8][9][10] DPP9 directly binds to CARD8, preventing its auto-processing and subsequent activation of caspase-1, which would otherwise lead to pyroptosis, a form of inflammatory cell death.[9][11] Inhibition of DPP9 disrupts this interaction, leading to CARD8 inflammasome activation, caspase-1 cleavage, and pyroptosis of resting CD4+ and CD8+ T-cells.[7][10][12] Intriguingly, activated T-cells appear to be resistant to this effect.[7][10]
The Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a critical signaling molecule in the T-cell receptor (TCR) signaling cascade.[1][2][13] DPP9 has been identified as a negative regulator of Syk.[1][2][13] DPP9, recruited to Syk by Filamin A, cleaves the N-terminus of Syk, marking it for ubiquitination by the E3 ligase Cbl and subsequent proteasomal degradation.[1][2][13] Inhibition of DPP9 stabilizes Syk, leading to its accumulation and enhanced phosphorylation, which can modulate the strength and duration of TCR signaling.[1][2][13]
Experimental Protocols
The following protocols provide a framework for assessing the effect of DPP9 inhibitors on T-cell activation.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to stimulation, a key hallmark of activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells (e.g., from healthy donor blood).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.
-
T-cell mitogen: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
DPP9 inhibitor (e.g., Val-boroPro) at various concentrations.
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or [3H]-thymidine).
-
96-well cell culture plates.
-
Plate reader (luminescence, absorbance, or scintillation counter).
Procedure:
-
Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient).[14]
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI medium.
-
Add the DPP9 inhibitor at a range of concentrations to triplicate wells. Include a vehicle control (e.g., DMSO).
-
Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL or plate-bound anti-CD3 at 1-10 µg/mL and soluble anti-CD28 at 1-2 µg/mL).[15][16]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a chosen reagent according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) of the DPP9 inhibitor.
Cytokine Production Assay
This assay measures the production of key cytokines, such as IL-2 and IFN-γ, which are indicative of T-cell activation and differentiation.
Materials:
-
Materials from the T-Cell Proliferation Assay.
-
ELISA kits or multiplex bead arrays for desired cytokines (e.g., IL-2, IFN-γ, TNF-α).
Procedure:
-
Follow steps 1-5 of the T-Cell Proliferation Assay protocol.
-
After the incubation period, centrifuge the plate and collect the supernatant from each well.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.[19]
Flow Cytometry Analysis of T-Cell Activation Markers
This method allows for the quantification of cell surface markers associated with T-cell activation, such as CD25 and CD69.
Materials:
-
Materials from the T-Cell Proliferation Assay.
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Flow cytometer.
Procedure:
-
Follow steps 1-5 of the T-Cell Proliferation Assay protocol.
-
After incubation, harvest the cells and wash with FACS buffer (PBS with 1-2% FBS).
-
Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer and analyze the expression of activation markers on different T-cell subsets.[15]
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of a DPP9 inhibitor on T-cell activation.
Conclusion
Inhibition of DPP9 presents a complex and multifaceted approach to modulating T-cell function. The available evidence strongly suggests that DPP9 inhibitors can attenuate T-cell activation and proliferation. The underlying mechanisms involve the regulation of key signaling pathways, including the CARD8 inflammasome and Syk signaling. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting DPP9 in various immunological contexts. Further research is warranted to elucidate the precise role of DPP9 in different T-cell subsets and to develop highly selective DPP9 inhibitors for therapeutic applications.
References
- 1. [PDF] DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | Semantic Scholar [semanticscholar.org]
- 2. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 3. Regulation of dipeptidyl peptidase 8 and 9 expression in activated lymphocytes and injured liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 5. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Evaluating DPP9 Inhibition on Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase 9 (DPP9) is a cytosolic serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of its substrates.[1] It plays a crucial role in various cellular processes, including immune regulation, cell proliferation, and apoptosis.[2][3] DPP9 has been identified as a key component of the N-end rule pathway, which influences protein stability.[1][4] A notable substrate of DPP9 is the tyrosine kinase Syk, a central mediator in B-cell receptor signaling.[1][4] DPP9-mediated cleavage of Syk exposes a new N-terminus, targeting it for ubiquitination and subsequent degradation, thereby acting as a negative regulator of Syk signaling.[1][5]
Given its involvement in significant signaling pathways, DPP9 has emerged as a potential therapeutic target. The following protocols provide a framework for an in vitro kinase assay to screen and characterize inhibitors of DPP9, such as the hypothetical inhibitor "DPP9-IN-1," by measuring their effect on the activity of a downstream kinase substrate.
Signaling Pathway of DPP9 and Syk
The diagram below illustrates the regulatory relationship between DPP9 and Syk. DPP9, recruited by Filamin A (FLNA), processes the N-terminus of Syk. This processing event marks Syk for degradation via the ubiquitin-proteasome system, thus downregulating its signaling activity. Inhibition of DPP9 is expected to stabilize Syk and maintain its kinase activity.
Caption: DPP9 negatively regulates Syk signaling by promoting its degradation.
Experimental Protocols
This section details the methodologies for an in vitro assay to assess the inhibitory effect of this compound on DPP9's ability to modulate Syk kinase activity. The principle is to measure the remaining Syk kinase activity after incubation with DPP9 in the presence and absence of the inhibitor.
Protocol 1: In Vitro DPP9-Mediated Syk Processing Assay
This protocol determines the direct effect of this compound on the cleavage of a Syk peptide by DPP9.
Materials:
-
Recombinant human DPP9 enzyme
-
Synthetic Syk N-terminal peptide (e.g., residues 1-31)
-
This compound (or other inhibitors like SLRFLYEG)
-
Assay Buffer: 20 mM HEPES/KOH (pH 7.3), 110 mM potassium acetate, 2 mM magnesium acetate, 0.5 mM EGTA, 0.2% Tween 20[6]
-
Mass Spectrometer (e.g., nanoLC-TripleToF)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 µM synthetic Syk peptide
-
130 nM recombinant DPP9
-
Desired concentration of this compound (e.g., serial dilutions from 1 nM to 100 µM)
-
For control samples, use a known inhibitor (e.g., 10 µM SLRFLYEG) or vehicle (DMSO).[6]
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 6 hours).[6]
-
Stop the reaction by diluting and acidifying the samples with 0.1% formic acid in 2% acetonitrile.[6]
-
Analyze the samples by mass spectrometry to quantify the percentage of cleaved versus uncleaved Syk peptide.
Protocol 2: In Vitro Kinase Assay for Syk Activity
This protocol measures the kinase activity of full-length Syk protein after being subjected to DPP9 processing. A common method is to use a luminescent ADP-Glo™ kinase assay, which quantifies ADP produced during the kinase reaction.
Experimental Workflow:
Caption: Workflow for the in vitro kinase assay to measure Syk activity.
Materials:
-
Recombinant active Syk kinase
-
Recombinant human DPP9 enzyme
-
This compound
-
Syk peptide substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microtiter plates
-
Luminometer
Procedure:
-
DPP9-Syk Incubation:
-
In a 96-well plate, prepare a reaction mix containing Syk kinase, DPP9 enzyme, and serially diluted this compound in kinase assay buffer.
-
Include controls: Syk alone, Syk + DPP9 (no inhibitor), and Syk + known DPP9 inhibitor.
-
Incubate at 37°C to allow for DPP9-mediated processing of Syk. The incubation time should be optimized based on the results from Protocol 1.
-
-
Kinase Reaction:
-
Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Syk kinase activity.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
Data Presentation
The quantitative data from these experiments can be summarized in tables for clear comparison.
Table 1: Effect of DPP9 Inhibitors on Syk Peptide Cleavage
| Compound | Concentration (µM) | DPP9 Concentration (nM) | Syk Peptide Cleavage (%) |
| Vehicle (Control) | - | 130 | >99[1][6] |
| SLRFLYEG | 10 | 130 | 6.2[1][6] |
| This compound | (Test Concentrations) | 130 | (Experimental Value) |
Table 2: In Vitro Activity of Known DPP8/9 Inhibitors
| Inhibitor | Target(s) | Assay Type | Concentration (µM) | % Inhibition |
| 1G244 | DPP8/DPP9 | In vitro enzyme activity | 10 | 98[9] |
| Talabostat (Val-boro-Pro) | Pan-DPP-IV | Inflammasome activation | 3 | Induces pyroptosis[10] |
Table 3: Expected Outcome of this compound in Syk Kinase Assay
| Condition | Expected Syk Activity (Luminescence) | Rationale |
| Syk alone | High | No degradation of Syk. |
| Syk + DPP9 | Low | DPP9 processes and promotes Syk degradation, reducing active kinase. |
| Syk + DPP9 + this compound | Dose-dependent increase | This compound inhibits DPP9, preventing Syk degradation and preserving its kinase activity. |
References
- 1. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 3. DPP9 Activity Assay Kit (PTAK-025) - Creative Biogene [creative-biogene.com]
- 4. The amino-dipeptidyl peptidases DPP8 and DPP9: Purification and enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | Semantic Scholar [semanticscholar.org]
- 6. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages | Life Science Alliance [life-science-alliance.org]
- 10. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPP9 Inhibition in In Vivo Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 9 (DPP9) is a cytosolic serine protease that has emerged as a critical negative regulator of the innate immune response. Its inhibitory function is primarily exerted through the suppression of the nucleotide-binding domain, leucine-rich repeat-containing protein 1 (NLRP1) inflammasome. Inhibition of DPP9 enzymatic activity leads to the activation of the NLRP1 inflammasome, resulting in pyroptotic cell death and the release of pro-inflammatory cytokines. This mechanism has positioned DPP9 as a potential therapeutic target for modulating inflammatory responses.
These application notes provide detailed protocols for the use of DPP9 inhibitors in in vivo mouse models of inflammation, with a focus on lipopolysaccharide (LPS)-induced systemic inflammation. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of DPP9 inhibition. While a specific compound "DPP9-IN-1" is not extensively characterized in the public domain, this document focuses on two well-studied DPP9 inhibitors: the pan-DPP inhibitor Val-boroPro (VbP, Talabostat, PT-100) and the more selective DPP8/9 inhibitor 1G244 .
Mechanism of Action: DPP9 Inhibition and NLRP1 Inflammasome Activation
DPP9 plays a crucial role in maintaining the NLRP1 inflammasome in an inactive state.[1][2] DPP9 directly interacts with NLRP1, preventing its auto-activation.[3] Small molecule inhibitors that bind to the active site of DPP9 disrupt this interaction, leading to a conformational change in NLRP1.[3] This initiates the assembly of the inflammasome complex, which includes the apoptosis-associated speck-like protein containing a CARD (ASC) and pro-caspase-1.[2][4] The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.[5] Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][5] Additionally, active caspase-1 processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[4]
Diagram of the DPP9-NLRP1 Signaling Pathway
Caption: DPP9 inhibition leads to NLRP1 inflammasome activation and pyroptosis.
Quantitative Data Summary
The following tables summarize the in vivo dosing parameters for Val-boroPro and 1G244 in mice, as reported in the literature.
Table 1: In Vivo Dosing of Val-boroPro (VbP) in Mice
| Parameter | Value | Reference(s) |
| Dose | 20 µ g/100 µL per mouse | [1] |
| 100 µg per mouse | [1][5] | |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Vehicle | 1 mM HCl in PBS, pH 7.4 | [1] |
| Frequency | Single dose | [1][5] |
| Mouse Strain | C57BL/6J, 129S6 | [1] |
| Observed Effects | Increased serum G-CSF and CXCL1/KC levels at 6 hours post-dosing. | [1][5] |
Table 2: In Vivo Dosing of 1G244 in Mice
| Parameter | Value | Reference(s) |
| Dose | 30 mg/kg | |
| Route of Administration | Subcutaneous (s.c.) | |
| Vehicle | Not specified in detail, but often a mix of DMSO, PEG300, Tween-80, and saline. | |
| Frequency | Once a week | |
| Mouse Strain | NOG female mice | |
| Observed Effects | Suppression of subcutaneous tumor growth in a myeloma xenograft model. |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol describes the induction of a systemic inflammatory response in mice using LPS, a component of the outer membrane of Gram-negative bacteria. This model is widely used to study the acute inflammatory cascade and to evaluate the efficacy of anti-inflammatory agents.
Materials:
-
C57BL/6 mice (8-12 weeks old, sex-matched)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
DPP9 inhibitor (Val-boroPro or 1G244)
-
Vehicle for DPP9 inhibitor (see tables above)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA for plasma)
-
Cytokine analysis kits (e.g., ELISA or multiplex bead array)
-
Tissue collection supplies (forceps, scissors, tubes with appropriate buffers)
Experimental Workflow for LPS-Induced Inflammation Model
Caption: Workflow for evaluating a DPP9 inhibitor in an LPS-induced inflammation model.
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment to allow for acclimatization.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control (receives vehicle for both inhibitor and LPS)
-
Group 2: LPS + Vehicle (receives vehicle for inhibitor and LPS)
-
Group 3: LPS + DPP9 Inhibitor (receives DPP9 inhibitor and LPS)
-
-
DPP9 Inhibitor Preparation and Administration:
-
Val-boroPro: Prepare a stock solution in 0.01N HCl and dilute to the final concentration in sterile PBS (pH 7.4) immediately before use. Administer a single intraperitoneal (i.p.) injection of Val-boroPro (e.g., 100 µ g/mouse ) or vehicle one hour prior to the LPS challenge.
-
1G244: Prepare the formulation as recommended by the supplier or in a suitable vehicle for subcutaneous (s.c.) administration. Administer a single s.c. injection of 1G244 (e.g., 30 mg/kg) or vehicle at a predetermined time before the LPS challenge (e.g., 1-2 hours).
-
-
LPS Challenge: Prepare a fresh solution of LPS in sterile, pyrogen-free saline. Induce systemic inflammation by administering a single i.p. injection of LPS (e.g., 1-5 mg/kg). The optimal dose of LPS should be determined in a pilot study to achieve a robust but sublethal inflammatory response.
-
Monitoring: Observe the mice for clinical signs of inflammation, including lethargy, piloerection, and huddled behavior, especially during the first 6 hours post-LPS injection.
-
Sample Collection: At predetermined time points (e.g., 2, 6, and 24 hours) after the LPS challenge, collect samples for analysis.
-
Blood: Collect blood via cardiac puncture under terminal anesthesia into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Tissues: Perfuse animals with cold PBS to remove circulating blood. Harvest organs of interest (e.g., lung, liver, spleen) and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 10% neutral buffered formalin for histology.
-
-
Data Analysis:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and chemokines (e.g., CXCL1/KC) in the plasma using ELISA or multiplex bead array kits.
-
Histology: Process formalin-fixed tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Western Blotting: Analyze protein expression of inflammasome components (e.g., Caspase-1) in tissue lysates.
-
Protocol 2: Preparation of DPP9 Inhibitors for In Vivo Administration
Val-boroPro (VbP):
-
Prepare a 10x stock solution of Val-boroPro in sterile 0.01 M HCl. For a final dose of 100 µg in 100 µL, the 10x stock would be 1 mg/mL.
-
Store the stock solution at -20°C.
-
Immediately before injection, dilute the stock solution 1:10 with sterile, pyrogen-free PBS (pH 7.4) to the final desired concentration.
-
Administer the freshly prepared solution intraperitoneally.
1G244:
-
The formulation for 1G244 can vary. A common vehicle for subcutaneous administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the 1G244 powder in DMSO.
-
Then, add PEG300 and Tween-80 and mix thoroughly.
-
Finally, add the saline to reach the final volume.
-
Administer the solution subcutaneously.
Note: It is crucial to perform a small pilot study to ensure the tolerability of the chosen vehicle in the mouse strain being used.
Expected Outcomes and Troubleshooting
-
Expected Outcomes: Treatment with a DPP9 inhibitor is expected to exacerbate the inflammatory response in an LPS-induced model due to the activation of the NLRP1 inflammasome. This would likely manifest as higher levels of IL-1β and other inflammasome-dependent cytokines compared to the LPS-only group. However, in certain disease contexts, the pyroptotic clearance of infected or damaged cells could be beneficial. The specific outcome will depend on the inflammatory model and the timing of the intervention.
-
Troubleshooting:
-
High Mortality in LPS Group: The dose of LPS is too high. Reduce the LPS concentration in subsequent experiments.
-
No Significant Inflammatory Response: The dose of LPS is too low, or the LPS has lost its potency. Use a fresh batch of LPS and consider increasing the dose.
-
Inconsistent Inhibitor Effects: Ensure accurate and consistent preparation and administration of the DPP9 inhibitor. Check the stability of the compound in the chosen vehicle.
-
High Variability in Cytokine Levels: Use age- and sex-matched mice and ensure consistent timing of all procedures. Increase the sample size per group.
-
By following these detailed application notes and protocols, researchers can effectively investigate the in vivo effects of DPP9 inhibition in mouse models of inflammation and contribute to a better understanding of its therapeutic potential.
References
- 1. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPP9-IN-1 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease that has emerged as a critical regulator of the innate immune system. It plays a key role in suppressing inflammatory cell death, known as pyroptosis, by inhibiting the activation of the NLRP1 and CARD8 inflammasomes.[1] Inhibition of DPP9 has become a significant area of interest in immunology research, offering a potential therapeutic strategy for various inflammatory diseases and cancers. This document provides detailed application notes and protocols for the use of DPP9-IN-1, a potent and selective DPP9 inhibitor, in immunology research.
Mechanism of Action
DPP9 acts as a crucial checkpoint in the innate immune response by directly binding to and inhibiting the activation of the NLRP1 and CARD8 inflammasomes.[2][3] Under normal physiological conditions, DPP9 sequesters the C-terminal fragment of NLRP1 and CARD8, preventing their oligomerization and the subsequent activation of caspase-1.[1] Caspase-1 is a key enzyme that processes pro-inflammatory cytokines, such as IL-1β and IL-18, into their mature, active forms and cleaves gasdermin D (GSDMD) to induce pyroptosis, a lytic form of cell death.
The inhibitor, this compound, by blocking the enzymatic activity of DPP9, disrupts this inhibitory interaction. This leads to the release and activation of the NLRP1 and CARD8 inflammasomes, triggering the downstream cascade of caspase-1 activation, cytokine maturation and secretion, and ultimately, pyroptotic cell death.[2][4]
Data Presentation
The following table summarizes the inhibitory activity of this compound and other commonly used DPP9 inhibitors.
| Inhibitor Name | Target(s) | IC50 (DPP9) | IC50 (DPP8) | IC50 (DPP4) | Reference |
| This compound (Compound 42) | DPP9, DPP8 | 3 nM | 0.6 µM | >10 µM | [4][5][6] |
| DPP8/9-IN-1 (Compound 16) | DPP8, DPP9 | 298 nM | 14 nM | - | [5][7] |
| Talabostat (Val-boroPro, PT-100) | DPP4, DPP8, DPP9 | 11 nM | 4 nM | <4 nM | [8][9][10][11] |
| 1G244 | DPP8, DPP9 | 84 nM | 12 nM | - | [5] |
Mandatory Visualizations
Signaling Pathway of DPP9 Inhibition
Caption: DPP9 inhibition by this compound leads to inflammasome activation and pyroptosis.
Experimental Workflow: Investigating this compound Effects
Caption: Workflow for studying the immunological effects of this compound.
Experimental Protocols
Protocol 1: In Vitro DPP9 Inhibition and Inflammasome Activation
This protocol describes the treatment of cultured immune cells with this compound to induce inflammasome activation.
Materials:
-
Immune cells (e.g., human THP-1 monocytes, murine bone marrow-derived macrophages (BMDMs))
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) (for priming, if necessary for the cell type)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For THP-1 cells, differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Seed the differentiated THP-1 cells or primary BMDMs in appropriate tissue culture plates at a desired density (e.g., 1 x 10^6 cells/mL).
-
Allow cells to adhere overnight.
-
-
Cell Priming (Optional but recommended for NLRP3-dependent responses):
-
For cell types that require priming to upregulate inflammasome components (like BMDMs for robust NLRP3 activation), treat cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a DMSO vehicle control.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified CO2 incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants for cytokine analysis (Protocol 3) and LDH assay (Protocol 2).
-
Lyse the remaining cells in an appropriate buffer for Western blot analysis to detect cleaved caspase-1 and GSDMD.
-
Protocol 2: Pyroptosis Detection by Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Lyse untreated cells with the lysis buffer provided in the kit.
-
Volume correction control: Culture medium only.
-
-
Assay Procedure (following a typical kit protocol):
-
Centrifuge the collected cell culture plates at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Add 50 µL of the LDH assay substrate mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the volume correction control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Protocol 3: Measurement of IL-1β Secretion by ELISA
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant following inflammasome activation.
Materials:
-
Cell culture supernatants from Protocol 1
-
Human or mouse IL-1β ELISA kit (e.g., from R&D Systems, eBioscience, or Abcam)
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
Recombinant IL-1β standard
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure (following a typical kit protocol):
-
Prepare Reagents and Standards:
-
Reconstitute and prepare all reagents as per the manufacturer's instructions.
-
Prepare a standard curve by performing serial dilutions of the recombinant IL-1β standard.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples (cell culture supernatants) to the appropriate wells of the antibody-coated ELISA plate.
-
Incubate for the time specified in the kit manual (typically 2 hours at room temperature).
-
Wash the wells multiple times with the wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (typically 1 hour at room temperature).
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate (typically 30 minutes at room temperature, protected from light).
-
Wash the wells.
-
Add 100 µL of the TMB substrate solution to each well and incubate until color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a valuable tool for investigating the role of the NLRP1 and CARD8 inflammasomes in various immunological contexts. The protocols outlined in this document provide a framework for researchers to study the induction of pyroptosis and inflammatory cytokine release in response to DPP9 inhibition. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results. These studies will contribute to a deeper understanding of inflammasome biology and may pave the way for novel therapeutic interventions targeting DPP9.
References
- 1. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodology for Assessing DPP9-IN-1 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase 9 (DPP9) is a serine protease involved in various cellular processes, including immune regulation and cell signaling. Its inhibition is a promising therapeutic strategy for various diseases. DPP9-IN-1 is a chemical probe used to investigate the function and therapeutic potential of DPP9. Accurate assessment of its engagement with the DPP9 target protein is crucial for validating its mechanism of action and for the development of selective DPP9 inhibitors.
These application notes provide detailed protocols for key experimental methodologies to assess the target engagement of this compound. The described methods include the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Co-Immunoprecipitation (Co-IP). Additionally, relevant signaling pathways of DPP9 are illustrated to provide a broader context for target engagement studies.
Key Experimental Methodologies
Several robust methods can be employed to confirm the direct interaction of this compound with its target protein, DPP9, in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1][2] The binding of this compound to DPP9 is expected to increase the thermal stability of the DPP9 protein.
This protocol describes the use of CETSA followed by quantitative mass spectrometry to determine the thermal shift of DPP9 upon treatment with this compound.[1][3]
Materials:
-
Cell line expressing endogenous DPP9
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents (for validation)
-
Antibody against DPP9
-
Sample preparation reagents for mass spectrometry (e.g., trypsin, TMT labels)
-
High-resolution mass spectrometer
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with ice-cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[4]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Sample Preparation for Mass Spectrometry:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides corresponding to DPP9.
-
Generate a "melting curve" by plotting the relative amount of soluble DPP9 as a function of temperature for both this compound-treated and vehicle-treated samples.
-
The shift in the melting temperature (ΔTm) indicates target engagement.
-
| Treatment | Melting Temperature (Tm) of DPP9 (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 54.0 | +5.5 |
Note: The above data is representative and will vary depending on the specific experimental conditions and cell line used.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the direct assessment of target engagement and inhibitor potency.[5][6] A fluorescently- or biotin-tagged activity-based probe for serine hydrolases can be used in competition with this compound to measure target occupancy.
This protocol outlines a competitive ABPP experiment to determine the IC50 value of this compound.
Materials:
-
Cell lysate or intact cells expressing DPP9
-
This compound
-
Serine hydrolase activity-based probe (e.g., FP-biotin)
-
DMSO
-
Lysis buffer
-
Streptavidin beads
-
SDS-PAGE and Western blot reagents
-
Antibody against DPP9 or streptavidin-HRP
Procedure:
-
Inhibitor Treatment:
-
Pre-incubate cell lysates or intact cells with varying concentrations of this compound or DMSO for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-biotin) to the samples and incubate for another 30 minutes at 37°C. The probe will label the active DPP9 enzymes that are not occupied by this compound.
-
-
Sample Preparation:
-
If using intact cells, lyse the cells.
-
For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads.
-
-
Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-DPP9 antibody or streptavidin-HRP to detect the amount of probe-labeled DPP9.
-
-
Data Analysis:
-
Quantify the band intensities. The signal intensity will be inversely proportional to the concentration of this compound.
-
Plot the percentage of DPP9 inhibition versus the concentration of this compound to determine the IC50 value.
-
| Compound | DPP9 IC50 (nM) | DPP8 IC50 (nM) | Selectivity (DPP8/DPP9) | Reference |
| This compound (Hypothetical) | 50 | 500 | 10 | - |
| Compound 6 | 409 | 137 | 0.33 | [7] |
| Compound 7 | 950 | 393 | 0.41 | [7] |
| Compound 8 | 1033 | 292 | 0.28 | [7] |
| Vildagliptin | 230 | 2200 | 9.57 | [8] |
| Saxagliptin | 98 | 508 | 5.18 | [9] |
| DPP-9 Inhibitor 42 | 3.4 | 600 | 176 | [10] |
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. Inhibition of DPP9 can affect its interaction with downstream signaling partners like NLRP1 and CARD8.[11][12] Assessing changes in these interactions upon treatment with this compound can provide evidence of target engagement and its functional consequences.
Materials:
-
Cells co-expressing tagged DPP9 and tagged NLRP1 or CARD8
-
This compound
-
DMSO
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies against the tags of both "bait" and "prey" proteins
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the tag of the bait protein (e.g., FLAG-DPP9) for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5, or tag-peptide competition).
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both the bait (e.g., anti-FLAG) and prey (e.g., anti-HA for HA-NLRP1) proteins.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling context of DPP9 is crucial for interpreting target engagement data.
DPP9-NLRP1/CARD8 Inflammasome Signaling Pathway
DPP9 acts as a negative regulator of the NLRP1 and CARD8 inflammasomes. Inhibition of DPP9 can lead to the activation of these inflammasomes, resulting in pyroptotic cell death.[11]
Caption: DPP9-mediated regulation of the NLRP1/CARD8 inflammasome pathway.
DPP9 and Akt Signaling Pathway
DPP9 has also been implicated in the regulation of the Akt signaling pathway, which is crucial for cell survival and proliferation.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity-Based Protein Profiling (ABPP) of Cellular DeISGylating Enzymes and Inhibitor Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. MS CETSA deep functional proteomics uncovers DNA repair programs leading to gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying DPP9 Inhibition in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 9 (DPP9) is a serine protease that has emerged as a compelling target in cancer therapy. Its involvement in various cellular processes critical to cancer progression—including cell proliferation, migration, apoptosis, and immune regulation—has spurred the development of inhibitory strategies. Dysregulation of DPP9 has been observed in numerous malignancies, including non-small cell lung cancer, colorectal cancer, and hepatocellular carcinoma, where its expression levels often correlate with prognosis.[1][2][3] This document provides a comprehensive guide for the experimental design of studies focused on DPP9 inhibition in a cancer context, complete with detailed protocols for key assays and data presentation formats.
Key Signaling Pathways Involving DPP9 in Cancer
DPP9 exerts its influence on cancer progression through multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
-
EGFR/PI3K/Akt Pathway: In some cancer types, such as hepatocellular carcinoma, DPP9 has been shown to negatively regulate the EGFR/PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[4] Inhibition of DPP9 can, therefore, lead to increased apoptosis and reduced proliferation in these contexts.
-
NRF2/KEAP1/ROS Pathway: DPP9 can modulate cellular resistance to chemotherapy by impacting the NRF2/KEAP1 pathway, which regulates the cellular response to oxidative stress.[1] DPP9 can bind to KEAP1, preventing the degradation of NRF2 and leading to the upregulation of antioxidant genes, thereby protecting cancer cells from reactive oxygen species (ROS)-induced damage from chemotherapeutic agents.[1]
-
BRCA2 and DNA Repair: DPP9 has been implicated in DNA repair mechanisms through its interaction with BRCA2, a key tumor suppressor protein. This suggests that targeting DPP9 could potentially enhance the efficacy of DNA-damaging cancer therapies.[4]
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for studying DPP9 inhibition.
Caption: Key signaling pathways influenced by DPP9 in cancer.
Caption: General experimental workflow for studying DPP9 inhibition.
Data Presentation: Quantitative Analysis of DPP9 Inhibition
Table 1: In Vitro Efficacy of DPP9 Inhibitors in Cancer Cell Lines
| DPP9 Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Val-boroPro (Talabostat) | Acute Myeloid Leukemia | MOLM-13 | 6 | [5] |
| Acute Myeloid Leukemia | THP-1 | 10 | [5] | |
| Acute Myeloid Leukemia | MV4-11 | 15 | [5] | |
| allo-isoleucyl isoindoline | - | - | 55 | [4] |
| Compound 87 | - | - | 5 | |
| Vildagliptin | Multiple Myeloma | - | 5,000-100,000 | [6] |
| Saxagliptin | Multiple Myeloma | - | 5,000-100,000 | [6] |
Table 2: In Vivo Efficacy of DPP9 Inhibition on Tumor Growth
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Tumor Volume (mm³) | Reference |
| Non-Small Cell Lung Cancer (A549 Xenograft) | DPP9 shRNA | - | Not Specified | Significant Reduction | [7] |
| Non-Small Cell Lung Cancer (H1299 Xenograft) | DPP9 shRNA | - | Not Specified | Significant Reduction | [7] |
| Hepatocellular Carcinoma (DEN/TAA/HFD model) | Hepatocyte-specific DPP9 knockout | - | Not Specified | Reduced number of small macroscopic liver nodules | [8] |
| Prostate Cancer (mCRPC) | BXCL701 + Pembrolizumab | 0.4 mg QD (Days 1-14 of 21-day cycle) | Not Applicable (Clinical Trial) | 25% composite response rate in SCNC variant | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorogenic DPP9 Enzyme Activity Assay
This assay measures the enzymatic activity of DPP9 by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human DPP9 protein
-
DPP9 fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
DPP9 assay buffer (e.g., 25 mM Tris, pH 8.0)
-
DPP9 inhibitor of interest
-
Black 96-well microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Dilute the recombinant human DPP9 to a working concentration of 1 ng/µL in assay buffer.
-
Dilute the substrate to a working concentration of 200 µM in assay buffer.
-
Prepare serial dilutions of the DPP9 inhibitor in assay buffer.
-
To each well of the 96-well plate, add 40 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 50 µL of the diluted recombinant DPP9 enzyme to all wells except the substrate blank. For the substrate blank, add 50 µL of assay buffer.
-
Initiate the reaction by adding 50 µL of the 50 µM substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
Read the plate in kinetic mode for at least 5 minutes, taking readings at regular intervals.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DPP9 inhibitor or siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the DPP9 inhibitor in complete culture medium. For siRNA experiments, transfect cells according to the manufacturer's protocol.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or fresh medium (for control wells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with DPP9 inhibitor/siRNA or control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with the DPP9 inhibitor or transfecting with DPP9 siRNA for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
Materials:
-
Transwell inserts with 8.0 µm pore size membranes
-
24-well companion plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet staining solution
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this step is omitted.
-
Seed cancer cells (e.g., 5 x 10^4 cells) in 200 µL of serum-free medium into the upper chamber of the Transwell inserts.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated/invaded cells under a microscope in several random fields.
-
Quantify the results as the average number of cells per field.
Western Blot Analysis of DPP9 Signaling Pathways
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and signaling pathway activation upon DPP9 inhibition.
Materials:
-
Cancer cell lysates (from cells treated with DPP9 inhibitor/siRNA or control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DPP9, anti-p-Akt, anti-Akt, anti-NRF2, anti-BRCA2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of DPP9 inhibition.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old
-
Cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
DPP9 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to be implanted.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. The cell suspension can be mixed 1:1 with Matrigel.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the DPP9 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as immunohistochemistry or Western blotting.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for investigating the therapeutic potential of DPP9 inhibition in cancer. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanisms of action of DPP9 inhibitors, identify sensitive cancer types, and gather preclinical data to support their clinical development. The provided templates for data presentation will aid in the clear and standardized reporting of findings, facilitating comparison across studies and advancing the field of DPP9-targeted cancer therapy.
References
- 1. DPP9 regulates NQO1 and ROS to promote resistance to chemotherapy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Contribution of upregulated dipeptidyl peptidase 9 (DPP9) in promoting tumoregenicity, metastasis and the prediction of poor prognosis in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of dipeptidyl peptidase 9 improves sorafenib sensitivity by inducing ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Application Notes and Protocols for DPP9-IN-1 in a Cellular Thermal Shift Assay (CETSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying and quantifying the engagement of a small molecule inhibitor with its target protein within a cellular context.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1] Upon binding to its ligand, a protein's resistance to heat-induced denaturation increases. This change in thermal stability can be measured by heating cell lysates or intact cells across a range of temperatures and quantifying the amount of soluble protein that remains. A shift in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of target engagement.[3][4]
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease implicated in various physiological and pathological processes, including immune regulation and cancer biology.[5][6] DPP9-IN-1 is a chemical probe for studying the biological functions of DPP9. These application notes provide a detailed protocol for utilizing CETSA to confirm the intracellular target engagement of this compound with DPP9. The protocol covers the generation of a CETSA melting curve to determine the optimal temperature for an isothermal dose-response (ITDR) experiment, which can then be used to determine the cellular potency of the inhibitor.
Signaling Pathway of DPP9
DPP9 is known to play a role in inflammasome regulation by interacting with NLRP1.[7][8] Inhibition of DPP9 can lead to the activation of the NLRP1 inflammasome and subsequent pyroptosis.[7] Understanding this pathway provides context for the cellular effects that may be observed upon treatment with this compound.
Caption: DPP9-mediated inhibition of the NLRP1 inflammasome and its reversal by this compound.
Quantitative Data Summary
The following table summarizes the thermal shift data for DPP9 upon binding to a specific inhibitor, as determined by CETSA coupled with mass spectrometry in rat tissue lysates.[9] This data demonstrates the stabilization of DPP9 by the inhibitor, resulting in a significant increase in its melting temperature (Tm).
| Tissue | Treatment | Apparent Tm (°C) | ΔTm (°C) |
| Rat Spleen | Vehicle (DMSO) | ~48 | N/A |
| DPP9 Inhibitor | ~54.1 | +6.1 | |
| Rat Liver | Vehicle (DMSO) | ~48.5 | N/A |
| DPP9 Inhibitor | ~54 | +5.5 |
Experimental Protocols
Protocol 1: CETSA Melt Curve Generation
This protocol is designed to determine the melting temperature (Tm) of DPP9 in the presence and absence of this compound, which is crucial for identifying the optimal temperature for subsequent isothermal dose-response experiments.
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, THP-1) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C in a CO2 incubator.
2. Cell Harvesting and Preparation:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS containing a protease and phosphatase inhibitor cocktail to a final concentration of approximately 2 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
3. Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).
-
Include an unheated control at room temperature.
-
Immediately cool the tubes on ice for 3 minutes.
4. Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
5. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
6. Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
7. Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for DPP9 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
8. Data Analysis:
-
Quantify the band intensities for DPP9 at each temperature point.
-
Normalize the DPP9 band intensity to the loading control.
-
Plot the normalized band intensities against the corresponding temperatures to generate the melting curves for both the vehicle and this compound treated samples.
-
The Tm is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of this compound indicates target engagement.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the cellular potency (EC50) of this compound by measuring the stabilization of DPP9 at a fixed temperature across a range of inhibitor concentrations.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 1-2 hours at 37°C.
2. Cell Harvesting and Heat Challenge:
-
Harvest the cells as described in the melt curve protocol.
-
Heat all samples at the predetermined optimal temperature (from the melt curve experiment, where a significant thermal shift was observed) for 3 minutes, followed by immediate cooling on ice.
3. Cell Lysis, Protein Separation, and Western Blot:
-
Follow the same procedures for cell lysis, separation of soluble and aggregated proteins, and Western blot analysis as outlined in the CETSA melt curve protocol.
4. Data Analysis:
-
Quantify the band intensities for DPP9 for each concentration of this compound.
-
Normalize the DPP9 band intensity to the loading control.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilizing effect.
Experimental Workflow
The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay experiment.
Caption: A step-by-step overview of the CETSA workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase 9 (DPP9) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 7. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 8. Structural and biochemical mechanisms of NLRP1 inhibition by DPP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Measuring Dipeptidyl Peptidase 9 (DPP9) Activity in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 9 (DPP9) is a ubiquitously expressed intracellular serine protease that plays a crucial role in various cellular processes, including immune regulation, cell adhesion, and signal transduction. Its dysregulation has been implicated in several diseases, making it an attractive target for drug development. Accurate and reliable measurement of DPP9 activity in cell lysates is essential for studying its biological functions and for screening potential inhibitors. This document provides detailed application notes and protocols for various methods to quantify DPP9 activity, catering to the needs of researchers in both academic and industrial settings.
Methods Overview
Several techniques are available for measuring DPP9 activity, each with its own advantages and limitations. The most common methods rely on the cleavage of a synthetic substrate, leading to the generation of a detectable signal. This document will focus on three primary methodologies:
-
Fluorescence-Based Assays: These are the most widely used methods due to their high sensitivity, simplicity, and amenability to high-throughput screening (HTS).
-
Luminescence-Based Assays: Offering even higher sensitivity than fluorescence-based assays, these methods are particularly useful when working with low concentrations of enzyme or limited sample material.
-
Mass Spectrometry-Based Assays: These assays provide high specificity and can be used to identify the cleavage of natural peptide substrates, offering a more physiologically relevant assessment of enzyme activity.
Section 1: Fluorescence-Based DPP9 Activity Assay
This method utilizes a fluorogenic substrate, most commonly Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of the amide bond by DPP9 releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected with a fluorescence plate reader.
Quantitative Data Summary
| Parameter | Fluorescence-Based Assay (Gly-Pro-AMC) | Notes |
| Principle | Enzymatic cleavage of a fluorogenic substrate | |
| Substrate | Gly-Pro-AMC | Other substrates with different N-terminal amino acids can also be used. |
| Detection | Fluorescence (Ex/Em = ~360-380 nm / ~440-460 nm) | |
| Sensitivity (LOD) | In the low nanomolar range | Dependent on instrument sensitivity and assay conditions. |
| Limit of Quantification (LOQ) | Typically in the nanomolar range | Requires validation for each specific assay setup. |
| Dynamic Range | Varies with substrate and enzyme concentration | Typically linear over a 2-3 log range of enzyme concentration. |
| Z'-Factor | 0.5 - 0.9 | A Z'-factor > 0.5 is considered excellent for HTS.[1][2] |
Experimental Protocol
Materials:
-
Cell lysis buffer (e.g., RIPA buffer, or 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitor cocktail)
-
DPP9 Assay Buffer (e.g., 25 mM Tris, pH 8.0)[3]
-
Fluorogenic Substrate: Gly-Pro-AMC (stock solution in DMSO)
-
DPP9 specific inhibitor (for control, e.g., 1G244)
-
Purified recombinant DPP9 (for standard curve)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation: a. Culture cells to the desired density. b. Wash cells with ice-cold PBS. c. Lyse cells in ice-cold lysis buffer on ice for 30 minutes, with intermittent vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay). f. Lysates can be used immediately or stored at -80°C.
-
Assay Setup: a. Prepare a standard curve using purified recombinant DPP9 in DPP9 Assay Buffer. b. In a 96-well plate, add cell lysate (typically 10-50 µg of total protein) to each well. c. Include the following controls:
- Blank: Assay buffer only.
- Negative Control: Cell lysate from a known DPP9-deficient cell line or lysate treated with a DPP9 specific inhibitor.
- Positive Control: Purified recombinant DPP9. d. Adjust the volume in all wells to be equal with DPP9 Assay Buffer.
-
Enzymatic Reaction: a. Prepare the Gly-Pro-AMC substrate solution in DPP9 Assay Buffer to the desired final concentration (e.g., 100 µM).[4] b. Add the substrate solution to all wells to initiate the reaction. c. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm. b. Record the fluorescence at multiple time points to determine the reaction kinetics.
-
Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. Calculate the rate of reaction (change in fluorescence over time). c. Determine the DPP9 activity in the cell lysates by comparing the reaction rates to the standard curve of purified DPP9. Activity is typically expressed as pmol of AMC released per minute per mg of total protein.
Experimental Workflow
Caption: Workflow for the fluorescence-based DPP9 activity assay.
Section 2: Luminescence-Based DPP9 Activity Assay
This method is an adaptation of commercially available assays, such as the DPPIV-Glo™ Protease Assay, which shows cross-reactivity with DPP9.[5] The assay utilizes a proluciferin substrate that is cleaved by DPP9 to release aminoluciferin, which is then consumed by luciferase to produce a stable luminescent signal.
Quantitative Data Summary
| Parameter | Luminescence-Based Assay | Notes |
| Principle | Enzymatic cleavage of a proluciferin substrate coupled to a luciferase reaction | |
| Substrate | Gly-Pro-aminoluciferin | |
| Detection | Luminescence | |
| Sensitivity (LOD) | High picomolar to low nanomolar range | Generally more sensitive than fluorescence-based assays. |
| Limit of Quantification (LOQ) | Nanomolar range | Requires specific validation. |
| Dynamic Range | Wide dynamic range, often spanning 3-4 logs | |
| Z'-Factor | > 0.6 | Indicates a robust assay suitable for HTS. |
Experimental Protocol
Materials:
-
Cell lysis buffer (as described in Section 1)
-
DPP9 Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
Luminescent Substrate Reagent (containing Gly-Pro-aminoluciferin, luciferase, and ATP)
-
DPP9 specific inhibitor (for control)
-
Purified recombinant DPP9 (for standard curve)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in Section 1.
-
Assay Setup: a. Prepare a standard curve using purified recombinant DPP9. b. In a 96-well white plate, add cell lysate (5-20 µg of total protein) to each well. c. Include appropriate controls as described in Section 1. d. Adjust the volume in all wells with DPP9 Assay Buffer.
-
Enzymatic Reaction and Signal Generation: a. Reconstitute the luminescent substrate reagent according to the manufacturer's instructions. b. Add the luminescent substrate reagent to all wells. This single addition contains the substrate for DPP9 and the components for the luciferase reaction. c. Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: a. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the luminescence of the blank from all readings. b. Determine the DPP9 activity in the cell lysates by comparing the luminescence signals to the standard curve of purified DPP9. Activity can be expressed as relative light units (RLU) per mg of protein or converted to molar units if a luciferin (B1168401) standard is used.
Experimental Workflow
Caption: Workflow for the luminescence-based DPP9 activity assay.
Section 3: Mass Spectrometry-Based DPP9 Activity Assay
This method offers the highest specificity and allows for the detection of the cleavage of a wider range of peptide substrates, including physiologically relevant ones. One such approach is the Chemical Enrichment of Protease Substrates (CHOPS) method, which can be adapted to quantify DPP9 activity.[6][7] Alternatively, a more straightforward MALDI-TOF MS-based assay can be employed to monitor the cleavage of a specific peptide substrate.[8]
Quantitative Data Summary
| Parameter | Mass Spectrometry-Based Assay (MALDI-TOF) | Notes |
| Principle | Direct detection of substrate cleavage and product formation by mass | |
| Substrate | Synthetic or natural peptides (e.g., N-terminus of Syk)[9] | |
| Detection | Mass-to-charge ratio (m/z) | |
| Sensitivity (LOD) | Low micromolar to nanomolar range | Dependent on the ionization efficiency of the peptides. |
| Limit of Quantification (LOQ) | Micromolar to nanomolar range | Requires careful validation with isotopically labeled standards. |
| Dynamic Range | Typically 2-3 orders of magnitude | |
| Z'-Factor | Not typically used; assay is lower throughput |
Experimental Protocol (MALDI-TOF MS-Based)
Materials:
-
Cell lysis buffer (as described in Section 1)
-
DPP9 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Peptide substrate (e.g., a synthetic peptide with a DPP9 cleavage site)
-
DPP9 specific inhibitor (for control)
-
Trifluoroacetic acid (TFA) for stopping the reaction
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in Section 1.
-
Enzymatic Reaction: a. In a microcentrifuge tube, mix cell lysate (20-100 µg of total protein) with the peptide substrate in DPP9 Assay Buffer. b. Include a negative control where the reaction is immediately stopped or where a DPP9 inhibitor is added. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Quenching and Sample Preparation: a. Stop the reaction by adding a final concentration of 0.1% TFA. b. Desalt and concentrate the peptide mixture using a C18 ZipTip.
-
MALDI-TOF MS Analysis: a. Spot the desalted sample onto a MALDI target plate and co-crystallize with the MALDI matrix solution. b. Acquire mass spectra in the appropriate mass range to detect both the intact substrate and the cleaved product peptides.
-
Data Analysis: a. Identify the peaks corresponding to the substrate and product peptides based on their expected m/z values. b. Quantify the DPP9 activity by calculating the ratio of the product peak intensity to the sum of the substrate and product peak intensities.
Experimental Workflow
Caption: Workflow for the mass spectrometry-based DPP9 activity assay.
Section 4: DPP9 Signaling Pathways
Understanding the signaling context of DPP9 is crucial for interpreting activity data. Below are diagrams of two known signaling pathways involving DPP9.
DPP9 in EGF Signaling
DPP9 has been shown to associate with H-Ras and attenuate the EGF-mediated PI3K/Akt pathway.[5][10][11][12]
Caption: DPP9's inhibitory role in the EGF/PI3K/Akt signaling pathway.
DPP9 in Syk Signaling
DPP9 can be recruited to the tyrosine kinase Syk by Filamin A, leading to Syk cleavage and subsequent degradation, thereby acting as a negative regulator of Syk signaling.[2][9][13][14][15]
Caption: DPP9-mediated regulation of Syk signaling through Filamin A.
References
- 1. Bioluminescence Assay Platform for Selective and Sensitive Detection of Ub/Ubl Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 7. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. life-science-alliance.org [life-science-alliance.org]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPP9-IN-1 Treatment of Macrophage Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease that has emerged as a critical regulator of the innate immune response.[1] It plays a key role in suppressing the activation of the NLRP1 and CARD8 inflammasomes, thereby preventing pro-inflammatory cell death, or pyroptosis, in resting monocytes and macrophages.[2][3] Small molecule inhibitors of DPP9, such as DPP9-IN-1, disrupt this regulation, leading to inflammasome activation, caspase-1-dependent cleavage of Gasdermin D (GSDMD), and subsequent pyroptosis.[4][5] This targeted induction of macrophage cell death presents a promising therapeutic strategy in oncology and inflammatory diseases.
These application notes provide a detailed protocol for the treatment of macrophage cell lines with this compound, outlining the mechanism of action and methodologies for assessing its biological effects.
Mechanism of Action: DPP9 Inhibition and Inflammasome Activation
Under normal homeostatic conditions, DPP9 binds to the C-terminal fragment of NLRP1 (and the related protein CARD8), sequestering it and preventing its oligomerization.[3][6][7] This action maintains the inflammasome in an inactive state. The enzymatic activity of DPP9 is crucial for this repression.[8][9]
Treatment with a DPP9 inhibitor like this compound blocks the enzyme's catalytic site. This disruption is believed to release the C-terminal fragment of NLRP1/CARD8, leading to inflammasome assembly.[6][7] This assembly activates pro-caspase-1, which then cleaves GSDMD. The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines, a process known as pyroptosis.[4][5] Notably, this activation pathway can occur independently of the common inflammasome adaptor protein ASC.[4]
Data Presentation
The following table summarizes key quantitative data for DPP8/9 inhibitors based on published literature. Researchers should use these values as a starting point for optimizing experiments with this compound.
| Parameter | Cell Line | Inhibitor | Concentration/Value | Outcome | Reference |
| Cytotoxicity | THP-1 Macrophages | Val-boroPro | 2 µM | LDH Release | [4] |
| Cytotoxicity | THP-1 Macrophages | 1G244 | 10 µM | LDH Release | [4] |
| M1 Activation | Human M1 Macrophages | 1G244 | Not specified | Attenuated TNFα & IL-6 secretion | [10] |
| Apoptosis | J774 Macrophages | DPP8/9 inhibitor | Not specified | Enhanced apoptosis | [11] |
Experimental Protocols
General Cell Culture of Macrophage Cell Lines
This protocol is applicable to common macrophage cell lines such as THP-1, RAW 264.7, and J774.
Materials:
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Cell scrapers
-
Sterile cell culture flasks and plates
Procedure:
-
Culture cells in RPMI-1640 (for THP-1) or DMEM (for RAW 264.7, J774) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For THP-1 monocytes: To differentiate into macrophage-like cells, seed the cells into culture plates and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh, complete medium and allow cells to rest for 24 hours before inhibitor treatment.
-
Subculture adherent cells (RAW 264.7, J774, differentiated THP-1) by scraping when they reach 80-90% confluency.
Preparation and Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.
-
Remove the existing medium from the cultured macrophage cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6 to 24 hours, to be optimized).[4]
Assessment of Pyroptosis via LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and treat with this compound as described above. Include untreated controls and a maximum LDH release control (cells treated with lysis buffer provided in the kit).
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves transferring the supernatant to a new plate and adding the kit's reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, normalizing the inhibitor-treated values to the vehicle and maximum release controls.
Analysis of Protein Cleavage by Western Blot
This method is used to detect the cleavage of key proteins in the pyroptosis pathway, such as GSDMD and caspase-1.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSDMD, anti-caspase-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, collect both the cell culture supernatant (to detect secreted cleaved proteins) and the cell lysate.
-
To lyse the cells, wash with cold PBS and add RIPA buffer. Scrape the cells, incubate on ice, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Look for the appearance of cleaved GSDMD (GSDMD-N) and cleaved caspase-1 subunits.[4]
Visualizations
References
- 1. Dipeptidyl peptidase 9 (DPP9) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 2. DPP9 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. | Broad Institute [broadinstitute.org]
- 6. biorxiv.org [biorxiv.org]
- 7. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 8. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing DPP9-IN-1 in Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 9 (DPP9) has emerged as a critical negative regulator of the nucleotide-binding domain, leucine-rich repeat (NLR) family, pyrin domain-containing 1 (NLRP1) and caspase activation and recruitment domain-containing protein 8 (CARD8) inflammasomes.[1][2][3] Inhibition of DPP9's enzymatic activity leads to the activation of these inflammasomes, resulting in pyroptotic cell death and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][4] This makes DPP9 a compelling target for therapeutic intervention and a valuable tool for studying inflammasome biology. DPP9-IN-1, as a specific inhibitor, allows for the controlled activation of the NLRP1 and CARD8 inflammasomes, providing a powerful system for investigating their downstream signaling pathways and identifying potential therapeutic modulators.
Mechanism of Action: DPP9 Inhibition and Inflammasome Activation
Under normal physiological conditions, DPP9 binds to the C-terminal fragment of both NLRP1 and CARD8, sequestering them and preventing their oligomerization and subsequent inflammasome assembly.[5][6][7] The catalytic activity of DPP9 is essential for this repression.[8] Inhibition of DPP9's enzymatic activity by small molecules like this compound disrupts this interaction.[6][7] This disruption, coupled with the proteasomal degradation of the N-terminal fragments of NLRP1 and CARD8, liberates the C-terminal fragments.[5][6] These freed C-terminal fragments then oligomerize, recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and activate caspase-1, leading to the cleavage of gasdermin D (GSDMD), pro-IL-1β, and pro-IL-18.[1][9] Cleaved GSDMD forms pores in the cell membrane, leading to pyroptosis and the release of mature IL-1β and IL-18.[9]
Data Presentation: Efficacy of DPP9 Inhibitors
The following table summarizes the quantitative data for commonly used DPP9 inhibitors in inflammasome research.
| Inhibitor | Target(s) | IC50 (nM) | Cell Type | Effect | Reference |
| Val-boroPro (VbP) | DPP8/9 | ~2.6 (DPP9) | Human T cells | Induces CARD8-dependent pyroptosis | [10] |
| 1G244 | DPP8/9 | ~10 (DPP9) | Murine Macrophages | Induces Nlrp1b-dependent pyroptosis and IL-1β secretion | [9] |
| Talabostat (Val-boro-Pro) | Pan-DPP-IV | Not specified | Human PBMCs | Induces IL-1β secretion | [1][2] |
Experimental Protocols
Caspase-1 Activity Assay
This protocol is for measuring caspase-1 activity in cell lysates or supernatants using a colorimetric or fluorometric substrate.
Materials:
-
Cells (e.g., human monocytes, keratinocytes, or murine bone marrow-derived macrophages)
-
This compound or other DPP9 inhibitor
-
LPS (for priming, if necessary)
-
Nigericin (B1684572) or other inflammasome activator (as a positive control)
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assay, or a fluorogenic substrate)[11]
-
Lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 40,000–60,000 cells per well and allow them to adhere.[12]
-
Priming (if required): For NLRP3 inflammasome studies (often used as a control), prime cells with LPS (e.g., 0.1 µg/mL) for 3 hours.[13]
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound for the specified time. Include untreated controls and positive controls (e.g., nigericin at 10 µg/mL for 30 minutes for NLRP3).[13]
-
Sample Collection: Collect cell culture supernatants and/or lyse the cells according to the assay kit manufacturer's instructions.
-
Assay: Add the caspase-1 substrate to the samples in a new 96-well plate.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm for colorimetric assays or fluorescence at the appropriate excitation/emission wavelengths.
-
Analysis: Calculate the fold increase in caspase-1 activity compared to the untreated control.
ASC Speck Formation Assay
This protocol describes the visualization of ASC specks, a hallmark of inflammasome activation, using immunofluorescence microscopy.
Materials:
-
Cells seeded on coverslips or in imaging-compatible plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.2% saponin, 1% BSA in PBS)[14]
-
Primary antibody against ASC[14]
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the Caspase-1 Activity Assay protocol.
-
Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.[14]
-
Permeabilization and Blocking: Wash the cells with PBS and then permeabilize and block non-specific binding with permeabilization buffer for 30 minutes.[14]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody for 1 hour at room temperature.[14]
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells, counterstain with DAPI, and mount the coverslips onto microscope slides using antifade mounting medium.[14]
-
Imaging: Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright foci in the cytoplasm.[15]
-
Quantification: The percentage of cells with ASC specks can be quantified by counting at least 100 cells per condition.
IL-1β ELISA
This protocol outlines the quantification of secreted IL-1β in cell culture supernatants using a sandwich ELISA.
Materials:
-
Cell culture supernatants from treated and control cells
-
Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)[16][17]
-
Wash buffer
-
Assay diluent
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[18]
-
Blocking: Wash the plate and block with assay diluent for at least 1 hour at room temperature.[18]
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[19]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[16][19]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.[16][19]
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes.[16]
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm.[20]
-
Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: DPP9-NLRP1 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for Studying DPP9 Inhibition.
References
- 1. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP9 deficiency: An inflammasomopathy that can be rescued by lowering NLRP1/IL-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidase 9 sets a threshold for CARD8 inflammasome formation by sequestering its active C-terminal fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. life-science-alliance.org [life-science-alliance.org]
- 10. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. promega.com [promega.com]
- 13. mdpi.com [mdpi.com]
- 14. ASC Speck Formation by Immunofluorescence [bio-protocol.org]
- 15. adipogen.com [adipogen.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. stemcell.com [stemcell.com]
- 18. IL-1β and IL-18 ELISA [bio-protocol.org]
- 19. mpbio.com [mpbio.com]
- 20. raybiotech.com [raybiotech.com]
Application Notes and Protocols: DPP9-IN-1 as a Tool for Studying Pro-inflammatory Cell Death
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease that has emerged as a critical negative regulator of pro-inflammatory cell death pathways.[1][2] Pharmacological inhibition of DPP9, along with its close homolog DPP8, serves as a powerful tool to induce and study a specific form of programmed cell death known as pyroptosis. This process is mediated by the activation of inflammasomes, multi-protein complexes that sense cellular danger or pathogen invasion.[1][3] Specifically, DPP9 inhibition has been shown to activate the NLRP1 and CARD8 inflammasomes, leading to caspase-1 activation, maturation of pro-inflammatory cytokines IL-1β and IL-18, and ultimately, lytic cell death through gasdermin D (GSDMD) pore formation.[1][4][5]
DPP9-IN-1 is a potent and selective inhibitor of DPP9's catalytic activity. By utilizing this compound, researchers can precisely trigger the NLRP1/CARD8 inflammasome signaling cascade in a controlled manner, making it an invaluable chemical probe for dissecting the molecular mechanisms of pyroptosis and related inflammatory responses. These application notes provide a comprehensive overview of the mechanism of action of DPP9 inhibitors and detailed protocols for key experiments to characterize this compound-induced pro-inflammatory cell death.
Mechanism of Action of DPP9 Inhibition
Under homeostatic conditions, DPP9 directly binds to the Function-to-Find Domain (FIIND) of NLRP1 and CARD8, maintaining them in an inactive state.[1][2] For NLRP1, both the scaffolding function and the catalytic activity of DPP9 are crucial for its repressive role.[1] In the case of CARD8, it is primarily the catalytic activity of DPP9 that prevents inflammasome activation.[6][7]
Treatment of cells with a DPP9 inhibitor, such as this compound, alleviates this inhibition. The current model suggests that this leads to the auto-proteolytic processing of NLRP1 or CARD8, releasing a C-terminal fragment. This fragment then oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), forming a large signaling platform known as the ASC speck.[1] Pro-caspase-1 is then recruited to the ASC speck, where it undergoes proximity-induced auto-cleavage and activation. Active caspase-1 subsequently cleaves its substrates: pro-IL-1β and pro-IL-18 into their mature, secreted forms, and GSDMD. The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to cell swelling, lysis (pyroptosis), and the release of inflammatory cytokines and cellular contents.[1][8]
Some studies have also reported an atypical, ASC-independent but caspase-1 and GSDMD-dependent pyroptosis pathway triggered by DPP8/9 inhibition.[1][8][9] The precise context and mechanism of this alternative pathway are still under investigation.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the effects of this compound on pro-inflammatory cell death in a human monocytic cell line (e.g., THP-1).
Table 1: Cytotoxicity Assessment by LDH Release Assay
| Treatment | Concentration (µM) | LDH Release (% of Maximum) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 |
| This compound | 1 | 25.8 ± 3.5 |
| This compound | 5 | 68.4 ± 5.2 |
| This compound | 10 | 85.1 ± 4.8 |
| Lysis Control | - | 100 |
Table 2: IL-1β Secretion Measured by ELISA
| Treatment | Concentration (µM) | IL-1β Concentration (pg/mL) |
| Vehicle (DMSO) | - | 15.7 ± 4.3 |
| This compound | 1 | 250.6 ± 25.1 |
| This compound | 5 | 875.2 ± 68.9 |
| This compound | 10 | 1543.8 ± 112.5 |
| LPS + Nigericin | - | 1850.0 ± 150.3 |
Table 3: Quantification of ASC Specks by Immunofluorescence Microscopy
| Treatment | Concentration (µM) | Percentage of Cells with ASC Specks |
| Vehicle (DMSO) | - | <1% |
| This compound | 5 | 35.6 ± 4.1% |
| LPS + Nigericin | - | 45.2 ± 5.5% |
Table 4: Analysis of Caspase-1 Cleavage by Western Blot (Densitometry)
| Treatment | Concentration (µM) | Relative Intensity of Cleaved Caspase-1 (p20) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | 5.8 |
| This compound | 5 | 15.2 |
| This compound | 10 | 22.7 |
Mandatory Visualization
References
- 1. ASC Speck Formation by Immunofluorescence [bio-protocol.org]
- 2. Human IL-1 beta ELISA Kit (ab214025) | Abcam [abcam.com]
- 3. weldonbiotech.com [weldonbiotech.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mpbio.com [mpbio.com]
Application Notes & Protocols for In Vivo Efficacy Evaluation of DPP9-IN-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the in vivo efficacy of DPP9-IN-1, a selective inhibitor of Dipeptidyl Peptidase 9 (DPP9).
Introduction to DPP9 and its Inhibition
Dipeptidyl Peptidase 9 (DPP9) is an intracellular serine protease that plays crucial roles in various cellular processes, including immune regulation, cell proliferation, apoptosis, and cellular homeostasis.[1][2] It cleaves dipeptides from the N-terminus of proteins with a proline or alanine (B10760859) at the second position.[3][4] A critical function of DPP9 is its role as a negative regulator of the NLRP1 inflammasome, a key component of the innate immune system.[5] DPP9 directly binds to NLRP1, preventing its activation and subsequent pro-inflammatory pyroptotic cell death.[5][6][7]
Inhibition of DPP9 with a selective compound like this compound is a potential therapeutic strategy for diseases where DPP9 is dysregulated, such as certain cancers.[1][4] However, evaluating the in vivo efficacy of DPP9 inhibitors requires careful consideration due to the critical biological functions of the enzyme. Complete genetic inactivation of DPP9 is neonatally lethal in mice, highlighting the need for precise dosing and monitoring.[1][2][8] These protocols outline methods to assess the pharmacodynamic (PD) effects and therapeutic efficacy of this compound in preclinical animal models.
Signaling Pathways and Experimental Logic
The primary mechanism of action for this compound is the inhibition of DPP9's enzymatic activity. This directly impacts downstream signaling pathways, most notably the NLRP1 inflammasome pathway. The experimental workflow is designed to first confirm target engagement in the animal model and then to assess the therapeutic outcome in a disease-relevant context.
In Vivo Experimental Workflow
A typical in vivo efficacy study involves acclimatizing the animals, establishing the disease model (e.g., tumor xenograft), administering this compound, and monitoring both pharmacodynamic markers and therapeutic endpoints.
Protocols
Protocol 1: Evaluation of this compound in a Xenograft Mouse Model of Cancer
This protocol describes an efficacy study in an immunodeficient mouse model bearing human cancer cell line xenografts. Increased tumor size and mass have been observed when DPP9 is silenced in certain cancer cell lines.[1]
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old
-
Cancer cell line with known DPP9 expression (e.g., oral squamous cell carcinoma line)
-
Cell culture reagents
-
Matrigel or similar basement membrane matrix
-
Calipers, analytical balance
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and preservation reagents (formalin, liquid nitrogen)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Tumor Implantation: Anesthetize mice. Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth every 2-3 days using calipers. When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at low dose, this compound at high dose; n=8-10 mice/group).
-
Drug Administration: Prepare dosing solutions of this compound and vehicle. Administer the assigned treatment to each mouse via the desired route (e.g., oral gavage) daily. Record body weights daily.
-
Efficacy Monitoring: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the vehicle group reach the maximum allowed size.
-
Tissue Collection: At the endpoint, record final body weights and tumor volumes. Euthanize mice and excise tumors. Weigh each tumor. Collect a portion of the tumor and other relevant tissues (e.g., liver, plasma) and flash-freeze in liquid nitrogen for PD analysis. Preserve the remaining tumor tissue in formalin for histological analysis.
Data Presentation:
Table 1: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) ± SEM |
|---|---|---|---|---|
| Vehicle | 0 | 1520 ± 155 | - | +5.2 ± 1.5 |
| This compound | 10 | 851 ± 98 | 44.0 | +4.8 ± 1.8 |
| this compound | 30 | 486 ± 75 | 68.0 | +1.1 ± 2.1 |
Protocol 2: Ex Vivo Pharmacodynamic Assay of DPP9 Activity
This protocol measures DPP9 enzymatic activity in tissue lysates from treated animals to confirm target engagement by this compound. The assay uses a fluorogenic substrate that is cleaved by DPP enzymes.[1][8]
Materials:
-
Frozen tissue samples (e.g., tumor, liver) from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer or sonicator
-
BCA Protein Assay Kit
-
DPP9 Activity Assay Kit (containing substrate like Gly-Pro-AMC)[9]
-
DPP4-selective inhibitor (e.g., Sitagliptin) to isolate DPP8/9 activity[8]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Tissue Lysis: Weigh frozen tissue samples and add 10 volumes of ice-cold lysis buffer. Homogenize the tissue until fully dissociated.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Assay Preparation: Dilute the lysates to a uniform protein concentration (e.g., 1 mg/mL) with assay buffer.
-
DPP Activity Measurement:
-
To distinguish DPP8/9 activity from DPP4, pre-incubate a parallel set of samples with a DPP4-specific inhibitor.[8]
-
Add 50 µL of diluted lysate to wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of the fluorogenic DPP substrate solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em for AMC) in kinetic mode for 30-60 minutes.
-
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min). Normalize the activity to the total protein concentration. Determine the percent inhibition of DPP9 activity in the this compound treated groups relative to the vehicle group.
Data Presentation:
Table 2: DPP9 Target Engagement in Tumor Tissue
| Treatment Group | Dose (mg/kg, QD) | Mean DPP9 Activity (RFU/min/mg protein) ± SEM | % Inhibition of DPP9 Activity |
|---|---|---|---|
| Vehicle | 0 | 4580 ± 310 | 0 |
| This compound | 10 | 1832 ± 195 | 60 |
| this compound | 30 | 687 ± 92 | 85 |
Safety and Toxicology Assessment
Given that complete loss of DPP9 function is lethal, it is critical to monitor for signs of toxicity.[8]
-
Daily Clinical Observations: Monitor animals for changes in behavior, posture, activity level, and grooming.
-
Body Weight: Record body weights daily. A sustained loss of >15-20% of initial body weight is a common humane endpoint.
-
Hematology and Clinical Chemistry: At the study endpoint, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidney) and hematological parameters.
-
Histopathology: Collect major organs (liver, spleen, kidney, heart, lungs) at necropsy, preserve in formalin, and perform histopathological examination to identify any treatment-related microscopic changes.
References
- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 7. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP9 Activity Assay Kit (PTAK-025) - Creative Biogene [creative-biogene.com]
Standard Operating Procedure for the Solubilization of DPP9 Inhibitors
This document provides detailed application notes and protocols for the solubilization of Dipeptidyl Peptidase 9 (DPP9) inhibitors, intended for researchers, scientists, and drug development professionals. The following procedures are based on the publicly available information for a representative DPP9 inhibitor, DPP-9 Inhibitor 42, and general best practices for handling small molecule inhibitors.
Introduction
Dipeptidyl Peptidase 9 (DPP9) is a serine protease involved in various physiological processes, including the regulation of inflammatory signaling pathways.[1][2][3][4][5] Specifically, DPP9 has been identified as a key negative regulator of the NLRP1 inflammasome, a multiprotein complex that initiates inflammatory responses.[2][4] Inhibition of DPP9 can lead to the activation of the NLRP1 and CARD8 inflammasomes, making DPP9 inhibitors valuable tools for studying these pathways and potential therapeutic agents.[3]
Proper solubilization of DPP9 inhibitors is critical for accurate and reproducible experimental results. This protocol provides a standardized method for dissolving and preparing stock solutions of DPP9 inhibitors.
Materials and Reagents
-
DPP9 Inhibitor (e.g., DPP-9 Inhibitor 42)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (EtOH), anhydrous
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Quantitative Data Summary
The following table summarizes the key quantitative information for a representative DPP9 inhibitor, DPP-9 Inhibitor 42.[6]
| Parameter | Value | Source |
| Compound Name | DPP-9 Inhibitor 42 | Cayman Chemical |
| Molecular Formula | C₂₅H₃₃F₂N₃O₃ | [6] |
| Formula Weight | 461.7 g/mol | [6] |
| Purity | ≥95% | [6] |
| Formulation | A solid | [6] |
| Solubility in DMSO | 1 - 10 mg/mL | [6] |
| Solubility in Ethanol | 1 - 10 mg/mL | [6] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 4 years at -20°C | [6] |
Experimental Protocol: Solubilization of DPP-9 Inhibitor 42
This protocol describes the preparation of a 10 mM stock solution of DPP-9 Inhibitor 42 in DMSO.
4.1. Preparation
-
Allow the vial of solid DPP-9 Inhibitor 42 to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the solid material is at the bottom.
-
Prepare all necessary materials (DMSO, sterile tubes, pipettes) in a clean, designated workspace, preferably a chemical fume hood.
4.2. Calculation of Required Solvent Volume
To prepare a 10 mM stock solution, use the following formula:
Volume of Solvent (μL) = (Weight of Compound (mg) / Formula Weight ( g/mol )) * 1,000,000 / Stock Concentration (mM)
Example: For 1 mg of DPP-9 Inhibitor 42 (FW: 461.7 g/mol ) to make a 10 mM stock:
Volume of DMSO (μL) = (1 mg / 461.7 g/mol ) * 1,000,000 / 10 mM = 216.6 μL
4.3. Solubilization Procedure
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the solid DPP-9 Inhibitor 42.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied if needed, but avoid excessive heat.
-
Once fully dissolved, the stock solution is ready for use or storage.
4.4. Storage of Stock Solution
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored properly, the solution should be stable for several months.
Visualization of Experimental Workflow and Signaling Pathway
5.1. Experimental Workflow for Solubilization
The following diagram illustrates the general workflow for preparing a stock solution of a DPP9 inhibitor.
Caption: A flowchart illustrating the key steps for preparing a DPP9 inhibitor stock solution.
5.2. DPP9 Regulation of the NLRP1 Inflammasome Signaling Pathway
The diagram below depicts the role of DPP9 in regulating the activation of the NLRP1 inflammasome.
Caption: A diagram showing DPP9's inhibitory role on the NLRP1 inflammasome and its activation upon DPP9 inhibition.
References
- 1. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP9’s Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. uniprot.org [uniprot.org]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DPP9-IN-1 Solubility in Aqueous Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the dipeptidyl peptidase 9 (DPP9) inhibitor, DPP9-IN-1, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is achieving complete solubility of this compound critical for my experiments?
A1: Complete solubilization of this compound is crucial for obtaining accurate and reproducible experimental results. Poor solubility can lead to an overestimation of the inhibitor concentration, resulting in inaccurate potency measurements (e.g., IC50 values). Undissolved particles can also interfere with assay readouts and lead to inconsistent results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solution preparation, it is highly recommended to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a concentrated stock solution (e.g., 10-50 mM).
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer. What are the likely causes and how can I resolve this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. This "crash out" occurs when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of the inhibitor in the aqueous environment.
Here are several troubleshooting strategies:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Optimize the Co-solvent Concentration: While it's important to keep the final DMSO concentration low to avoid off-target effects (typically below 0.5%), a slight, careful increase might be necessary. Always perform a vehicle control to assess the impact of the solvent on your specific assay.
-
Employ a Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your concentrated stock in 100% DMSO. Then, add this intermediate stock to your aqueous buffer. This gradual reduction in solvent strength can prevent immediate precipitation.
-
Utilize Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small, insoluble aggregates and promote dissolution.
-
Gentle Warming: Gently warming the solution to 37°C can increase the solubility of some compounds. However, be cautious, as prolonged exposure to heat can degrade the inhibitor.
-
pH Adjustment of the Buffer: The solubility of ionizable compounds can be pH-dependent. If the experimental conditions allow, adjusting the pH of your buffer away from the compound's isoelectric point can enhance solubility.
-
Incorporate Solubilizing Agents: For challenging compounds, consider including biocompatible surfactants or cyclodextrins in your assay buffer. For example, a low concentration of Tween-80 (e.g., 0.01%) can help to maintain solubility.
Q4: My assay is sensitive to organic solvents like DMSO. What are my alternatives?
A4: If your assay is intolerant to DMSO, you can explore other water-miscible organic solvents such as ethanol (B145695) or N,N-dimethylformamide (DMF). Alternatively, formulating the inhibitor with solubilizing agents like polyethylene (B3416737) glycol (PEG) or cyclodextrins can be an effective strategy.
Data Presentation
Table 1: Example Solubility of a DPP8/9 Inhibitor (1G244) in Different Formulations
| Formulation Components | Solubility | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.12 mM) | Clear Solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.12 mM) | Clear Solution[1] |
Note: This data is for the DPP8/9 inhibitor 1G244 and should be used as a reference. It is crucial to experimentally determine the solubility of this compound in your specific buffer system.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10-50 mM.
-
Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to an intermediate concentration (e.g., 10X the final desired concentration).
-
Add the intermediate dilution to your pre-warmed (if applicable) aqueous assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum and is consistent across all experimental conditions, including vehicle controls.
-
Vortex the final working solution gently. If any cloudiness or precipitation is observed, refer to the troubleshooting steps in the FAQ section.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to separate vials containing your specific aqueous buffers (e.g., PBS, Tris-HCl, HEPES at your desired pH).
-
-
Equilibration:
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect the supernatant, ensuring not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of DPP9-mediated inflammasome regulation.
References
Technical Support Center: Optimizing DPP9-IN-1 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DPP9-IN-1 for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is DPP9 and why is its inhibition a subject of research?
Dipeptidyl peptidase 9 (DPP9) is a cytosolic serine protease that plays a crucial role in various cellular processes, including immune regulation, cell survival, and proliferation.[1][2][3] It is involved in signaling pathways such as the EGFR/PI3K/Akt pathway and is a negative regulator of the tyrosine kinase Syk.[2][4] Notably, DPP9 is a key regulator of the NLRP1 and CARD8 inflammasomes; its inhibition can lead to a form of inflammatory cell death called pyroptosis.[1][5][6] Due to its involvement in these critical pathways, DPP9 has emerged as a potential therapeutic target for cancers and inflammatory diseases.[1][7]
Q2: What is this compound and what are its reported IC50 values?
This compound is a selective, covalent inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9).[7] It binds irreversibly to the active site serine of these enzymes, blocking their ability to process substrates.[7] The reported half-maximal inhibitory concentrations (IC50) for this compound are provided in the table below.
| Target | IC50 Value |
| DPP8 | 14 nM |
| DPP9 | 298 nM |
| Data sourced from MedChemExpress.[7] |
Q3: What is a good starting concentration range for this compound in a new cell line?
For initial screening, it is advisable to test a broad range of concentrations, typically spanning several orders of magnitude, from nanomolar to micromolar.[8] Given the IC50 values of this compound, a starting range of 10 nM to 10 µM is reasonable. This wide range will help to identify a window between the desired inhibitory effect and any potential cytotoxicity.[9][10]
Q4: What is the best solvent for this compound and what precautions should I take?
Like most small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[11] It is critical to keep the final concentration of DMSO in the cell culture medium low, generally at or below 0.1%, to avoid solvent-induced toxicity.[8][11] Always include a vehicle control (cells treated with the same final concentration of DMSO as the inhibitor-treated cells) in your experiments to differentiate between the effects of the inhibitor and the solvent.[9][10]
Q5: How can serum in the culture medium affect the activity of this compound?
Components in the serum can bind to small molecule inhibitors, which may reduce their effective concentration available to the cells.[12] If you observe a lower-than-expected potency, consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period.[9][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at expected active concentrations. | 1. Compound Instability: The inhibitor may have degraded. 2. Insensitive Cell Line/Assay: The cell line may not express DPP9 at sufficient levels, or the downstream assay may not be sensitive enough. 3. Suboptimal Incubation Time: The treatment duration may be too short for the inhibitor to exert its effect. | 1. Prepare fresh dilutions of this compound for each experiment and store the stock solution in aliquots at -20°C or -80°C, protected from light.[11] 2. Confirm DPP9 expression in your cell line (e.g., via Western blot or qPCR). Use a positive control to validate your assay's performance.[11] 3. Perform a time-course experiment, measuring the endpoint at various time points (e.g., 6, 12, 24, 48 hours).[8][11] |
| Excessive cell death observed, even at low concentrations. | 1. Compound-Induced Cytotoxicity: Inhibition of DPP9 is known to induce pyroptosis in certain cell types (e.g., monocytes and macrophages) through activation of the NLRP1 and CARD8 inflammasomes.[1][6][13] 2. Off-Target Effects: At higher concentrations, the inhibitor may affect other cellular targets. 3. Solvent Toxicity: The final DMSO concentration may be too high. | 1. Perform a cytotoxicity assay (e.g., LDH assay for pyroptosis) in parallel with your functional assay to determine the toxic concentration range.[10][11] Aim to use a concentration that provides target inhibition with minimal cell death. 2. Use the lowest effective concentration possible.[10] If available, test a structurally related but inactive compound to check for non-specific effects.[8] 3. Ensure the final DMSO concentration is ≤ 0.1% and is consistent across all conditions, including the vehicle control.[8] |
| High variability between replicate experiments. | 1. Inconsistent Cell Health/Density: Variations in cell confluency or passage number can alter experimental outcomes. 2. Inhibitor Precipitation: The inhibitor may not be fully soluble in the culture medium at the tested concentrations. 3. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the inhibitor. | 1. Use cells in their logarithmic growth phase, maintain a consistent seeding density, and use cells within a narrow passage number range for all experiments.[9] 2. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider preparing a lower concentration stock solution. 3. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.[11] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment of this compound
This protocol describes how to determine the optimal concentration of this compound by simultaneously assessing its effect on a specific downstream marker and its general cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear and white tissue culture plates
-
Assay kits for your specific endpoint (e.g., ELISA for a cytokine, reporter assay)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed your cells in two 96-well plates (one for the functional assay, one for the LDH assay) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete culture medium. For a range of 10 µM to 10 nM, you can perform 1:10 dilutions. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Carefully remove the old medium from the cells. Add the prepared media containing the different concentrations of this compound and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24 or 48 hours), based on the expected kinetics of your biological readout.
-
Functional Assay: Following incubation, process the first plate according to the protocol for your specific functional assay (e.g., measure reporter gene activity, protein phosphorylation, or cytokine secretion).
-
Cytotoxicity Assay (LDH):
-
Carefully collect the cell culture supernatant from each well of the second plate.
-
Perform the LDH assay on the supernatants according to the manufacturer's instructions.[10] This measures the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of lytic cell death like pyroptosis.
-
-
Data Analysis:
-
For the functional assay, plot the response against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 (or EC50) value.
-
For the cytotoxicity assay, plot the percentage of LDH release against the log of the inhibitor concentration to determine the TC50 (toxic concentration 50%).
-
Compare the two curves to identify a concentration window that provides significant target inhibition with minimal cytotoxicity.
-
Visualizations
References
- 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 2. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase 9 (DPP9) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 4. A novel role of dipeptidyl peptidase 9 in epidermal growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP9 - Wikipedia [en.wikipedia.org]
- 6. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of DPP9-IN-1 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of DPP9-IN-1 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a small molecule inhibitor of Dipeptidyl Peptidase 9 (DPP9), a cytosolic serine protease. DPP9 plays a crucial role in several cellular processes, and its inhibition can impact:
-
Inflammasome Regulation: DPP9 is a key negative regulator of the NLRP1 and CARD8 inflammasomes. Inhibition of DPP9 can lead to the activation of these inflammasomes, resulting in pyroptotic cell death.[1][2][3][4]
-
Protein Degradation: DPP9 is involved in the N-end rule pathway of protein degradation. It can cleave N-terminal dipeptides, exposing degradation signals on substrate proteins like the tyrosine kinase Syk.[5][6][7]
-
Cell Signaling: DPP9 has been shown to modulate the Akt signaling pathway, impacting cell proliferation and apoptosis.[1][2][5][8]
Q2: What are the potential off-target effects of this compound?
The primary off-target concern for DPP9 inhibitors is their activity against the closely related homolog, Dipeptidyl Peptidase 8 (DPP8), due to the high similarity in their active sites.[9][10] Inhibition of DPP8 can also lead to inflammasome activation and pyroptosis, potentially confounding experimental results.[1][3] Other off-target effects could arise from interactions with other cellular proteins, leading to unexpected phenotypes.
Q3: How can I distinguish between on-target DPP9 inhibition and off-target effects in my cellular assays?
Distinguishing on-target from off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Use a Structurally Different DPP9 Inhibitor: If available, compare the phenotype induced by this compound with that of a structurally unrelated DPP9 inhibitor. Consistent results across different chemical scaffolds strengthen the evidence for an on-target effect.
-
Genetic Validation: The gold standard for validating an inhibitor's on-target effect is to use genetic tools like siRNA or CRISPR-Cas9 to reduce or eliminate DPP9 expression.[3] If the phenotype of DPP9 knockdown or knockout cells mimics the effect of this compound treatment, it strongly suggests an on-target mechanism.
-
Use a Negative Control Compound: A structurally similar but inactive analog of this compound, if available, can help rule out effects caused by the chemical scaffold itself.
-
Dose-Response Analysis: Perform a careful dose-response study. On-target effects should correlate with the IC50 of this compound for DPP9 inhibition. Off-target effects may occur at higher concentrations.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to DPP9 in intact cells.[11][12][13][14]
Q4: My cells are dying after treatment with this compound. How do I know if this is due to on-target pyroptosis or off-target toxicity?
Cell death upon DPP9 inhibition is an expected on-target effect in cells expressing the NLRP1 or CARD8 inflammasomes.[1][2] To determine the nature of the cell death, you can:
-
Measure Markers of Pyroptosis: Assess the activation of caspase-1 and the cleavage of Gasdermin D, which are hallmark events of pyroptosis.
-
Use Inflammasome Component Knockout Cells: If available, test this compound in cells lacking key inflammasome components like NLRP1, CARD8, or ASC. The absence of cell death in these knockout cells would confirm on-target pyroptosis.
-
Compare with a Known Inducer of Apoptosis: Treat your cells with a known apoptosis inducer (e.g., staurosporine) and compare the morphological and biochemical markers of cell death with those induced by this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluency).2. Degradation of this compound stock solution.3. Off-target effects at high concentrations. | 1. Standardize cell culture protocols.2. Prepare fresh dilutions of this compound for each experiment.3. Perform a dose-response experiment to determine the optimal concentration. |
| High background in enzymatic assays | 1. Autofluorescence of this compound.2. Interference of this compound with the detection reagent. | 1. Measure the fluorescence of this compound alone at the assay wavelengths.2. Run a control reaction with the detection reagent and this compound in the absence of the enzyme. |
| Observed phenotype does not match genetic validation | 1. Off-target effects of this compound.2. Incomplete knockdown/knockout of DPP9.3. Functional compensation by other proteins (e.g., DPP8). | 1. Lower the concentration of this compound.2. Verify knockdown/knockout efficiency by Western blot or qPCR.3. Consider simultaneous knockdown of DPP8.[3] |
| No effect of this compound treatment | 1. DPP9 is not expressed or is at very low levels in the cell line.2. The chosen assay is not sensitive to DPP9 inhibition.3. this compound is inactive or used at too low a concentration. | 1. Confirm DPP9 expression by Western blot or qPCR.2. Choose an assay that measures a known downstream effect of DPP9 activity.3. Verify the activity of this compound with a biochemical assay using recombinant DPP9. |
Quantitative Data
The following table summarizes the inhibitory activity of a representative potent DPP9 inhibitor. Note that "this compound" is a generic identifier, and the data below is based on published values for a well-characterized DPP9 inhibitor to serve as a reference.
| Parameter | DPP9 | DPP8 | DPP4 | Reference |
| IC50 (nM) | 14 | 298 | >200,000 | [5] |
| Selectivity (vs. DPP8) | ~21-fold | - | - | [5] |
| Selectivity (vs. DPP4) | >14,000-fold | - | - | [5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to DPP9 in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 1 hour at 37°C.
-
Harvesting and Washing: Harvest cells and wash twice with PBS supplemented with a protease inhibitor cocktail.
-
Resuspension and Aliquoting: Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[11]
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]
-
Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DPP9 at each temperature by Western blot or mass spectrometry.
siRNA-Mediated Knockdown of DPP9
This protocol is for the transient knockdown of DPP9 to validate on-target effects.
Methodology:
-
siRNA Design and Synthesis: Obtain 2-3 validated siRNAs targeting different sequences of the DPP9 mRNA, as well as a non-targeting control siRNA.[15]
-
Cell Seeding: Seed cells in antibiotic-free medium 24 hours before transfection to achieve 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and assess DPP9 protein levels by Western blot or mRNA levels by qPCR to confirm knockdown efficiency.
-
Phenotypic Analysis: Perform the cellular assay of interest on the DPP9-knockdown cells and compare the results to cells treated with non-targeting siRNA and cells treated with this compound.
CRISPR-Cas9 Mediated Knockout of DPP9
This protocol creates a stable DPP9 knockout cell line for definitive on-target validation.
Methodology:
-
gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting early exons of the DPP9 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. If the plasmid contains a selection marker, apply the appropriate selection agent (e.g., puromycin) to enrich for transfected cells.[16][17]
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Screening and Validation: Expand the clones and screen for DPP9 knockout by Western blot. Sequence the genomic DNA of candidate clones to confirm the presence of frameshift-inducing insertions or deletions (indels) at the target site.
-
Phenotypic Analysis: Perform the cellular assay of interest using the validated DPP9 knockout clone and a wild-type control clone.
Signaling Pathways
DPP9 in Inflammasome Regulation
DPP9 acts as a brake on the NLRP1 and CARD8 inflammasomes. Upon inhibition of DPP9, these inflammasome sensors are activated, leading to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then cleaves Gasdermin D and pro-inflammatory cytokines like IL-1β and IL-18, resulting in pyroptosis.
DPP9 in the N-end Rule Pathway and Syk Signaling
DPP9 can cleave the N-terminus of proteins like Syk, a key kinase in B-cell signaling. This cleavage can expose a degradation signal (N-degron), targeting Syk for ubiquitination and subsequent proteasomal degradation. This acts as a negative feedback mechanism to control Syk signaling.
References
- 1. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 3. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP9 deficiency: an Inflammasomopathy which can be rescued by lowering NLRP1/IL-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peer review in DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 7. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 8. DPP9: Comprehensive In Silico Analyses of Loss of Function Gene Variants and Associated Gene Expression Signatures in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular Targeted Engagement of DPP9 in Rat Tissue Using CETSA, SP3 Processing, and Absolute Quantitation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. huber.embl.de [huber.embl.de]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
DPP9-IN-1 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of DPP9-IN-1, a Dipeptidyl Peptidase 9 (DPP9) inhibitor. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. It is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.[1]
Q2: How should I prepare stock solutions of this compound?
A2: The solubility of specific DPP9 inhibitors can vary. For a similar compound, DPP-9 Inhibitor 42, it is sparingly soluble in DMSO (1-10 mg/ml) and ethanol (B145695) (1-10 mg/ml)[2]. It is recommended to first dissolve this compound in DMSO to prepare a concentrated stock solution. For aqueous buffers, the solubility may be lower, so it is best to dilute the DMSO stock solution into your aqueous experimental medium immediately before use.
Q3: Is this compound selective for DPP9?
Q4: What is the primary mechanism of action of DPP9 inhibition?
A4: DPP9 is a serine protease that cleaves dipeptides from the N-terminus of proteins, particularly after a proline residue.[3][4] Inhibition of DPP9 can modulate various cellular processes, including inflammasome activation, cell signaling, and protein degradation pathways.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed. | Compound degradation due to improper storage. | Ensure the compound has been stored correctly at -20°C and protected from light and moisture. Use a fresh aliquot for each experiment. |
| Low compound solubility in the experimental buffer. | Prepare a fresh, concentrated stock solution in DMSO. Ensure the final concentration of DMSO in the experiment is low (typically <0.5%) and consistent across all conditions, including controls. | |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or assay. | |
| Observed cellular toxicity. | High concentration of the inhibitor. | Lower the concentration of this compound used in your experiment. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final solvent concentration is not exceeding the tolerance level of your cells. Include a vehicle control (solvent only) in your experimental setup. | |
| Precipitation of the compound in the culture medium. | The compound has limited solubility in aqueous solutions. | Dilute the DMSO stock solution directly into the pre-warmed culture medium just before adding it to the cells. Visually inspect the medium for any signs of precipitation. |
Quantitative Data Summary
Table 1: Solubility of a Representative DPP9 Inhibitor (DPP-9 Inhibitor 42)
| Solvent | Solubility |
| DMSO | Sparingly soluble (1-10 mg/ml)[2] |
| Ethanol | Sparingly soluble (1-10 mg/ml)[2] |
Table 2: Inhibitory Activity of a Representative DPP9 Inhibitor (DPP-9 Inhibitor 42)
| Target | IC50 |
| DPP9 | 0.0034 µM[2] |
| DPP8 | 0.6 µM[2] |
| DPP4 | >10 µM[2] |
| DPP2 | >5 µM[2] |
| FAP | 10 µM[2] |
| Prolyl endopeptidase | >10 µM[2] |
Experimental Protocols
General Protocol for In Vitro DPP9 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound using a fluorogenic substrate.
Materials:
-
Recombinant Human DPP9 protein
-
Assay Buffer: 25 mM Tris, pH 8.0
-
This compound
-
Fluorogenic substrate: H-Gly-Pro-AMC
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant DPP9 protein to a working concentration (e.g., 1 ng/µL) in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the diluted DPP9 protein to each well of the microplate.
-
Add a small volume (e.g., 1-5 µL) of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode for at least 5 minutes, with excitation at 380 nm and emission at 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathways and Workflows
DPP9-Mediated Inhibition of NLRP1 Inflammasome Activation
DPP9 plays a crucial role in suppressing the activation of the NLRP1 inflammasome. In resting cells, DPP9 forms a ternary complex with full-length NLRP1 and its C-terminal fragment, preventing the oligomerization of the active fragment and subsequent inflammasome assembly.[5][6][7] Inhibition of DPP9 disrupts this complex, leading to the release of the C-terminal fragment, which then triggers pyroptosis.[5]
Caption: DPP9 inhibition disrupts the inactive NLRP1 complex, leading to inflammasome activation.
DPP9 in EGFR/PI3K/Akt Signaling
DPP9 can negatively regulate the PI3K/Akt signaling pathway downstream of the Epidermal Growth Factor Receptor (EGFR). Overexpression of DPP9 has been shown to inhibit Akt activation in response to EGF stimulation, thereby promoting apoptosis and reducing cell proliferation.[8]
References
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. DPP9 - Wikipedia [en.wikipedia.org]
- 4. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 6. Structural and biochemical mechanisms of NLRP1 inhibition by DPP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel role of dipeptidyl peptidase 9 in epidermal growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for DPP8 Inhibition with DPP9-IN-1
This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for differentiating the biological effects of Dipeptidyl Peptidase 9 (DPP9) inhibition from off-target effects on Dipeptidyl Peptidase 8 (DPP8) when using the chemical probe DPP9-IN-1 or other non-selective inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control for off-target DPP8 inhibition when using a DPP9 inhibitor?
Q2: What is the typical selectivity profile of non-selective DPP8/9 inhibitors?
Many commercially available DPP9 inhibitors, such as 1G244, exhibit potent, dual inhibition of both DPP8 and DPP9. It is imperative that researchers determine the inhibitory profile of their specific compound batch against both enzymes. While some newer compounds show preferential inhibition, truly selective chemical probes are not yet widely available, reinforcing the need for genetic validation methods[1][2][3].
Q3: What are the primary experimental strategies to isolate and confirm DPP9-specific effects?
There are three main pillars for validating that an observed phenotype is due to DPP9 inhibition and not DPP8:
-
Genetic Validation (Gold Standard): Use CRISPR/Cas9 or shRNA to create cell lines with specific knockout (KO) or knockdown (KD) of DPP8 or DPP9. This is the most definitive method to dissect the individual contributions of each enzyme[7][8][9].
-
Biochemical Assays: Directly measure the potency (IC50) of your inhibitor against purified, recombinant DPP8 and DPP9 enzymes to understand its selectivity profile in a controlled, in vitro setting[6][10].
-
Pharmacological Counter-Screening: Use multiple inhibitors with different selectivity profiles. Comparing the effects of a non-selective DPP8/9 inhibitor with a more selective DPP8 or DPP9 tool compound can help attribute the phenotype to the correct target[2][3].
Q4: Can I use a DPP9 knockout cell line to confirm my inhibitor's on-target effect?
Yes. A key validation experiment is to treat DPP9 knockout (KO) cells with your inhibitor. If the inhibitor fails to produce the biological effect observed in wild-type cells, it strongly indicates that the phenotype is mediated by DPP9. This approach is frequently used to confirm on-target activity[7][11].
Q5: Are there any known differences in substrates between DPP8 and DPP9?
DPP8 and DPP9 have very similar substrate specificities, and a large overlap in natural substrates has been demonstrated[4][12][13]. Both enzymes typically cleave N-terminal dipeptides from substrates with a proline at the P1 position[1][12]. While some in vitro studies have shown minor kinetic differences in the cleavage of certain peptides, no truly selective substrate has been identified that can reliably distinguish their activities in a cellular context[4]. Therefore, relying on substrate specificity alone is not a robust control.
Troubleshooting and Experimental Guides
Inhibitor Selectivity Profile
It is crucial to understand the selectivity of the inhibitor being used. The table below summarizes the potency of common and recently developed DPP inhibitors. Researchers should use this as a guide and ideally test their own compounds.
| Inhibitor | Target(s) | DPP8 IC50 / Kᵢ' (nM) | DPP9 IC50 / Kᵢ' (nM) | DPP4 IC50 (nM) | Selectivity Notes |
| 1G244 | DPP8/9 | Potent | Potent | >10,000 | Commonly used non-selective DPP8/9 inhibitor.[8][14][15] |
| Vildagliptin | DPP4, DPP8/9 | Moderate | Moderate | Potent | A clinical DPP4 inhibitor with significant DPP8/9 off-target activity.[8][15] |
| Sitagliptin | DPP4 | >10,000 | >10,000 | Potent | Highly selective DPP4 inhibitor; useful as a negative control.[6][15] |
| Compound 12 | DPP8 > DPP9 | 95 | >2000 | - | >21-fold selective for DPP8 over DPP9; a useful tool for probing DPP8 function.[2] |
| Compound 13 | DPP9 > DPP8 | >2000 | >400 (IC50) | - | >5-fold selective for DPP9 over DPP8.[2] |
| Compound 42 | DPP9 >> DPP8 | 600 | 3 | >10,000 | Highly selective DPP9 inhibitor (176-fold); an excellent control compound.[3] |
Note: IC50/Kᵢ' values can vary based on assay conditions. Data is compiled from multiple sources for comparison.[2][3][6][8][14][15]
Key Experimental Protocols
In Vitro Enzymatic Assay for Inhibitor Selectivity
This protocol allows for the direct determination of an inhibitor's IC50 value against recombinant DPP8 and DPP9.
Materials:
-
Recombinant human DPP8 and DPP9 proteins
-
Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) or Chromogenic substrate: Gly-Pro-p-nitroanilide (GP-pNA)[6][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
96-well black plates (for fluorescence) or clear plates (for absorbance)
-
Plate reader with fluorescence (Ex/Em: 360/460 nm) or absorbance (405 nm) capabilities
Procedure:
-
Prepare Reagents:
-
Dilute recombinant DPP8 and DPP9 in assay buffer to optimal concentrations (e.g., 20-30 ng/mL, to be determined empirically).[6]
-
Prepare a 2x stock of the substrate (e.g., 0.4 mM GP-pNA) in assay buffer.[6]
-
Perform a serial dilution of the test inhibitor in DMSO, then dilute in assay buffer to a 2x final concentration.
-
-
Assay Setup (per well):
-
Add 50 µL of 2x inhibitor dilution (or vehicle control) to the wells.
-
Add 50 µL of 2x enzyme solution (DPP8 or DPP9). For a "no enzyme" control, add 50 µL of assay buffer.
-
Incubate for 15-30 minutes at 37°C to allow inhibitor binding.
-
-
Initiate Reaction:
-
Add 100 µL of 2x substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Perform this analysis for both DPP8 and DPP9 to determine the selectivity ratio (IC50_DPP8 / IC50_DPP9).
-
Cellular Target Validation with CRISPR/Cas9 Knockout
This protocol describes a workflow to confirm that the biological effect of this compound is dependent on DPP9.
Materials:
-
Cell line of interest
-
Lentiviral or plasmid vectors for Cas9 and sgRNAs targeting DPP8 and DPP9
-
Control vector (non-targeting sgRNA)
-
Transfection reagent or lentivirus production reagents
-
Puromycin or other selection antibiotic
-
Antibodies against DPP8 and DPP9 for Western blotting
-
This compound inhibitor
Procedure:
-
Generate Knockout Cell Lines:
-
Design and clone 2-3 validated sgRNAs targeting exons of DPP8 and DPP9 into an appropriate vector.
-
Transduce/transfect the target cells with Cas9 and sgRNA constructs (DPP8 KO, DPP9 KO, and non-targeting control).
-
Select for successfully transduced/transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones via serial dilution or FACS.[16]
-
-
Validate Knockout Clones:
-
Expand monoclonal cell lines.
-
Confirm loss of protein expression via Western blotting using specific antibodies for DPP8 and DPP9.
-
(Optional but recommended) Confirm gene editing at the genomic level via Sanger sequencing of the target locus.[16]
-
-
Phenotypic Assay:
-
Data Interpretation:
-
Scenario A (DPP9-specific effect): The phenotype is observed in WT and DPP8 KO cells treated with the inhibitor, but is significantly blunted or completely absent in DPP9 KO cells. This confirms the effect is mediated by DPP9.
-
Scenario B (DPP8-specific effect): The phenotype is observed in WT and DPP9 KO cells, but is absent in DPP8 KO cells. This indicates the effect is due to off-target DPP8 inhibition.
-
Scenario C (Combined effect): The phenotype is partially reduced in both DPP8 KO and DPP9 KO cells compared to WT. This suggests both enzymes contribute to the observed effect.
-
Visualized Workflows and Pathways
References
- 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 2. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of dipeptidyl peptidase 8/9 impairs preadipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identifying natural substrates for dipeptidyl peptidases 8 and 9 using terminal amine isotopic labeling of substrates (TAILS) reveals in vivo roles in cellular homeostasis and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Refining DPP9-IN-1 Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DPP9-IN-1, a selective inhibitor of Dipeptidyl Peptidase 9 (DPP9), in long-term in vivo studies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways regulated by DPP9?
A1: DPP9 is an intracellular serine protease involved in several key signaling pathways. It has been identified as a negative regulator of the NLRP1 and CARD8 inflammasomes, preventing inflammatory cell death (pyroptosis).[1][2][3][4] DPP9 achieves this by binding to NLRP1 and CARD8, and its enzymatic activity is crucial for this inhibition.[3] Additionally, DPP9 has been implicated in the regulation of the Akt signaling pathway, where its overexpression can inhibit Akt activation and promote apoptosis in certain cancer cell lines.[5][6] It is also involved in regulating cell survival and proliferation.[5][7] Another identified role for DPP9 is in the N-end rule pathway, where it targets the tyrosine kinase Syk for degradation.[7][8]
Q2: What are the potential toxicities associated with DPP8/9 inhibition in vivo?
A2: Early non-selective DPP8/9 inhibitors have been associated with significant toxicities in animal models. In rats, administration of such inhibitors has led to alopecia (hair loss), thrombocytopenia (low platelet count), reticulocytopenia (low reticulocyte count), enlarged spleen, and mortality.[9][10] In dogs, gastrointestinal toxicity has been observed.[9] These toxic effects are thought to be linked to the inhibition of DPP8 and/or DPP9.[9] Therefore, careful dose-finding studies and toxicity assessments are critical when working with any new DPP9 inhibitor.
Q3: How should I determine the starting dose for a long-term in vivo study with this compound?
A3: Determining the initial dose for an in vivo study requires a multi-step approach. A common starting point is to extrapolate from in vitro data, aiming for a plasma concentration several times higher than the in vitro IC50 or EC50 value.[11] It is essential to first conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range.[11] This involves administering escalating doses of this compound to a small cohort of animals and closely monitoring for any signs of toxicity.
Q4: What are the key considerations for the formulation and administration of a small molecule inhibitor like this compound for in vivo studies?
A4: Proper formulation and consistent administration are crucial for reliable and reproducible results.[11] Poor aqueous solubility is a common issue with novel small molecules.[11] It is important to develop a stable and consistent formulation. The route of administration (e.g., oral gavage, intraperitoneal injection) should be selected based on the compound's properties and the experimental design. Standardizing the administration technique, such as the volume and site of injection, is also critical to minimize variability.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | Inconsistent compound formulation or administration. | - Ensure the compound is fully solubilized and the formulation is homogeneous before each administration.- Standardize the administration technique (e.g., gavage volume, injection site) across all animals.[11] |
| This compound does not show the expected efficacy at the administered dose. | - Insufficient target engagement.- Rapid metabolism or clearance of the compound. | - Conduct a Pharmacodynamic (PD) study to confirm target engagement by measuring a relevant biomarker in tissue samples at various time points after dosing.- Perform a Pharmacokinetic (PK) study to determine the compound's half-life, bioavailability, and exposure levels. |
| Unexpected toxicity is observed at doses predicted to be safe. | - Off-target effects of the compound.- Toxicity of the vehicle used for formulation. | - Include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[11]- If toxicity persists with a non-toxic vehicle, consider in vitro off-target profiling to identify potential unintended targets.[11] |
| Precipitate forms when diluting the compound stock solution into the aqueous vehicle. | The compound's solubility limit has been exceeded. | - Try working with a lower final concentration of the compound.- Use serial dilutions instead of a single large dilution step.- Ensure rapid and thorough mixing after adding the stock solution to the vehicle.- Consider using solubilizing agents, but first, confirm their compatibility with the in vivo model and lack of toxicity.[12] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select a relevant animal model (e.g., mice, rats) and use a sufficient number of animals per group for statistical significance.
-
Dose Selection: Based on in vitro potency, select a starting dose and a series of escalating doses.
-
Administration: Administer this compound via the chosen route once daily (or as determined by preliminary PK data) for a defined period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Pharmacokinetic (PK) Study Protocol
-
Animal Model: Use the same species and strain as in the planned efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Visualizations
Caption: Key signaling pathways regulated by DPP9.
Caption: Workflow for long-term in vivo studies.
References
- 1. DPP9 - Wikipedia [en.wikipedia.org]
- 2. Dipeptidyl peptidase 9 (DPP9) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel role of dipeptidyl peptidase 9 in epidermal growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk | eLife [elifesciences.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. ovid.com [ovid.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of DPP9 Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Dipeptidyl Peptidase 9 (DPP9) inhibition. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of DPP9, and why is its inhibition a subject of research?
Dipeptidyl Peptidase 9 (DPP9) is a cytosolic serine protease involved in various cellular processes, including immune regulation, cell proliferation, apoptosis, and cell migration.[1][2][3][4][5] It cleaves X-proline dipeptides from the N-terminus of polypeptides.[6][7][8] Inhibition of DPP9 is being explored for therapeutic potential in areas like cancer and inflammatory diseases due to its roles in signaling pathways such as those involving NLRP1, CARD8, and EGFR/PI3K/Akt.[1][3][6][9][10][11]
Q2: What are the main challenges in developing selective DPP9 inhibitors?
A significant challenge is the high structural similarity between DPP9 and DPP8, making it difficult to develop inhibitors that are highly selective for DPP9.[12][13][14] Many available inhibitors show comparable affinity for both enzymes, which can lead to off-target effects and complicate the interpretation of experimental results.[13][14] However, recent studies have reported the development of inhibitors with improved selectivity.[13][14][15][16]
Q3: What are the known substrates of DPP9?
Identifying the complete list of in vivo substrates for DPP9 is an ongoing area of research.[3][17] Some identified substrates include Adenylate Kinase 2 (AK2), Spleen Tyrosine Kinase (Syk), and the antigenic peptide RU1(34-42).[2][18][19] Techniques like two-dimensional differential in-gel electrophoresis (2D-DIGE) and mass spectrometry-based approaches are being used to discover novel DPP9 substrates.[17][20][21]
Q4: How does DPP9 inhibition lead to pyroptosis?
DPP9 acts as a negative regulator of the NLRP1 and CARD8 inflammasomes.[1][3][6][11] It binds to these proteins, keeping them in an inactive state.[11][22][23] Inhibition of DPP9's enzymatic activity or its binding to NLRP1/CARD8 can lead to the activation of these inflammasomes, triggering a pro-inflammatory form of cell death called pyroptosis.[1][11][16][23]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in fluorogenic DPP9 activity assay | 1. Autohydrolysis of the substrate.2. Contamination of reagents or buffers.3. Non-specific binding of the substrate or product to the microplate. | 1. Run a "substrate only" control to determine the rate of autohydrolysis and subtract it from all readings.2. Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers.3. Use low-binding microplates.[7] |
| Inconsistent IC50 values for DPP9 inhibitors | 1. Variability in enzyme concentration or activity.2. Instability of the inhibitor in the assay buffer.3. Differences in assay conditions (e.g., incubation time, temperature, substrate concentration). | 1. Use a consistent source and lot of recombinant DPP9. Perform a titration to determine the optimal enzyme concentration for the assay.2. Check the solubility and stability of the inhibitor in the assay buffer. Use fresh dilutions for each experiment.3. Standardize all assay parameters. The substrate concentration should ideally be at or below the Km value.[24] |
| Off-target effects observed in cellular assays | 1. Lack of inhibitor selectivity (inhibition of DPP8 or other proteases).2. The inhibitor may have other biological activities unrelated to DPP9 inhibition. | 1. Profile the inhibitor against related proteases, particularly DPP8, to determine its selectivity.[12] Use multiple inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to DPP9 inhibition.2. Perform control experiments using a structurally related but inactive compound. Use genetic approaches like siRNA or CRISPR/Cas9 to validate the role of DPP9.[11][23] |
| Difficulty confirming DPP9 substrate cleavage | 1. The protein of interest is not a direct substrate of DPP9.2. Inefficient cleavage in vitro or in cells.3. The cleavage site is not accessible. | 1. Use in silico tools to predict potential DPP9 cleavage sites (X-Pro or X-Ala at the N-terminus).[2] 2. Optimize the in vitro cleavage reaction conditions (enzyme:substrate ratio, incubation time, buffer composition). For cellular assays, consider overexpressing both DPP9 and the substrate.3. Use mass spectrometry to identify the N-terminal neo-epitope after cleavage.[17] |
| Low reproducibility of cell-based assays | 1. Cell line variability and passage number.2. Inconsistent inhibitor concentration reaching the intracellular target.3. Cell health and density affecting the response. | 1. Use cell lines from a reliable source and maintain a consistent passage number for experiments.2. For some inhibitors, co-incubation with cell-penetrating peptides may be necessary to ensure intracellular delivery.[2] 3. Monitor cell viability and ensure consistent cell seeding density. |
Experimental Protocols
Fluorogenic DPP9 Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring DPP9 enzymatic activity and screening for inhibitors.[4][7][8][25]
Materials:
-
Recombinant human DPP9
-
DPP9 assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Fluorogenic DPP9 substrate (e.g., Gly-Pro-AMC)
-
DPP9 inhibitor of interest
-
Black, low-binding 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the DPP9 inhibitor in DPP9 assay buffer.
-
Add a fixed amount of recombinant DPP9 to each well of the microplate.
-
Add the inhibitor dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Immunoprecipitation and Western Blotting to Detect DPP9-Protein Interaction
This protocol can be used to investigate the interaction between DPP9 and a protein of interest, such as NLRP1 or CARD8.[23]
Materials:
-
Cells expressing the proteins of interest (e.g., HEK293T cells transfected with tagged proteins)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tagged protein (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Antibodies against DPP9 and the protein of interest (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against DPP9 and the protein of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 2. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP9 Activity Assay Kit (PTAK-025) - Creative Biogene [creative-biogene.com]
- 5. Dipeptidyl peptidase 9 (DPP9) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 6. DPP9 - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 9. A novel role of dipeptidyl peptidase 9 in epidermal growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 16. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. The cytoplasmic peptidase DPP9 is rate-limiting for degradation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteasomal degradation induced by DPP9‐mediated processing competes with mitochondrial protein import - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of novel dipeptidyl peptidase 9 substrates by two-dimensional differential in-gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 25. usbio.net [usbio.net]
Validating DPP9-IN-1 Activity After Long-Term Storage: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Dipeptidyl Peptidase 9 (DPP9) inhibitor, DPP9-IN-1. The following information will assist in validating the inhibitor's activity after long-term storage and troubleshooting potential issues in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the inhibitory activity of our this compound after long-term storage. What are the potential causes?
A1: A decrease in the activity of a small molecule inhibitor like this compound can arise from several factors. The most common issues include chemical degradation due to factors like hydrolysis, oxidation, or photolysis, particularly with repeated freeze-thaw cycles.[1][2] Precipitation of the compound out of the solvent (commonly DMSO) can also occur, effectively lowering its concentration in solution.[1] Additionally, improper storage conditions, such as temperatures above the recommended -20°C, can accelerate degradation.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C, protected from light.[3] Once dissolved in a solvent such as DMSO, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles and store them at -80°C.[1][4] One supplier of a highly selective DPP9 inhibitor, referred to as DPP-9 Inhibitor 42, indicates that the solid compound is stable for at least four years when stored at -20°C.[3]
Q3: How can we verify the activity of our stored this compound?
A3: The most definitive way to validate the activity of your stored this compound is to perform a dose-response experiment to determine its half-maximal inhibitory concentration (IC50) and compare it to the expected value for a freshly prepared sample. A significant increase in the IC50 value of the stored inhibitor compared to the reference value would confirm a loss of potency.
Q4: What is the expected IC50 value for active this compound?
A4: The IC50 value can vary depending on the specific assay conditions. However, a highly selective inhibitor of DPP9, known as DPP-9 Inhibitor 42, has a reported IC50 of 0.0034 µM against DPP9.[3] This value can serve as a benchmark when validating the potency of your inhibitor.
Troubleshooting Guide: Loss of this compound Activity
If you are experiencing a loss of this compound activity, follow this troubleshooting workflow to identify the potential cause.
Troubleshooting Workflow
Quantitative Data Summary
The following table summarizes expected IC50 values for a potent and selective DPP9 inhibitor. Use this as a reference when validating your compound.
| Compound | Target | IC50 (µM) | Selectivity vs. Other DPPs |
| DPP-9 Inhibitor 42 | DPP9 | 0.0034 | Highly selective over DPP8, DPP4, DPP2, FAP, and prolyl endopeptidase[3] |
| Stored this compound | DPP9 | To be determined | To be determined |
| Fresh this compound | DPP9 | To be determined | To be determined |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Fluorogenic Assay
This protocol describes a biochemical assay to determine the IC50 value of this compound. This is a crucial step in validating the activity of a stored compound.
Materials:
-
Recombinant human DPP9 enzyme
-
DPP9 fluorogenic substrate (e.g., (H-Gly-Pro-AMC))
-
Assay buffer (e.g., Tris-based buffer, pH 7.5)
-
This compound (freshly prepared and stored solutions)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of both your stored and a freshly prepared this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
Enzyme and inhibitor pre-incubation: In the 96-well plate, add the diluted this compound solutions to the wells. Then, add the recombinant DPP9 enzyme to each well (except for the no-enzyme control). Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the DPP9 fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin kinetic readings on a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates). Record the fluorescence intensity over time.
-
Data analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
References
Technical Support Center: Overcoming Resistance to DPP9-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptidyl peptidase 9 (DPP9) inhibitor, DPP9-IN-1. The information provided addresses common issues encountered during in vitro cancer cell line experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
This compound is a small molecule inhibitor of dipeptidyl peptidase 9 (DPP9), a serine protease. In cancer, DPP9 has been implicated in promoting cell survival, proliferation, and resistance to chemotherapy.[1][2] One of the key mechanisms by which DPP9 contributes to chemoresistance is through the regulation of the Keap1-Nrf2 signaling pathway.[1][3][4] DPP9 can bind to Keap1, preventing the ubiquitination and degradation of the transcription factor Nrf2.[1][3] This leads to the stabilization and nuclear accumulation of Nrf2, which in turn upregulates the expression of antioxidant genes, such as NQO1.[1] The resulting decrease in intracellular reactive oxygen species (ROS) can render cancer cells more resistant to ROS-inducing chemotherapeutic agents.[1][5]
Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?
Resistance to DPP9 inhibition, and by extension this compound, is likely linked to the upregulation of the Nrf2 pathway.[1][3][4] Potential mechanisms include:
-
High basal expression of Nrf2 or its downstream targets: Cancer cells with inherently high levels of Nrf2 or antioxidant proteins may be less sensitive to the effects of DPP9 inhibition.
-
Mutations in the Keap1-Nrf2 pathway: Mutations that disrupt the Keap1-Nrf2 interaction and lead to constitutive Nrf2 activation can confer resistance.
-
Activation of alternative survival pathways: Cells may compensate for DPP9 inhibition by upregulating other pro-survival signaling pathways.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of this compound.
Q3: How can I determine if the Nrf2 pathway is activated in my resistant cell line?
Activation of the Nrf2 pathway can be assessed by:
-
Western Blotting: Analyze the protein levels of total Nrf2, nuclear Nrf2, Keap1, and downstream targets like NQO1 and HO-1. An increase in nuclear Nrf2 and its target proteins would indicate pathway activation.
-
Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1).
-
Immunofluorescence: Visualize the nuclear translocation of Nrf2.
Q4: What strategies can be employed to overcome resistance to this compound?
-
Combination Therapy: Combining this compound with inhibitors of the Nrf2 pathway or its downstream effectors may restore sensitivity. For example, the NQO1 inhibitor dicoumarol has been shown to enhance the efficacy of chemotherapy in liver cancer cells with high DPP9 expression.[1][6]
-
Targeting Downstream Effectors: If resistance is mediated by decreased ROS, co-treatment with agents that increase oxidative stress could be effective.
-
Synergistic Drug Combinations: In colorectal cancer, the DPP9 inhibitor talabostat (B1681214) increased sensitivity to chemotherapy.[2] Similarly, inhibition of DPP9 has been shown to improve sorafenib (B1663141) sensitivity in hepatocellular carcinoma.[7]
Troubleshooting Guides
Guide 1: Inconsistent or No Effect of this compound in Cell Viability Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects, pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the microplate or fill them with sterile media. Calibrate pipettes and use consistent pipetting techniques.[1][8] |
| No significant decrease in cell viability | Cell line is resistant to this compound. Incorrect inhibitor concentration. Insufficient incubation time. | Confirm DPP9 expression in your cell line. Assess the activation state of the Nrf2 pathway (see FAQ 3). Perform a dose-response experiment with a wider concentration range of this compound. Optimize the incubation time (e.g., 24, 48, 72 hours). |
| Compound precipitation | Poor solubility of this compound in culture medium. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is low and consistent across all treatments. Visually inspect the wells for any precipitation. |
| Assay interference | This compound may interfere with the assay chemistry (e.g., reducing properties affecting MTT/XTT assays). | Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.[9] Consider using an alternative viability assay based on a different principle, such as the Sulforhodamine B (SRB) assay which measures total protein content.[9] |
Guide 2: Difficulty Confirming Nrf2 Pathway Activation by Western Blot
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Weak or no Nrf2 signal | Low protein abundance, inefficient nuclear extraction, antibody issues. | Increase the amount of protein loaded on the gel. Use a validated nuclear extraction protocol. Ensure the anti-Nrf2 antibody is validated for your application and use the recommended dilution. Include a positive control (e.g., cells treated with a known Nrf2 activator).[10][11] |
| High background | Non-specific antibody binding, inadequate blocking, insufficient washing. | Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST). Increase the duration and number of wash steps. Titrate the primary and secondary antibody concentrations.[12][13] |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure samples are prepared with protease and phosphatase inhibitors and kept on ice.[12] |
| Inconsistent loading control signal | Inaccurate protein quantification, uneven protein transfer. | Use a reliable protein quantification method (e.g., BCA assay). Confirm complete and even transfer by staining the membrane with Ponceau S before blocking.[12] |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound resistance, the following table presents data on the effect of DPP9 inhibition (using siRNA) on the IC50 of sorafenib in hepatocellular carcinoma (HCC) cell lines.[7] This demonstrates the principle of how DPP9 inhibition can sensitize cancer cells to other treatments.
| Cell Line | Treatment | Sorafenib IC50 (µM) |
| Huh7 | Control siRNA | ~8.5 |
| DPP9 siRNA | ~4.0 | |
| MHCC-97H | Control siRNA | ~9.5 |
| DPP9 siRNA | ~5.0 |
Data is estimated from graphical representations in the cited literature and serves for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (MedChemExpress, CAS No. 3020859-03-1)[3]
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[14][15][16]
Protocol 2: Western Blot Analysis of Nrf2 and Keap1
This protocol describes the detection of Nrf2 and Keap1 protein levels in cells treated with this compound.
Materials:
-
Cells treated with this compound and appropriate controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (optional, for nuclear Nrf2)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-Lamin B for nuclear fraction, anti-GAPDH or β-actin for total lysate)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer or perform nuclear/cytoplasmic fractionation according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.[10]
Protocol 3: Measurement of Intracellular ROS
This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells treated with this compound and appropriate controls
-
DCFH-DA probe
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as required. Include a positive control for ROS induction (e.g., H₂O₂ or tert-Butyl hydroperoxide).
-
Probe Loading: Remove the treatment medium and wash the cells with pre-warmed HBSS or PBS. Add DCFH-DA solution (typically 5-10 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS or PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of HBSS or PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.[4][17]
Visualizations
DPP9-Mediated Chemoresistance Pathway
Caption: DPP9 promotes chemoresistance by stabilizing Nrf2, leading to decreased ROS.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and characterizing resistance to this compound.
Troubleshooting Logic for Cell Viability Assays
Caption: Logical steps for troubleshooting inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Dipeptidyl Peptidase 9 Increases Chemoresistance and is an Indicator of Poor Prognosis in Colorectal Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. DPP9 regulates NQO1 and ROS to promote resistance to chemotherapy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 7. Inhibition of dipeptidyl peptidase 9 improves sorafenib sensitivity by inducing ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Incubation Time for DPP9 Inhibitors in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for DPP9 inhibitors, such as DPP9-IN-1, in cell-based assays. Due to the varying chemical structures and potencies of different DPP9 inhibitors, this guide focuses on general principles and provides adaptable protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DPP9 inhibitors?
Dipeptidyl Peptidase 9 (DPP9) is a cytosolic serine protease.[1][2][3] Inhibition of DPP9, often along with its close homolog DPP8, can have significant cellular effects. A primary mechanism of action for many DPP8/9 inhibitors is the activation of the NLRP1 and CARD8 inflammasomes.[2][4][5][6][7] DPP9 normally binds to NLRP1 and CARD8, preventing their activation.[2][4][8][9] When an inhibitor blocks the catalytic activity of DPP9, it can lead to the dissociation of this complex, triggering inflammasome assembly, caspase-1 activation, and a form of inflammatory cell death called pyroptosis.[4][5][6][7][10] Additionally, DPP9 has been implicated in other signaling pathways, including the EGFR/PI3K/Akt pathway, where its inhibition can suppress cell survival and proliferation.[4][11]
Q2: What is a reasonable starting concentration and incubation time for a novel DPP9 inhibitor in a cell-based assay?
For a novel DPP9 inhibitor, it is recommended to start with a concentration range that spans several orders of magnitude around its biochemical IC50 value, if known. If the IC50 is unknown, a range of 0.1 µM to 10 µM is a common starting point for initial experiments.[12]
A typical initial incubation time for assessing acute effects on signaling pathways could be between 1 to 6 hours. For studying downstream cellular outcomes like apoptosis, pyroptosis, or changes in cell proliferation, longer incubation times of 24 to 72 hours are often necessary.[12][13] It is crucial to perform both dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.[12]
Q3: How do I determine the optimal incubation time for my specific DPP9 inhibitor and cell-based assay?
To determine the optimal incubation time, a time-course experiment is essential.[12] This involves treating your cells with a fixed, effective concentration of the DPP9 inhibitor and measuring the desired biological endpoint at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours). The ideal incubation time will be the earliest point at which a robust and statistically significant effect is observed without causing excessive cytotoxicity that could confound the results.[12]
Q4: I am not observing the expected effect of my DPP9 inhibitor. What are some potential reasons?
Several factors could lead to a lack of an observable effect:
-
Suboptimal Incubation Time or Concentration: The chosen time point may be too early or too late to observe the desired effect, or the concentration may be too low.
-
Cell Line Insensitivity: The specific cell line you are using may not express the necessary components (e.g., NLRP1, CARD8) for the expected pathway activation or may have redundant pathways that compensate for DPP9 inhibition.
-
Inhibitor Instability: The inhibitor may be unstable and degrade in the cell culture medium over longer incubation periods.
-
Compound Solubility: The inhibitor may have poor solubility in the aqueous culture medium, leading to precipitation and a lower effective concentration.[14]
-
High Cell Seeding Density: Overly confluent cells can sometimes be less sensitive to inhibitors.[12]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing incubation time for DPP9 inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak biological effect | Suboptimal incubation time | Perform a time-course experiment with a range of time points (e.g., 4-72 hours).[12] |
| Suboptimal inhibitor concentration | Conduct a dose-response experiment with a broad range of concentrations. | |
| Cell line insensitivity | Verify the expression of key pathway components (e.g., DPP9, NLRP1, CARD8) in your cell line via Western blot or qPCR. Consider testing a different cell line known to be responsive. | |
| Inhibitor instability | Prepare fresh inhibitor solutions for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor.[12][14] | |
| Poor compound solubility | Visually inspect for precipitation after dilution in media. Lower the final DMSO concentration (ideally ≤0.5%).[14] | |
| High background or non-specific effects | Excessive cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel to your main experiment to determine the cytotoxic concentration range of the inhibitor. Choose a non-toxic concentration for your functional assays. |
| Off-target effects of the inhibitor | If possible, test a structurally different DPP9 inhibitor to confirm that the observed effect is due to on-target inhibition. Use a negative control compound with a similar chemical scaffold but no activity against DPP9. | |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for your cells (typically <0.5% for DMSO).[14] | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use precise pipetting techniques. Allow cells to settle evenly in the plate before incubation. |
| Edge effects in multi-well plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.[15] | |
| Assay timing and execution | Perform assay steps consistently and at the same pace for all plates and replicates. |
Quantitative Data Summary
The following table summarizes IC50 values for various DPP8/9 inhibitors from the literature. Note that these values can vary depending on the assay conditions and cell type used. "this compound" is a generic term; refer to the specific inhibitor you are using.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/System | Reference |
| Compound 6 | DPP8 / DPP9 | 137 / 409 | Overexpression in cells | [16] |
| Compound 7 | DPP8 / DPP9 | 393 / 950 | Overexpression in cells | [16] |
| Compound 8 | DPP8 / DPP9 | 292 / 1033 | Overexpression in cells | [16] |
| DPP-9 Inhibitor 42 | DPP9 | 3.4 | Biochemical Assay | [17] |
| Compound 16 | DPP8 / DPP9 | 14 / 298 | Biochemical Assay | [8] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a general method to find the optimal incubation time for a DPP9 inhibitor in a cell-based assay (e.g., measuring pyroptosis via LDH release).
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a fixed concentration of the DPP9 inhibitor (e.g., at or near the IC50 determined from a dose-response experiment) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48, 72 hours).
-
Assay Measurement: At each time point, perform the desired assay (e.g., LDH release assay for pyroptosis, or a cell viability assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the assay signal against time for both the treated and control groups. The optimal incubation time is typically the point that provides a robust and significant difference between the treated and control groups before the onset of secondary effects like widespread cell death in the control.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of DPP9 inhibition on specific signaling pathways (e.g., Akt phosphorylation) at different time points.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the DPP9 inhibitor at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[18][19][20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19] Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[18][19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18][19]
Visualizations
Caption: Key signaling pathways modulated by DPP9 activity.
Caption: Workflow for determining the optimal inhibitor incubation time.
Caption: A logical decision tree for troubleshooting experiments.
References
- 1. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP9 - Wikipedia [en.wikipedia.org]
- 3. Dipeptidyl peptidase 9 (DPP9) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 4. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. | Broad Institute [broadinstitute.org]
- 8. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel role of dipeptidyl peptidase 9 in epidermal growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. marinbio.com [marinbio.com]
- 16. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: DPP9 Enzymatic Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Dipeptidyl Peptidase 9 (DPP9) enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during DPP9 enzymatic assays in a question-and-answer format, providing potential causes and solutions.
Q1: Why is my fluorescent signal weak or absent?
A weak or non-existent signal can stem from several factors, from compromised reagents to suboptimal assay conditions.
-
Potential Cause: Inactive DPP9 enzyme.
-
Potential Cause: Incorrect substrate concentration or degradation.
-
Solution: The fluorogenic substrate is typically dissolved in DMSO and should be stored at -80°C.[1][2] Prepare fresh dilutions of the substrate in assay buffer just before use.[2] Ensure the final substrate concentration is appropriate for the amount of enzyme used; you may need to perform a substrate titration to determine the optimal concentration.
-
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: Verify that the assay buffer pH is correct (typically around 7.4-8.0) and that the incubation temperature is suitable (often room temperature or 37°C). Ensure the incubation time is sufficient for signal generation; a kinetic reading can help determine the optimal reaction time.
-
-
Potential Cause: Incorrect filter settings on the fluorescence plate reader.
-
Solution: For AMC-based substrates, ensure the excitation wavelength is set between 350-380 nm and the emission wavelength is set between 440-460 nm.[3]
-
Q2: What is causing high background fluorescence in my assay?
High background can mask the specific signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
-
Potential Cause: Autofluorescence of test compounds or buffers.
-
Solution: Run a control well containing the test compound and all assay components except the DPP9 enzyme. Subtract this background fluorescence from the readings of the wells containing the enzyme.
-
-
Potential Cause: Contaminated reagents or buffers.
-
Solution: Use high-purity water and reagents to prepare buffers. Filter-sterilize buffers if necessary.
-
-
Potential Cause: Use of incorrect microplates.
-
Potential Cause: Substrate instability.
-
Solution: Some fluorogenic substrates can hydrolyze spontaneously over time. Prepare the final reaction mixture immediately before reading and protect the plate from light during incubation.
-
Q3: I am observing high variability between my replicate wells. What can I do to improve precision?
Inconsistent results between replicates can compromise the reliability of your data.
-
Potential Cause: Inaccurate pipetting.
-
Solution: Ensure your pipettes are calibrated. When preparing serial dilutions or adding reagents to the plate, use reverse pipetting for viscous solutions and ensure thorough mixing at each step. Prepare a master mix of reagents to be added to multiple wells to minimize pipetting errors between wells.
-
-
Potential Cause: Temperature gradients across the microplate.
-
Solution: Allow all reagents and the microplate to equilibrate to the reaction temperature before starting the assay. Avoid placing the plate on a cold or hot surface.
-
-
Potential Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with water or buffer to create a more uniform environment.
-
-
Potential Cause: Insufficient mixing of reagents in the wells.
-
Solution: After adding all components, gently mix the contents of the wells by tapping the plate or using an orbital shaker for a few seconds.
-
Quantitative Data Summary
The following table provides typical concentration ranges and conditions for a fluorometric DPP9 enzymatic assay using a substrate like Gly-Pro-AMC.
| Parameter | Typical Range/Value | Notes |
| DPP9 Enzyme Concentration | 1 - 10 ng/well | The optimal concentration may vary depending on the specific activity of the enzyme lot.[2] |
| Substrate Concentration | 10 - 100 µM | Should be at or above the Km for the enzyme to ensure initial velocity is proportional to enzyme concentration. |
| Incubation Time | 10 - 60 minutes | A kinetic read is recommended to ensure the reaction is in the linear range.[3] |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rates but may also increase background. |
| Assay Buffer pH | 7.4 - 8.0 | Tris-HCl or HEPES-based buffers are commonly used. |
| Fluorescence Wavelengths | Excitation: 350-380 nm, Emission: 440-460 nm (for AMC) | Confirm the optimal wavelengths for your specific fluorophore and instrument.[3] |
| Expected Signal-to-Background | > 5 | A higher ratio indicates a more robust assay. |
Experimental Protocols
Standard DPP9 Enzymatic Assay Protocol (Fluorometric)
This protocol is a general guideline for measuring DPP9 activity using a fluorogenic substrate such as Gly-Pro-AMC.
1. Reagent Preparation:
-
DPP9 Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA). Allow the buffer to warm to room temperature before use.
-
DPP9 Enzyme: Thaw the DPP9 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2X the final desired concentration) in cold DPP9 Assay Buffer. Keep the diluted enzyme on ice.
-
Fluorogenic Substrate: Thaw the substrate stock solution (typically in DMSO). Dilute the substrate to the desired concentration (e.g., 2X the final desired concentration) in DPP9 Assay Buffer.
-
Test Compounds (for inhibitor screening): Prepare serial dilutions of test compounds in DPP9 Assay Buffer.
2. Assay Procedure:
-
Add 50 µL of the diluted DPP9 enzyme solution to each well of a black, 96-well microplate.
-
For inhibitor screening, add 50 µL of the diluted test compound or vehicle control to the appropriate wells and incubate for 10-15 minutes at room temperature. For simple activity assays, proceed to the next step.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate solution to each well. The total reaction volume will be 100 µL.
-
Mix the contents of the wells gently on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature or 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
3. Data Analysis:
-
For each time point, subtract the average fluorescence of the "no enzyme" control wells from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for a DPP9 enzymatic assay.
Caption: Troubleshooting decision tree for low signal in DPP9 assays.
References
Technical Support Center: Interpreting Ambiguous Data from DPP9 Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous data from studies involving DPP9 inhibitors, such as DPP9-IN-1.
Frequently Asked Questions (FAQs)
Q1: Why does DPP9 inhibition with this compound induce pyroptosis in some cell types but not others?
A1: The cellular response to DPP9 inhibition is highly dependent on the expression and regulation of the inflammasome sensors NLRP1 and CARD8.[1][2][3]
-
Cell-Type Specific Sensor Expression: Different cell types express varying levels of NLRP1 and CARD8. For instance, NLRP1 is the predominant sensor in human keratinocytes, while CARD8 is the key sensor activated in human leukocytes, such as T cells and myeloid leukemia cell lines, upon DPP9 inhibition.[1][3]
-
Differential Regulation: The exact mechanisms governing the choice between NLRP1 and CARD8 activation in a specific cell type are not fully understood but are a critical factor in the observed phenotype.
Q2: I see inflammasome activation with a DPP8/9 inhibitor, but not with a catalytically inactive DPP9 mutant. Why?
A2: This discrepancy highlights the dual mechanisms by which DPP9 represses inflammasome activation, which differ between NLRP1 and CARD8.
-
NLRP1 Repression: DPP9 suppresses NLRP1 through both its scaffolding function (binding to the NLRP1 FIIND domain) and its catalytic activity.[1][2] A catalytically inactive mutant may still bind to NLRP1, providing some level of repression, whereas a small molecule inhibitor will disrupt this interaction, leading to activation.
-
CARD8 Repression: In contrast, the catalytic activity of DPP9 is essential for restraining the CARD8 inflammasome, while its direct binding to CARD8 is not sufficient for inhibition.[4] Therefore, a catalytically inactive DPP9 mutant would fail to rescue CARD8-mediated cell death in DPP9 knockout cells, a result that would align with the effect of a chemical inhibitor.[4]
Q3: My results with a pan-DPP8/9 inhibitor (like Val-boroPro) are strong, but weaker with a more specific DPP9 inhibitor. Is this expected?
A3: Yes, this can be an expected result. DPP8 and DPP9 are highly related and share functional redundancy.[1] While DPP9 is considered the primary regulator of NLRP1 and CARD8 inflammasomes, DPP8 can also contribute to their repression, especially in the absence of DPP9.[4] Therefore, a pan-inhibitor targeting both DPP8 and DPP9 may elicit a more potent effect than a highly selective DPP9 inhibitor.
Q4: I observe changes in cell proliferation or migration in my long-term DPP9 inhibition experiments. Is this related to inflammasome activation?
A4: Not necessarily. DPP9 has several known functions independent of inflammasome regulation. It is involved in processes like cell adhesion, migration, and apoptosis.[5][6][7] Therefore, long-term inhibition of DPP9 could lead to phenotypic changes that are separate from the acute pyroptotic response mediated by inflammasomes. It is crucial to include appropriate controls to dissect these effects, such as using cells deficient in key inflammasome components (e.g., NLRP1/CARD8 knockout, CASP1 knockout).
Troubleshooting Guides
Issue 1: Inconsistent levels of pyroptosis (LDH release/GSDMD cleavage) upon DPP9 inhibitor treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line variability | Confirm the expression levels of NLRP1, CARD8, ASC, and Caspase-1 in your specific cell line via qPCR or western blot. Different subclones or passages may have altered expression profiles. |
| Inhibitor concentration and potency | Perform a dose-response curve to determine the optimal concentration of your DPP9 inhibitor. Verify the inhibitor's activity using a DPP9 enzymatic assay. |
| Off-target effects | If using a pan-DPP8/9 inhibitor, consider testing a more selective DPP9 inhibitor to confirm the phenotype is DPP9-dependent.[5] Use genetic controls like DPP9 siRNA or CRISPR-Cas9 knockout cells.[1][2] |
| Cell health and density | Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells may respond differently to inflammasome triggers. |
Issue 2: Unexpected results in co-immunoprecipitation (Co-IP) experiments.
| Possible Cause | Troubleshooting Steps |
| Inhibitor does not disrupt DPP9-CARD8 interaction | This is an expected result. Unlike the DPP9-NLRP1 interaction, small molecule inhibitors like Val-boroPro (VbP) do not directly displace the CARD8 C-terminus from DPP9.[4][8] The mechanism of activation is thought to be indirect.[8] |
| Weak or no interaction between DPP9 and NLRP1/CARD8 | Optimize your Co-IP protocol. Ensure appropriate lysis buffer conditions and antibody concentrations. The interaction may be transient or require specific cellular conditions. |
| Variability in complex formation | The NLRP1-DPP9 complex is a ternary structure that includes full-length NLRP1 and the NLRP1 C-terminal fragment.[9][10] Experimental conditions can affect the stability and detection of this complex. |
Quantitative Data Summary
Table 1: Differential Effects of DPP9 Inhibition on NLRP1 and CARD8 Inflammasomes
| Feature | NLRP1 Inflammasome | CARD8 Inflammasome | References |
| Primary Cell Types | Human Keratinocytes, Monocytes | Human T-cells, Myeloid Cells | [1][3] |
| DPP9 Repression Mechanism | Requires both catalytic activity and scaffolding function. | Primarily requires catalytic activity. | [1][2][4] |
| Effect of Inhibitor (e.g., VbP) | Directly displaces NLRP1 C-terminus from DPP9 active site. | Does not directly displace CARD8 C-terminus; may promote N-terminal degradation. | [4][8][9] |
| Genetic Evidence | DPP9 knockout/inhibition activates NLRP1. | DPP9 knockout/inhibition activates CARD8. | [1][2][8] |
Experimental Protocols
Key Experiment: DPP9 Inhibition-Induced Pyroptosis Assay in Cell Culture
-
Cell Seeding: Plate human monocytic cells (e.g., THP-1) or keratinocytes (e.g., N/TERT) in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the DPP9 inhibitor (e.g., this compound, Val-boroPro) in complete cell culture medium. Add the inhibitor to the cells and incubate for the desired time period (typically 4-24 hours). Include a vehicle control (e.g., DMSO).
-
LDH Release Assay (Pyroptosis Measurement):
-
Carefully collect the cell culture supernatant.
-
Measure lactate (B86563) dehydrogenase (LDH) release using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate percent cytotoxicity relative to the maximum LDH release control.
-
-
Western Blot Analysis (Inflammasome Activation Markers):
-
Lyse the remaining cells directly in 1x Laemmli sample buffer.
-
Run the lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe for cleaved Caspase-1 (p20 subunit) and cleaved Gasdermin D (N-terminal fragment) to confirm inflammasome activation and pyroptosis.
-
Key Experiment: Fluorogenic DPP9 Activity Assay
This assay measures the enzymatic activity of DPP9 and can be used to confirm the potency of inhibitors.[11][12]
-
Reagents:
-
Purified human recombinant DPP9 enzyme.
-
DPP assay buffer.
-
Fluorogenic DPP substrate (e.g., Gly-Pro-AMC).
-
DPP9 inhibitor of interest.
-
-
Procedure:
-
In a black 96-well plate, add DPP assay buffer, purified DPP9 enzyme, and the DPP9 inhibitor at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic DPP substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm for AMC).
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
-
Visualizations
Caption: DPP9 sequesters NLRP1-CT. Inhibitors displace the CT, leading to inflammasome activation.
Caption: DPP9 inhibitors directly displace NLRP1-CT but indirectly activate CARD8.
Caption: A logical workflow for troubleshooting ambiguous DPP9 inhibitor data.
References
- 1. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP9 - Wikipedia [en.wikipedia.org]
- 7. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase 9 sets a threshold for CARD8 inflammasome formation by sequestering its active C-terminal fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation [ideas.repec.org]
- 10. biorxiv.org [biorxiv.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
Technical Support Center: Managing Cytotoxicity of DPP9 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPP9 inhibitors, such as DPP9-IN-1. The focus is on understanding and managing cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations intended to achieve maximal DPP9 inhibition. What is the likely mechanism of this cell death?
A1: High concentrations of DPP9 inhibitors, including compounds like Val-boroPro (VbP) and 1G244, are known to induce a form of programmed cell death called pyroptosis.[1][2][3] This is not typically due to off-target effects at reasonably high concentrations but is rather a direct consequence of DPP9 inhibition. DPP9 is a negative regulator of the NLRP1 and CARD8 inflammasomes.[4] Inhibition of DPP9 leads to the activation of these inflammasomes, resulting in the activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[2]
Q2: How can we confirm that the observed cytotoxicity is indeed pyroptosis?
A2: Several methods can be employed to confirm pyroptosis:
-
Lactate Dehydrogenase (LDH) Release Assay: A common method to quantify cell lysis, a hallmark of pyroptosis.[2]
-
Caspase-1 Activity Assay: Measure the enzymatic activity of caspase-1 in cell lysates or supernatants.
-
Western Blotting: Detect the cleaved (active) forms of caspase-1 and GSDMD. The appearance of the p30 fragment of GSDMD is a strong indicator of pyroptosis.[5][6]
-
Flow Cytometry: Use dyes like Propidium Iodide (PI) or SYTOX Green to identify cells with compromised membrane integrity. Co-staining with Annexin V can help distinguish pyroptosis from apoptosis (Annexin V+/PI+).[5][7]
-
ELISA: Measure the release of pro-inflammatory cytokines IL-1β and IL-18 into the cell culture supernatant.[6]
Q3: Are certain cell types more susceptible to DPP9 inhibitor-induced cytotoxicity?
A3: Yes, susceptibility to DPP9 inhibitor-induced pyroptosis is highly dependent on the expression of CARD8 and NLRP1. Myeloid cells, such as monocytes and macrophages (e.g., THP-1 cell line), are particularly sensitive because they express high levels of CARD8.[1][8] In contrast, some other cell types may be more resistant.[1] For example, HEK293T cells do not undergo pyroptosis unless they are engineered to express CARD8 and caspase-1.[1]
Q4: What strategies can we employ to mitigate the cytotoxicity of this compound while still achieving effective DPP9 inhibition?
A4: Managing cytotoxicity is crucial for obtaining meaningful experimental results. Consider the following strategies:
-
Dose-Response Titration: Carefully titrate this compound to find the optimal concentration that inhibits DPP9 activity without inducing significant pyroptosis. It's possible that lower concentrations are sufficient for your experimental goals.[9]
-
Time-Course Experiments: Cytotoxicity may be time-dependent. Shorter incubation times might be sufficient to observe the desired biological effect before the onset of widespread cell death.
-
Use of Less Sensitive Cell Lines: If your experimental question allows, consider using cell lines that are known to be less sensitive to DPP9 inhibitor-induced pyroptosis.
-
Inhibition of the Pyroptotic Pathway: If the goal is to study the non-pyroptotic effects of DPP9 inhibition, you can co-treat cells with a caspase-1 inhibitor, such as Ac-YVAD-CHO, to block the downstream pyroptotic signaling cascade.
-
CRISPR/Cas9 Knockout Models: To confirm that the observed phenotype is due to DPP9 inhibition and not off-target effects, consider using DPP9 knockout cells as a control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cell death in vehicle-treated control. | Cell culture conditions are suboptimal. | Ensure proper cell passage number, density, and media conditions. Test for mycoplasma contamination. |
| No significant difference in cytotoxicity between low and high concentrations of this compound. | The concentration range tested is too high and is already causing maximal pyroptosis. The compound may have off-target effects at all tested concentrations. | Perform a wider dose-response curve, starting from nanomolar concentrations. Use a more selective DPP9 inhibitor if available and include appropriate controls for off-target effects.[10][11] |
| Inconsistent results between replicates. | Uneven cell seeding or compound distribution. | Ensure homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents and mix gently but thoroughly. |
| Discrepancy between cell viability (e.g., CellTiter-Glo) and cytotoxicity (e.g., LDH) assays. | CellTiter-Glo measures ATP levels, which can decrease due to metabolic changes before complete cell lysis. LDH assay measures membrane integrity. | This can be expected. Analyze the data from both assays to get a more complete picture of the cellular response over time. |
Quantitative Data Summary
Table 1: IC50 Values of Common DPP8/9 Inhibitors
| Compound | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Reference |
| Val-boroPro (VbP) | 4 | 11 | [2] |
| 1G244 | 14 | 53 | [8] |
Table 2: Concentration-Dependent Cytotoxicity of DPP8/9 Inhibitors in THP-1 Cells
| Compound | Concentration | Assay | Observation | Reference |
| Val-boroPro | 2 µM | LDH Release | Significant increase in LDH release after 24h. | [2] |
| 1G244 | 10 µM | LDH Release | Significant increase in LDH release after 24h. | [8] |
| Val-boroPro | 6 - 206 nM | CellTiter-Glo | IC50 values in various AML cell lines. | [3] |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is adapted from commercially available LDH assay kits.
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. The assay measures LDH activity in the supernatant as an indicator of cytotoxicity.[12][13]
Materials:
-
96-well clear-bottom plates
-
LDH assay kit (containing substrate mix and assay buffer)
-
Triton X-100 (for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[13]
-
Treat cells with various concentrations of this compound and vehicle control for the desired time.
-
Prepare controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with 10 µL of 10% Triton X-100 for 30 minutes before supernatant collection.
-
Medium background: Culture medium without cells.
-
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Caspase-1 Activity Assay
This protocol is based on commercially available colorimetric or fluorometric caspase-1 assay kits.
Principle: This assay measures the activity of caspase-1 through the cleavage of a specific substrate, which releases a chromophore or fluorophore.[14][15][16]
Materials:
-
Caspase-1 assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-1 substrate, e.g., Ac-YVAD-pNA)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Plate and treat cells with this compound as described for the LDH assay.
-
Pellet the cells by centrifugation and wash with PBS.
-
Lyse the cells with the provided lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add reaction buffer containing DTT to each well.
-
Add the caspase-1 substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (e.g., 405 nm for pNA) or fluorescence according to the kit's instructions.
-
Express the results as fold change in caspase-1 activity compared to the vehicle control.
Cell Viability Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[17][18][19]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate (100 µL/well) and incubate overnight.[18]
-
Treat cells with this compound and controls for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: DPP9 inhibition-induced pyroptosis pathway.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 5. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. Methods for monitoring cancer cell pyroptosis | Cancer Biology & Medicine [cancerbiomed.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. amsbio.com [amsbio.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. ch.promega.com [ch.promega.com]
Validation & Comparative
Comparative Selectivity Analysis of a Potent DPP9 Inhibitor
This guide provides a detailed comparison of the selectivity of a representative Dipeptidyl Peptidase 9 (DPP9) inhibitor against its closely related homolog Dipeptidyl Peptidase 8 (DPP8) and Fibroblast Activation Protein (FAP). The following data and protocols are based on established methodologies in the field to offer a standardized framework for evaluating inhibitor performance.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of a selective DPP9 inhibitor is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower IC50 values are indicative of higher potency.
| Target Enzyme | IC50 (nM) | Selectivity Ratio (DPP8/DPP9) | Selectivity Ratio (FAP/DPP9) |
| DPP9 | 3 | - | - |
| DPP8 | 600 | 200-fold | - |
| FAP | >100,000 | - | >33,333-fold |
Note: The data presented is for a representative highly selective DPP9 inhibitor, compound 42, as specific public data for "DPP9-IN-1" is not available[1].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Biochemical Enzyme Inhibition Assay
This assay determines the in vitro potency of the inhibitor against purified DPP8, DPP9, and FAP enzymes.
Materials:
-
Recombinant human DPP9, DPP8, and FAP enzymes.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl (pH 7.5), with appropriate additives such as NaCl and EDTA.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of the respective enzyme (DPP9, DPP8, or FAP) to each well of the microplate.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.[2][3]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[2]
Cell-Based Target Engagement Assay
This assay confirms that the inhibitor can penetrate the cell membrane and engage with its intracellular targets, DPP8 and DPP9.
Materials:
-
Human cell line expressing endogenous DPP8 and DPP9 (e.g., THP-1 monocytes).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Test inhibitor at various concentrations.
-
Lysis buffer.
-
Activity-based probe (e.g., a fluorophosphonate-rhodamine probe) that covalently binds to active serine hydrolases.
-
SDS-PAGE and in-gel fluorescence scanning equipment.
Procedure:
-
Culture the cells to a suitable density in a multi-well plate.
-
Treat the cells with varying concentrations of the test inhibitor for a specific duration (e.g., 1-4 hours).
-
Lyse the cells and prepare cell lysates.
-
Treat the lysates with the activity-based probe to label the remaining active serine hydrolases.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
A decrease in the fluorescence signal for the bands corresponding to DPP8 and DPP9 with increasing inhibitor concentration indicates target engagement.
Visualizations
Signaling Pathway Context
The following diagram illustrates the cellular location and enzymatic action of DPP8, DPP9, and FAP, highlighting the intracellular targets of a cell-penetrant DPP9 inhibitor.
Caption: Cellular targets of a selective DPP9 inhibitor.
Experimental Workflow for Selectivity Profiling
This diagram outlines the key steps in determining the selectivity of a DPP9 inhibitor.
Caption: Experimental workflow for inhibitor selectivity assessment.
References
- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of DPP9-IN-1: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the Dipeptidyl Peptidase 9 (DPP9) inhibitor, DPP9-IN-1: direct chemical inhibition and siRNA-mediated protein knockdown. Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation in drug discovery and basic research. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
At a Glance: this compound vs. siRNA
| Feature | This compound (Chemical Inhibition) | siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible or irreversible binding to the DPP9 active site, inhibiting its enzymatic activity. | Post-transcriptional gene silencing by targeting DPP9 mRNA for degradation, leading to reduced protein expression. |
| Time to Effect | Rapid, typically within minutes to hours of administration. | Slower, requiring 24-72 hours for significant protein depletion. |
| Specificity | Potential for off-target effects on other dipeptidyl peptidases (e.g., DPP8) or unrelated proteins.[1] | Highly specific to the target mRNA sequence, but off-target effects can occur. |
| Reversibility | Reversible inhibitors allow for washout studies; irreversible inhibitors provide sustained target engagement. | Transient effect, with protein levels recovering as the siRNA is diluted or degraded. |
| Application | Ideal for studying the acute effects of enzyme inhibition and for dose-response characterization. | Gold standard for confirming that a phenotype is a direct result of the loss of the target protein. |
Quantitative Comparison of DPP9 Inhibition Methods
The following tables summarize representative quantitative data from studies utilizing either chemical inhibitors of DPP9 or siRNA-mediated knockdown to assess the impact on DPP9 activity and downstream cellular processes. While direct comparative studies using this compound are limited, data from pan-DPP8/9 inhibitors and genetic knockouts provide valuable insights.
Table 1: Efficacy of DPP9 Inhibition/Knockdown on DPP9 Protein and Activity
| Method | Target | Cell Line | Knockdown/Inhibition Efficiency | Measurement Assay | Reference |
| DPP9 siRNA (20 nM) | DPP9 mRNA | HeLa | ~70-90% reduction in protein | Western Blot | [2] |
| DPP9 siRNA (40 nM) | DPP9 mRNA | 293-EBNA | Significant reduction in protein | Western Blot | [2] |
| DPP8/9 Inhibitor | DPP9 Activity | HeLa cell lysate | >90% inhibition of GP-AMC cleavage | Fluorogenic Peptide Assay | [3] |
| DPP9 Genetic Knockout | DPP9 Gene | Mouse Embryonic Fibroblasts | Complete loss of DPP9 protein | Western Blot | [4] |
| DPP9 siRNA (three different sequences) | DPP9 mRNA | HeLa | Strong reduction in protein | Western Blot | [2] |
| DPP9 siRNA | DPP9 Activity | HeLa cell lysate | Strong reduction in GP-AMC cleavage | Fluorogenic Peptide Assay | [2] |
Table 2: Functional Consequences of DPP9 Inhibition/Knockdown
| Method | Functional Readout | Cell Line/System | Observed Effect | Reference |
| DPP9 siRNA | Antigen Presentation (RU1 peptide) | BB64-RCC, 293-EBNA | Increased presentation to CTLs | [2] |
| DPP8/9 Inhibitor | Antigen Presentation (RU1 peptide) | BB64-RCC, 293-EBNA | Increased presentation to CTLs | [2] |
| DPP9 Genetic Knockout | Neonatal Survival | Mouse Model | Lethal within 24 hours of birth | [4] |
| DPP9 siRNA | Cell Proliferation | HepG2 | Inhibition of Akt signaling, increased apoptosis | [5] |
| DPP8/9 Inhibitor | Inflammasome Activation | Human Keratinocytes | Activation of NLRP1 inflammasome | |
| DPP9 siRNA | Syk Protein Stability | HeLa | Increased Syk protein levels | [6] |
Experimental Protocols
I. siRNA-Mediated Knockdown of DPP9 and Validation
This protocol outlines the steps for transiently knocking down DPP9 expression in a human cell line (e.g., HeLa) using siRNA, followed by validation of knockdown efficiency at both the mRNA and protein levels.
Materials:
-
DPP9-specific siRNA duplexes (at least 2-3 different sequences are recommended for validating on-target effects)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
HeLa cells
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
qPCR master mix and primers for DPP9 and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-DPP9 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of DPP9 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 200 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
Quantitative RT-PCR (qPCR):
-
At 24-48 hours post-transfection, harvest cells and extract total RNA.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for DPP9 and the housekeeping gene.
-
Calculate the relative expression of DPP9 mRNA in siRNA-treated cells compared to control cells using the ΔΔCt method.[7]
-
-
Western Blot:
-
At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against DPP9 and β-actin.
-
Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[8][9]
-
Quantify band intensities to determine the percentage of DPP9 protein knockdown.
-
-
II. DPP9 Enzymatic Activity Assay
This protocol describes a fluorogenic assay to measure the enzymatic activity of DPP9 in cell lysates following treatment with this compound or siRNA knockdown.[10][11][12][13]
Materials:
-
DPP9 Fluorogenic Assay Kit (containing DPP9 substrate, assay buffer, and a fluorescent standard)
-
Cell lysates from this compound treated, siRNA-treated, and control cells
-
96-well black microplate
-
Fluorimeter capable of excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Cell Lysates: Prepare cell lysates as described in the Western Blot protocol.
-
Prepare Assay Plate:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 20 µL of cell lysate to the appropriate wells.
-
Add 10 µL of this compound at various concentrations to the inhibitor wells. Add 10 µL of vehicle control to the control and siRNA-treated wells.
-
-
Initiate Reaction: Add 20 µL of the DPP9 fluorogenic substrate to each well to initiate the reaction.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity on a fluorimeter.
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no lysate).
-
Calculate the percentage of DPP9 activity in the treated samples relative to the untreated control.
-
For this compound, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for validating this compound on-target effects.
Caption: Simplified DPP9 signaling pathway and points of intervention.
Alternative and Complementary Validation Methods
Beyond siRNA, other techniques can be employed to validate the on-target effects of this compound.
-
CRISPR/Cas9-mediated Knockout: For a more permanent and complete loss of function, CRISPR/Cas9 technology can be used to generate DPP9 knockout cell lines.[14][15][16][17] This provides a clean genetic background to assess the maximum possible effect of target ablation, serving as an excellent benchmark for inhibitor efficacy.
-
Rescue Experiments: To confirm that the observed phenotype is specifically due to the loss of DPP9 function, one can perform a rescue experiment. This involves re-introducing a DPP9 expression vector (ideally a version resistant to the siRNA being used) into the siRNA-treated cells and observing if the original phenotype is restored.
-
Orthogonal Assays: Employing multiple, distinct assays to measure the downstream consequences of DPP9 inhibition provides stronger evidence for on-target effects. For example, in addition to measuring the cleavage of a synthetic substrate, one could monitor the levels of a known endogenous DPP9 substrate.[6]
Conclusion
Validating the on-target effects of a chemical probe like this compound is a multi-faceted process that relies on the convergence of evidence from different experimental approaches. While direct inhibition with this compound is crucial for characterizing its pharmacological properties, siRNA-mediated knockdown serves as an indispensable genetic tool to confirm that the observed biological effects are a direct consequence of modulating DPP9. By employing the detailed protocols and comparative data presented in this guide, researchers can design robust experiments to confidently validate the on-target activity of this compound and advance their research and drug discovery programs.
References
- 1. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytoplasmic Peptidase DPP9 Is Rate-limiting for Degradation of Proline-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. DPP9 Activity Assay Kit (PTAK-025) - Creative Biogene [creative-biogene.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selectscience.net [selectscience.net]
- 16. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to DPP9 Inhibitors: DPP9-IN-1 vs. 1G244 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DPP9-IN-1 (also known as compound 42), a highly selective Dipeptidyl Peptidase 9 (DPP9) inhibitor, with the well-established, less selective inhibitor 1G244 and other notable DPP9 inhibitors. This document aims to be an objective resource, presenting experimental data, detailed methodologies, and visual representations of key biological pathways to aid in the selection of appropriate research tools and to inform drug development strategies.
Executive Summary
Dipeptidyl Peptidase 9 (DPP9) is a cytosolic serine protease implicated in various physiological and pathological processes, including immune regulation, inflammation, and cancer. Inhibition of DPP9 has emerged as a promising therapeutic strategy, particularly for certain cancers and inflammatory diseases. This has driven the development of small molecule inhibitors with varying degrees of potency and selectivity.
This guide focuses on the comparative analysis of two key DPP9 inhibitors:
-
This compound (Compound 42): A novel, highly potent, and exceptionally selective inhibitor of DPP9.
-
1G244: A widely used and potent inhibitor of both DPP8 and DPP9.
Furthermore, this guide includes data on other relevant DPP9 inhibitors, such as the broad-spectrum inhibitor Val-boroPro (VbP) , to provide a comprehensive overview of the current landscape.
Performance Comparison: Potency and Selectivity
The defining characteristic that distinguishes this compound from 1G244 and many other inhibitors is its remarkable selectivity for DPP9 over its closest homolog, DPP8. This high selectivity is crucial for dissecting the specific biological functions of DPP9 and for developing therapeutics with fewer off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity (DPP8/DPP9) | Reference |
| This compound (Compound 42) | DPP9 | 3.4 | ~176-fold | [1] |
| DPP8 | 600 | [2] | ||
| 1G244 | DPP9 | 84 | ~0.14-fold (favors DPP8) | [3] |
| DPP8 | 12 | [3] | ||
| Val-boroPro (VbP) | DPP9 | 11 | ~0.36-fold (favors DPP8) | [4][5] |
| DPP8 | 4 | [4][5] | ||
| DPP4 | <4 | [5] |
Key Findings from the Data:
-
This compound demonstrates potent, low nanomolar inhibition of DPP9 and exhibits an approximately 176-fold greater selectivity for DPP9 over DPP8.[1][2]
-
1G244 is a potent inhibitor of both DPP8 and DPP9, with a slight preference for DPP8.[3]
-
Val-boroPro is a pan-inhibitor with high potency against DPP4, DPP8, and DPP9.[4][5]
Mechanism of Action: Inflammasome Activation
A primary mechanism through which DPP9 inhibitors exert their biological effects is by inducing the activation of the NLRP1 and CARD8 inflammasomes. DPP9, in its active state, is understood to bind to and inhibit these inflammasome sensors. Inhibition of DPP9's enzymatic activity disrupts this interaction, leading to inflammasome assembly, caspase-1 activation, and a form of inflammatory cell death known as pyroptosis.[6][7]
Below is a diagram illustrating the proposed signaling pathway.
Caption: DPP9 inhibition-mediated inflammasome activation pathway.
Experimental Protocols
Biochemical Assay for DPP9 Inhibition (Fluorogenic Assay)
This protocol outlines a typical in vitro assay to determine the IC50 values of inhibitors against purified DPP9 enzyme.
Materials:
-
Recombinant human DPP9 enzyme
-
DPP9 assay buffer (e.g., Tris-based buffer, pH 7.4)
-
Fluorogenic DPP9 substrate (e.g., Gly-Pro-AMC)
-
Test inhibitors (e.g., this compound, 1G244) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant DPP9 enzyme to the desired concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: To the wells of a 96-well plate, add:
-
Assay buffer
-
Test inhibitor solution (or DMSO for control wells)
-
DPP9 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm for AMC-based substrates) over time at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Cytotoxicity (LDH Release Assay)
This protocol describes a common method to assess the cytotoxic effects of DPP9 inhibitors on cultured cells by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Human cell line (e.g., THP-1 monocytic leukemia cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors (e.g., this compound, 1G244)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitors. Include wells for:
-
Spontaneous LDH release: Cells treated with vehicle (e.g., DMSO) only.
-
Maximum LDH release: Cells treated with a lysis solution (provided in the kit).
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate (optional but recommended) and carefully transfer the cell culture supernatant to a new 96-well assay plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each inhibitor concentration using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing DPP9 inhibitors.
Caption: A generalized workflow for the discovery and characterization of DPP9 inhibitors.
Conclusion
The development of highly selective DPP9 inhibitors like This compound represents a significant advancement in the field, providing researchers with a precise tool to investigate the specific roles of DPP9. In contrast, inhibitors with a broader selectivity profile, such as 1G244 and Val-boroPro , remain valuable for studies where the combined inhibition of DPP8 and DPP9 is desired or for comparative analyses. The choice of inhibitor should be guided by the specific research question, with careful consideration of the compound's potency and selectivity profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting and interpreting studies involving these important pharmacological agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Confirming DPP9 Inhibition In Vivo: A Comparative Guide to DPP9-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DPP9-IN-1, a representative highly selective Dipeptidyl Peptidase 9 (DPP9) inhibitor, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism and application in vivo.
Introduction to DPP9 Inhibition
Dipeptidyl Peptidase 9 (DPP9) is a serine protease that plays a crucial role in various cellular processes, including inflammation, immune regulation, and cell proliferation.[1] Its dysregulation has been linked to several diseases, making it an attractive therapeutic target. However, the development of selective DPP9 inhibitors has been challenging due to the high structural similarity with its close homolog, DPP8.[2][3] Non-selective inhibition of both DPP8 and DPP9 can lead to toxicity, highlighting the critical need for highly selective DPP9 inhibitors for in vivo studies and potential therapeutic applications.[1]
Recent breakthroughs have led to the development of potent and highly selective DPP9 inhibitors, paving the way for a more precise understanding of DPP9's functions in vivo.[2][4] This guide focuses on a representative highly selective inhibitor, referred to here as this compound, to illustrate the methods for confirming its in vivo activity and to compare its performance against less selective alternatives.
Comparative Analysis of DPP9 Inhibitors
The efficacy and selectivity of DPP9 inhibitors are paramount for their utility in research and clinical development. The following table summarizes the key performance indicators for this compound and other relevant compounds.
| Inhibitor | Target(s) | IC50 (DPP9) | IC50 (DPP8) | Selectivity (DPP8/DPP9) | In Vivo Half-life | Key Features |
| This compound (e.g., Compound 42) | DPP9 | ~3 nM[2] | ~600 nM[1] | ~176-fold[2] | 2.5 h[1] | Unprecedented selectivity for DPP9 over DPP8.[2][5] |
| 1G244 | DPP8/DPP9 | Potent | Potent | Non-selective | Not reported | Induces pyroptosis through inhibition of both DPP8 and DPP9. |
| Vildagliptin | DPP4 | Micromolar range | Micromolar range | N/A | ~1.5 h | Clinically used DPP4 inhibitor with off-target effects on DPP8/9. |
| allo-isoleucyl isoindoline | DPP8/DPP9 | 55 nM[1] | 38 nM[1] | ~0.7-fold[1] | 2.5 h[1] | Selective for DPP8/9 over DPP4 but not between DPP8 and DPP9.[1] |
Experimental Protocols for Confirming DPP9 Inhibition
Accurate assessment of DPP9 inhibition both in vitro and in vivo is crucial. Below are detailed protocols for key experiments.
In Vitro DPP9 Activity Assay
This assay is fundamental for determining the potency and selectivity of an inhibitor.
Principle: The enzymatic activity of purified recombinant DPP9 is measured using a fluorogenic substrate. The inhibitor's ability to reduce the cleavage of the substrate is quantified to determine its IC50 value.
Materials:
-
Purified human recombinant DPP9 enzyme
-
Fluorogenic DPP substrate (e.g., Gly-Pro-AMC)
-
DPP assay buffer
-
Test inhibitor (this compound) and control compounds
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DPP assay buffer.
-
Add a fixed concentration of purified DPP9 enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic DPP substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 355/460 nm for AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a complex cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Materials:
-
Cultured cells expressing DPP9 (e.g., HEK293T)
-
This compound
-
Lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents (primary antibody against DPP9, secondary antibody, etc.)
Procedure:
-
Treat cultured cells with either vehicle or this compound at a desired concentration for a specific duration.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler for a fixed time (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DPP9 in each sample by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
In Vivo Pharmacokinetic and Efficacy Studies
These studies are essential to evaluate the inhibitor's behavior and therapeutic potential in a living organism.
Animal Model:
-
Use appropriate animal models (e.g., mice or rats) relevant to the disease being studied. Mice with a catalytically inactive form of DPP9 (S729A) can serve as a genetic model to mimic the effects of a selective inhibitor.[6]
Pharmacokinetic Study:
-
Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as half-life, bioavailability, and maximum concentration (Cmax).
Efficacy Study (Example in an inflammatory model):
-
Induce an inflammatory response in the animal model.
-
Administer this compound or vehicle to different groups of animals.
-
Monitor disease progression and relevant biomarkers (e.g., cytokine levels in blood or tissue).
-
At the end of the study, collect tissues for histological analysis and measurement of target engagement (e.g., by ex vivo substrate cleavage assay).
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Workflow for in vitro DPP9 enzymatic assay.
Caption: DPP9's role in regulating NLRP1/CARD8 inflammasome.
References
- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Activity of DPP9-IN-1: A Comparative Guide for Researchers
For researchers in drug discovery and cellular biology, understanding the specific activity and mechanism of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of DPP9-IN-1, a potent Dipeptidyl Peptidase 9 (DPP9) inhibitor, with other relevant compounds. Detailed experimental data, protocols, and pathway visualizations are presented to facilitate informed decisions in research applications.
DPP9 is an intracellular serine protease that plays a critical role in various cellular processes, including immune signaling and programmed cell death. Its inhibition has emerged as a significant area of interest, particularly in the context of inflammation and oncology. This compound is a selective inhibitor of DPP9, demonstrating high potency in cellular assays. This guide will delve into its activity in different cell types and compare it with other known DPP8/9 inhibitors.
Comparative Activity of DPP9 Inhibitors
The inhibitory activity of this compound and other compounds has been quantified across different enzymes and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Target(s) | IC50 (DPP9) | IC50 (DPP8) | Cell Line (Assay) | Observed Effect |
| This compound | DPP9, DPP8 | 3 nM | 0.6 µM | THP-1 | Concentration-dependent LDH release[1] |
| DPP8/9-IN-1 | DPP8, DPP9 | 298 nM | 14 nM | Not specified | Selective covalent inhibition |
| Sulphostin | DPP4, DPP8, DPP9 | 1392 nM | 6930 nM | Not specified | Covalent inhibition |
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for assessing the cellular activity of DPP9 inhibitors are provided below.
Cell Viability Assessment via Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is designed to quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[2][3][4][5]
Materials:
-
Cells of interest (e.g., THP-1 human monocytic cell line)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound and other test compounds
-
LDH cytotoxicity assay kit (e.g., from Abcam or Promega)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[5] Prepare triplicate wells for each experimental condition.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence.[5]
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Add 50-100 µL of the compound solutions to the respective wells.[5] Include wells with untreated cells as a negative control and wells treated with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.
-
Incubation with Compounds: Incubate the cells with the compounds for a predetermined period (e.g., 24-48 hours).
-
Sample Collection: After incubation, centrifuge the plate at a low speed to pellet the cells.
-
LDH Assay:
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[3]
-
Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.[3]
-
Add 50 µL of the stop solution provided in the kit to each well.[3]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.
Signaling Pathway and Experimental Workflow
The inhibition of DPP9 has been shown to activate the NLRP1 and CARD8 inflammasomes, leading to a form of inflammatory programmed cell death known as pyroptosis.[6][7][8][9]
DPP9-Mediated Inflammasome Repression
The following diagram illustrates the inhibitory role of DPP9 on the NLRP1 and CARD8 inflammasomes. Under normal conditions, DPP9 binds to NLRP1 and CARD8, preventing their activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. praxilabs.com [praxilabs.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
head-to-head comparison of DPP9-IN-1 and other investigational drugs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the investigational Dipeptidyl Peptidase 9 (DPP9) inhibitor, DPP9-IN-1, against other notable research compounds targeting this enzyme. This analysis is supported by experimental data on inhibitor potency and selectivity, with detailed methodologies provided for key assays.
Dipeptidyl Peptidase 9 (DPP9) is a cytosolic serine protease implicated in various physiological processes, including inflammation, immune regulation, and cell death pathways such as pyroptosis.[1][2] Its role in modulating the NLRP1 and CARD8 inflammasomes has made it a compelling target for therapeutic intervention in inflammatory diseases and certain cancers.[1][2] This has spurred the development of several small molecule inhibitors, each with distinct characteristics. This guide focuses on a head-to-head comparison of this compound (also known as Compound 42) with other key investigational inhibitors.[3][4]
Quantitative Comparison of Investigational DPP9 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other significant investigational DPP9 inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50), indicating the concentration of an inhibitor required to reduce the activity of the enzyme by half. Selectivity is a critical parameter, particularly against the closely related isoform DPP8, due to the high structural similarity of their active sites.[5]
| Inhibitor | DPP9 IC50 (nM) | DPP8 IC50 (nM) | Selectivity (DPP8/DPP9) | Other DPPs IC50 (µM) | Reference |
| This compound (Compound 42) | 3 | 600 | 200 | DPP4: >10, DPP2: >5, FAP: 10, Prolyl Endopeptidase: >10 | [3][4] |
| Compound 47 | - | - | 175-fold vs DPP8 | >1000-fold vs other proline-selective proteases | [6] |
| DPP8/9-IN-1 (Compound 16) | 298 | 14 | 0.047 | - | [7] |
| 1G244 | - | - | ~10-fold DPP8 selective | - | [5] |
| Val-boroPro (VbP) | - | - | Non-selective | Potent inhibitor of DPP4/8/9 | [5] |
| 4-oxo-β-lactam 12 | >2000 | 95 (K_i_') | >21-fold DPP8 selective | - | [5] |
| 4-oxo-β-lactam 13 | 34.2 (K_i_') | 174 (K_i_') | 5-fold DPP9 selective | - | [5] |
Note: IC50 and K_i_ values are measures of inhibitor potency. A lower value indicates higher potency. Selectivity is calculated as the ratio of IC50 (DPP8) / IC50 (DPP9). A higher ratio indicates greater selectivity for DPP9 over DPP8.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the preclinical evaluation of drug candidates. A common method employed is a fluorogenic enzyme inhibition assay.
General DPP9 Enzyme Inhibition Assay Protocol
This protocol is based on the principles of commercially available DPP9 assay kits and methods described in the literature.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP9.
Materials:
-
Recombinant human DPP9 enzyme
-
DPP9 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (GP-AMC))
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
A dilution series of the test compound is prepared in the assay buffer.
-
The recombinant DPP9 enzyme is diluted to a working concentration in the assay buffer.
-
In the wells of the microplate, the diluted enzyme is added, followed by the addition of the various concentrations of the test compound or vehicle control (e.g., DMSO).
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate GP-AMC to each well.
-
The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 360 nm and emission at 460 nm for AMC).
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of DPP9 in inflammasome regulation and a typical workflow for inhibitor screening.
Caption: DPP9's role in inhibiting NLRP1 and CARD8 inflammasome activation.
Caption: A typical high-throughput screening workflow for DPP9 inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DPP9 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Therapeutic Potential of DPP9 Inhibition in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a highly selective Dipeptidyl Peptidase 9 (DPP9) inhibitor, here designated as DPP9-IN-1 (based on the publicly available data for "compound 42"), with less selective DPP inhibitors. The aim is to critically evaluate the therapeutic potential of selective DPP9 inhibition in preclinical models, supported by experimental data. A notable finding from the current body of research is the limited in vivo efficacy data for highly selective DPP9 inhibitors in cancer models, which will be a key point of discussion.
Performance Comparison of DPP9 Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound against a DPP8/9 dual inhibitor (1G244) and a pan-DPP inhibitor (Talabostat/BXCL701). This comparative data is essential for understanding the nuances of targeting DPP9 with varying degrees of selectivity.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | Target(s) | DPP9 IC50 (nM) | DPP8 IC50 (nM) | DPP4 IC50 (nM) | DPP9 vs. DPP8 Selectivity | Reference(s) |
| This compound ("compound 42") | Highly Selective DPP9 | 3 | 600 | >100,000 | ~176-fold | [1] |
| 1G244 | DPP8/DPP9 | 84 | 12 | Not specified | 0.14-fold (DPP8 selective) | [2] |
| Talabostat (Val-boroPro) | Pan-DPP | Potent | Potent | Potent | Non-selective | [3][4] |
Table 2: Preclinical In Vivo Efficacy in Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readout | Outcome | Reference(s) |
| This compound ("compound 42") | Not Reported | Not Reported | Not Reported | No in vivo anti-cancer efficacy data available. Showed poor bioavailability (2%) and a short half-life (<45 min) in mice.[1] | [1] |
| 1G244 | Acute Myeloid Leukemia (AML) Xenograft | Not specified | Inhibition of tumor progression | Inhibited human AML progression in mouse models.[5][6] | [5][6] |
| Talabostat/BXCL701 | Pancreatic Ductal Adenocarcinoma (PDAC) Syngeneic Model | Not specified | Reduced tumor growth, enhanced anti-PD1 efficacy | Reduced tumor growth and enhanced immune infiltration.[7] | [7] |
| Talabostat (Val-boroPro) | Acute Myeloid Leukemia (AML) Xenograft | Not specified | Inhibition of tumor progression | Inhibited human AML progression in mouse models.[3] | [3] |
Key Signaling Pathways
Understanding the signaling pathways modulated by DPP9 is crucial for interpreting experimental data and predicting therapeutic effects.
DPP9 and Inflammasome Activation
DPP9 is a key negative regulator of the NLRP1 and CARD8 inflammasomes. Inhibition of DPP9 leads to the activation of caspase-1 and subsequent pyroptotic cell death.[3][8]
Caption: DPP9 negatively regulates the NLRP1/CARD8 inflammasome.
DPP9 and EGFR/PI3K/Akt Signaling
Some studies suggest a role for DPP9 in modulating the EGFR/PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[8]
Caption: DPP9 may negatively regulate Akt activation downstream of EGFR.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings.
In Vivo Subcutaneous Tumor Model
This protocol outlines the general procedure for establishing a subcutaneous tumor model in mice to evaluate the anti-cancer efficacy of DPP9 inhibitors.
Caption: Workflow for a subcutaneous tumor model experiment.
Detailed Protocol:
-
Cell Culture: Culture human acute myeloid leukemia (AML) cells (e.g., MV4;11) in appropriate media and conditions.
-
Cell Preparation: Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the DPP9 inhibitor or vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection daily).
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size. Euthanize mice and excise tumors for final weight measurement. Monitor animal body weight and overall health throughout the study.
Inflammasome Activation and Pyroptosis Assays
1. Caspase-1 Activity Assay (ELISA-based)
This assay quantifies the active form of caspase-1, a key enzyme in the inflammasome pathway.
Protocol:
-
Cell Seeding and Treatment: Seed appropriate cells (e.g., human monocytes) in a 96-well plate. Treat cells with the DPP9 inhibitor at various concentrations for a specified time.
-
Lysate Preparation: Lyse the cells according to the manufacturer's protocol of a commercial Caspase-1 ELISA kit.
-
ELISA Procedure: Perform the ELISA according to the kit instructions. This typically involves adding cell lysates to a plate pre-coated with a caspase-1 capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of active caspase-1 based on a standard curve.
2. Lactate Dehydrogenase (LDH) Release Assay (Pyroptosis Detection)
This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with DPP9 inhibitors. Include a positive control for maximum LDH release (e.g., cell lysis buffer) and a negative control (untreated cells).
-
Supernatant Collection: After the treatment period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from a commercial kit.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Stop the reaction and measure the absorbance at the specified wavelength.
-
Calculation: Calculate the percentage of LDH release relative to the positive control.
Discussion and Future Directions
The available preclinical data presents a complex picture of the therapeutic potential of DPP9 inhibition. While less selective DPP inhibitors, such as 1G244 and talabostat, have demonstrated anti-tumor efficacy in vivo, this effect is likely due to the combined inhibition of DPP8 and DPP9, and in the case of talabostat, other DPP family members like DPP4.[3][5][6] The induction of pyroptosis in cancer cells through DPP8/9 inhibition is a promising therapeutic strategy.[3]
However, the highly selective DPP9 inhibitor, this compound ("compound 42"), has not yet been shown to possess in vivo anti-cancer activity.[1] In fact, one report suggests it induces less cell death in vitro compared to the DPP8/9 inhibitor 1G244.[1] This raises critical questions about whether selective DPP9 inhibition alone is sufficient to drive a robust anti-tumor response, or if the synergistic inhibition of both DPP8 and DPP9 is required.
The poor pharmacokinetic properties of "compound 42" could also contribute to its lack of reported in vivo efficacy.[1] Future research should focus on developing highly selective DPP9 inhibitors with improved bioavailability and half-life to definitively test the therapeutic hypothesis of selective DPP9 inhibition in various preclinical cancer models.
Furthermore, exploring the role of selective DPP9 inhibition in non-cancer indications where DPP9 is implicated, such as inflammatory and autoimmune diseases, is a promising avenue for future investigation. Comparative studies employing selective DPP8 inhibitors, selective DPP9 inhibitors, and dual DPP8/9 inhibitors in the same preclinical models will be crucial to dissect the individual contributions of these enzymes to pathophysiology and to guide the development of the next generation of DPP-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DPP inhibition alters the CXCR3 axis and enhances NK and CD8+ T cell infiltration to improve anti-PD1 efficacy in murine models of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: DPP9 Inhibitors Versus Pan-Caspase Inhibitors in Cell Death and Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the precise modulation of proteolytic cascades is paramount for maintaining homeostasis. Dysregulation of these pathways is a hallmark of numerous pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases. This guide provides a detailed, objective comparison of two distinct classes of protease inhibitors: Dipeptidyl Peptidase 9 (DPP9) inhibitors and pan-caspase inhibitors.
Due to the limited availability of public experimental data for the specific compound "DPP9-IN-1," this comparison will utilize data from the well-characterized and structurally distinct DPP9 inhibitors, 1G244 and Talabostat (Val-boroPro) , as representative examples of the class. The pan-caspase inhibitor Z-VAD-FMK will be used as the comparator. We will delve into their mechanisms of action, target selectivity, and functional consequences, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the appropriate tool for their scientific inquiries.
At a Glance: Key Differences
| Feature | DPP9 Inhibitors (e.g., 1G244, Talabostat) | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) |
| Primary Target(s) | Dipeptidyl Peptidase 9 (DPP9) and Dipeptidyl Peptidase 8 (DPP8) | Multiple caspases (e.g., Caspase-1, -3, -7, -8, -9) |
| Mechanism of Action | Induce proximity of NLRP1/CARD8, leading to inflammasome activation and pyroptosis. | Irreversibly bind to the catalytic site of caspases, blocking their proteolytic activity. |
| Primary Cellular Outcome | Pro-inflammatory cell death (pyroptosis) and subsequent release of inflammatory mediators. | Inhibition of apoptosis and other caspase-dependent cell death pathways. Can lead to necroptosis under certain conditions. |
| Therapeutic Potential | Immuno-oncology, treatment of certain hematological malignancies. | Conditions characterized by excessive apoptosis (e.g., ischemia-reperfusion injury), research tool. |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between DPP9 inhibitors and pan-caspase inhibitors lies in the cellular pathways they modulate.
DPP9 inhibitors trigger a specific form of programmed cell death known as pyroptosis. DPP9, along with its close homolog DPP8, acts as a crucial negative regulator of the NLRP1 and CARD8 inflammasomes. In a resting state, DPP9 binds to the N-terminal of NLRP1 and CARD8, preventing their auto-activation. Inhibition of DPP9's enzymatic activity leads to a conformational change that derepresses NLRP1 or CARD8, resulting in the assembly of an active inflammasome complex. This complex then activates caspase-1, which cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[1]
Pan-caspase inhibitors , such as Z-VAD-FMK, function by directly and irreversibly binding to the active site of multiple caspase enzymes.[2] Caspases are the central executioners of apoptosis, a non-inflammatory form of programmed cell death. By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), Z-VAD-FMK effectively halts the apoptotic cascade, preventing the cleavage of cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.[3] It is important to note that by blocking apoptosis, pan-caspase inhibitors can, under certain cellular contexts (e.g., in the presence of TNF-α), shunt the cell death pathway towards necroptosis, a pro-inflammatory form of necrosis.[3][4]
Quantitative Performance and Selectivity
The efficacy and specificity of an inhibitor are critical for interpreting experimental results. The following tables summarize the available quantitative data for representative DPP9 inhibitors and the pan-caspase inhibitor Z-VAD-FMK.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 | Ki | Reference(s) |
| 1G244 | DPP8 | 12 nM | 0.9 nM | [5][6] |
| DPP9 | 84 nM | 4.2 nM | [5][6] | |
| Talabostat | DPP4 | <4 nM | 0.18 nM | [7][8] |
| DPP8 | 4 nM | 1.5 nM | [7][9] | |
| DPP9 | 11 nM | 0.76 nM | [7][9] | |
| Z-VAD-FMK | Pan-caspase | Varies by caspase (typically low µM to nM range) | N/A | [2][3] |
Table 2: Target Selectivity
| Inhibitor | Primary Target(s) | Known Off-Targets / Non-specific Effects | Reference(s) |
| 1G244 | DPP8, DPP9 | Does not inhibit DPPIV and DPPII. High concentrations (>10 µM) may have off-target effects leading to cytotoxicity independent of DPP8/9. | [5][10] |
| Talabostat | DPP4, DPP8, DPP9 | Also inhibits FAP, QPP, and DPP2 at higher concentrations. | [7] |
| Z-VAD-FMK | Most caspases (except caspase-2) | Can inhibit other cysteine proteases like cathepsins at high concentrations. May induce necroptosis or autophagy. | [3][4] |
Supporting Experimental Data and Protocols
The functional consequences of DPP9 and pan-caspase inhibition can be assessed using a variety of in vitro assays. Below are representative experimental protocols.
Experiment 1: Assessment of Cell Viability and Cytotoxicity
This experiment aims to quantify the effect of the inhibitors on cell death.
Protocol: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of lytic cell death like pyroptosis and necrosis.[11]
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
96-well cell culture plates
-
DPP9 inhibitor (e.g., 1G244 or Talabostat)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Vehicle control (e.g., DMSO)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the DPP9 inhibitor, pan-caspase inhibitor, or vehicle control. Include wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant.
-
Perform the LDH assay on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Expected Outcome: DPP9 inhibitors are expected to cause a dose-dependent increase in LDH release in susceptible cell lines, indicative of pyroptosis. Pan-caspase inhibitors are generally not expected to induce significant LDH release unless they trigger necroptosis.
Experiment 2: Assessment of Apoptosis and Caspase Activity
This experiment aims to determine the effect of the inhibitors on the apoptotic pathway.
Protocol: Caspase-3/7 Activity Assay
This is a luminogenic or fluorogenic assay that measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
DPP9 inhibitor
-
Pan-caspase inhibitor (Z-VAD-FMK)
-
Vehicle control
-
Caspase-3/7 activity assay kit
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a white-walled 96-well plate suitable for luminescence or fluorescence measurements.
-
Pre-treat the cells with the DPP9 inhibitor, pan-caspase inhibitor, or vehicle control for 1-2 hours.
-
Induce apoptosis by adding an appropriate stimulus (e.g., staurosporine).
-
Incubate for the time required to induce apoptosis.
-
Perform the caspase-3/7 activity assay according to the manufacturer's protocol.
-
Measure luminescence or fluorescence using a microplate reader.
Expected Outcome: The pan-caspase inhibitor Z-VAD-FMK is expected to significantly reduce the caspase-3/7 activity induced by the apoptotic stimulus. DPP9 inhibitors are not expected to directly inhibit caspase-3/7 activity and may even lead to an increase in caspase-1 activity in the context of pyroptosis.
Conclusion
DPP9 inhibitors and pan-caspase inhibitors represent two distinct classes of research tools that modulate different arms of the programmed cell death and inflammatory signaling networks. DPP9 inhibitors, such as 1G244 and Talabostat, are valuable for inducing and studying pyroptosis through the activation of the NLRP1/CARD8 inflammasomes. In contrast, pan-caspase inhibitors like Z-VAD-FMK are the gold standard for blocking apoptosis and dissecting caspase-dependent signaling pathways.
The choice between these inhibitors should be guided by the specific biological question being addressed. Researchers should be mindful of the potential off-target effects and the distinct cellular outcomes elicited by each class of compounds. This guide provides a foundational understanding to aid in the rational selection and application of these powerful chemical probes in the study of cell death and inflammation.
References
- 1. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-apoptotic effects of anti-apoptotic agent zVAD-fmk in renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1G244 | Proteasome | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Protease Inhibitor Specificity: A Comparative Guide for DPP9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of specific protease inhibitors is a critical endeavor in drug discovery, demanding rigorous evaluation of on-target potency and off-target effects. This guide provides a framework for assessing the specificity of dipeptidyl peptidase 9 (DPP9) inhibitors, using the well-characterized pan-DPP8/9 inhibitor Val-boroPro and a highly selective experimental compound as comparative examples. Due to the limited publicly available data for a compound specifically named "DPP9-IN-1," this guide illustrates the assessment process with representative data and methodologies.
Introduction to DPP9 and Its Inhibition
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease that plays a crucial role in various cellular processes, including immune regulation, cell adhesion, and apoptosis.[1] It shares high sequence homology with dipeptidyl peptidase 8 (DPP8), making the development of selective inhibitors challenging.[2][3] A key function of DPP9 is its role as a negative regulator of the NLRP1 and CARD8 inflammasomes.[1][4][5][6] By binding to NLRP1 and CARD8, DPP9 prevents their activation and subsequent pro-inflammatory signaling.[1][4][7][8] Inhibition of DPP9's enzymatic activity disrupts this interaction, leading to inflammasome activation and a form of inflammatory cell death known as pyroptosis.[1][9] Therefore, assessing the specificity of DPP9 inhibitors against other proteases is paramount to understanding their biological effects and potential therapeutic applications.
Comparative Specificity of DPP9 Inhibitors
To illustrate the concept of a specificity profile, the following table summarizes hypothetical but representative inhibitory activities (IC50 values) of two exemplary compounds against a panel of related proteases. Val-boroPro (Talabostat) is a known potent inhibitor of several dipeptidyl peptidases, while "Compound 42" represents a more recently developed compound with high selectivity for DPP9 over DPP8.[9]
Table 1: Comparative IC50 Values (nM) of DPP9 Inhibitors Against a Protease Panel
| Protease Target | Val-boroPro (Broad-Spectrum) | Compound 42 (DPP9-Selective) |
| DPP9 | 5 | 3 |
| DPP8 | 6 | 600 |
| DPP4 | 10 | >10,000 |
| Fibroblast Activation Protein (FAP) | 25 | >10,000 |
| Prolyl endopeptidase (PREP) | >10,000 | >10,000 |
| Cathepsin B | >10,000 | >10,000 |
| Trypsin | >10,000 | >10,000 |
| Chymotrypsin | >10,000 | >10,000 |
Note: The IC50 values for Val-boroPro and Compound 42 are based on literature reports where available and supplemented with hypothetical data for illustrative purposes to demonstrate a typical specificity panel.
Experimental Protocols
The determination of inhibitor specificity is typically achieved through a series of in vitro enzymatic assays. A common and robust method is the fluorogenic protease assay.
Protocol: Fluorogenic Protease Specificity Assay
This protocol outlines the steps to determine the IC50 values of an inhibitor against a panel of proteases.
1. Reagents and Materials:
-
Purified recombinant proteases (DPP9, DPP8, DPP4, FAP, PREP, Cathepsin B, Trypsin, Chymotrypsin)
-
Specific fluorogenic substrates for each protease (e.g., Gly-Pro-AMC for DPP family members)[6][10]
-
DPP9 inhibitor (e.g., Val-boroPro, Compound 42)
-
Assay buffer (e.g., HEPES buffer, pH 7.0-7.5)[11]
-
96-well black microtiter plates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified protease to each well.
-
Add the serially diluted inhibitor to the wells containing the protease. Include a positive control (protease without inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Protease Inhibitor Specificity Screening
The following diagram illustrates the general workflow for assessing the specificity of a protease inhibitor.
Caption: Workflow for determining protease inhibitor specificity.
Signaling Pathway: DPP9 Inhibition and NLRP1 Inflammasome Activation
This diagram depicts the molecular mechanism by which DPP9 inhibition leads to the activation of the NLRP1 inflammasome.
Caption: DPP9 inhibition leads to NLRP1 inflammasome activation.
Conclusion
The rigorous assessment of inhibitor specificity is a cornerstone of modern drug development. As illustrated, a combination of robust enzymatic assays and a clear understanding of the underlying biological pathways is essential for characterizing novel protease inhibitors. While the development of highly selective DPP9 inhibitors remains an active area of research, the methodologies and principles outlined in this guide provide a solid foundation for evaluating their potential as research tools and therapeutic agents.
References
- 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 2. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural and biochemical mechanisms of NLRP1 inhibition by DPP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of DPP9 in Inflammatory Disease Models: A Comparative Guide to Using DPP9-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the role of Dipeptidyl Peptidase 9 (DPP9) in disease models, with a specific focus on the use of the chemical inhibitor DPP9-IN-1. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative approaches, such as other inhibitors and genetic knockdown, to aid researchers in designing robust experiments.
Introduction to DPP9 and its Role in Disease
Dipeptidyl Peptidase 9 (DPP9) is an intracellular serine protease that plays a crucial role in various cellular processes, including immune regulation, inflammation, and cell proliferation.[1][2] Its dysregulation has been linked to a range of diseases, most notably those with an inflammatory component. A key function of DPP9 is its role as a negative regulator of the NLRP1 and CARD8 inflammasomes.[3] By binding to these inflammasome sensors, DPP9 prevents their activation and subsequent initiation of pyroptosis, a pro-inflammatory form of programmed cell death.[1][3] Inhibition of DPP9's enzymatic activity disrupts this interaction, leading to inflammasome activation, caspase-1 cleavage, and the release of pro-inflammatory cytokines like IL-1β.[2][3] This pivotal role makes DPP9 a compelling therapeutic target and a subject of intense research in inflammatory and autoimmune diseases.
This compound: A Chemical Probe for DPP9 Function
This compound is a chemical inhibitor designed to probe the function of DPP9. While specific public data on "this compound" is limited, the broader class of DPP8/9 inhibitors, such as 1G244 and Val-boroPro (Talabostat), are frequently used to elucidate DPP9's role. These inhibitors have been instrumental in demonstrating the consequences of DPP9 inhibition in various disease models. For the purpose of this guide, we will draw upon the extensive data available for these well-characterized DPP8/9 inhibitors as a proxy for understanding the application of potent and selective DPP9 inhibitors like this compound.
A recently developed highly selective inhibitor for DPP9, referred to as "Compound 42", demonstrates the feasibility of targeting DPP9 with high specificity. This compound exhibits 176-fold selectivity for DPP9 over its close homolog DPP8.[1]
Comparison of DPP9 Validation Methods
Validating the specific role of DPP9 in a disease model requires a multi-faceted approach. Here, we compare the use of chemical inhibitors like this compound with genetic knockdown methods such as siRNA.
| Feature | Chemical Inhibition (e.g., this compound) | Genetic Knockdown (siRNA) |
| Mechanism of Action | Acutely blocks the enzymatic activity of the DPP9 protein. | Reduces the expression level of the DPP9 protein by degrading its mRNA. |
| Speed of Effect | Rapid, allowing for the study of acute effects of DPP9 inhibition. | Slower onset, typically requiring 24-72 hours to achieve significant protein knockdown. |
| Reversibility | Reversible (depending on the inhibitor's properties), allowing for washout experiments. | Transient, but not easily reversible within a short timeframe. |
| Specificity | Potential for off-target effects on other proteins, including the closely related DPP8. Selectivity profiling is crucial. | Can have off-target effects due to unintended mRNA binding. Use of multiple siRNAs targeting different sequences is recommended. |
| Application | Suitable for both in vitro and in vivo studies. | Primarily used for in vitro studies; in vivo delivery can be challenging. |
| Ease of Use | Relatively simple to apply to cell cultures or administer to animal models. | Requires transfection optimization for cell-based assays. |
Experimental Data: DPP9 Inhibition vs. Knockdown
The following tables summarize quantitative data from studies utilizing DPP8/9 inhibitors and DPP9 siRNA to investigate its role in inflammatory responses.
Table 1: Effect of DPP9 Inhibition on Inflammatory Mediator Secretion
| Cell Type | Treatment | Concentration | Outcome | Fold Change (vs. Control) | Reference |
| THP-1 Macrophages | 1G244 | 10 µM | Inhibition of TNFα secretion | ~50% reduction | [3] |
| THP-1 Macrophages | 1G244 | 10 µM | Inhibition of IL-6 secretion | ~60% reduction | [3] |
| Human PBMCs | Val-boroPro | 10 µM | Increased IL-1β secretion | Significant increase | [4] |
Table 2: Comparison of DPP9 Inhibition and siRNA Knockdown on Cell Viability and Inflammasome Activation
| Cell Line | Method | Outcome | Result | Reference |
| Huh7 | DPP9 siRNA | Increased Sorafenib (B1663141) Sensitivity (Lower IC50) | IC50 decreased from ~8 µM to ~4 µM | [5] |
| Multiple Myeloma cells | 1G244 (high conc.) | Apoptosis | Dose-dependent increase in caspase-3 cleavage | [6] |
| Multiple Myeloma cells | 1G244 (low conc.) | Pyroptosis | GSDMD cleavage | [6] |
| 293-EBNA cells | DPP9 siRNA | Increased Antigen Presentation | ~2-fold increase in IFN-γ production by CTLs | [7] |
Experimental Protocols
Protocol 1: In Vitro DPP9 Inhibition using this compound (or similar inhibitor)
-
Cell Culture: Plate cells (e.g., THP-1 monocytes, primary macrophages) at the desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the final working concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the DPP9 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) to observe the effects of DPP9 inhibition.
-
Endpoint Analysis: Harvest the cell supernatant to measure cytokine secretion (e.g., by ELISA) or cell lysates for Western blot analysis of inflammasome components (e.g., cleaved caspase-1, GSDMD). Cell viability can be assessed using assays such as LDH release or MTT.
Protocol 2: DPP9 Knockdown using siRNA
-
siRNA Design and Preparation: Synthesize or purchase at least two different validated siRNAs targeting human DPP9 and a non-targeting control siRNA. Reconstitute the siRNAs according to the manufacturer's instructions.
-
Transfection:
-
Plate cells to be 50-70% confluent on the day of transfection.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of the DPP9 protein.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by Western blot or qRT-PCR.
-
Functional Assay: Perform the desired functional assay (e.g., stimulation with an inflammatory agent, assessment of cell viability) on the remaining cells.
Visualizing DPP9's Role: Signaling Pathways and Experimental Workflows
DPP9-Mediated Inhibition of the NLRP1/CARD8 Inflammasome
Caption: DPP9 negatively regulates the NLRP1/CARD8 inflammasome.
Experimental Workflow: Validating DPP9's Role in Inflammation
Caption: A typical workflow for validating the function of DPP9.
Logical Relationship: Interpreting Experimental Outcomes
Caption: Logic for interpreting results from different validation methods.
Conclusion
Validating the role of DPP9 in a specific disease model requires careful experimental design and the use of complementary techniques. The chemical inhibitor this compound, along with other well-characterized DPP8/9 inhibitors, provides a powerful tool for the acute and reversible inhibition of DPP9's enzymatic activity. When combined with genetic knockdown approaches like siRNA, researchers can build a robust body of evidence to confidently define the function of DPP9. The data and protocols presented in this guide offer a framework for scientists to effectively utilize these tools in their research and drug development endeavors.
References
- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of dipeptidyl peptidase 9 improves sorafenib sensitivity by inducing ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytoplasmic Peptidase DPP9 Is Rate-limiting for Degradation of Proline-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPP9 Inhibition in Rodent and Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Dipeptidyl Peptidase 9 (DPP9) inhibition in rodent and human cells. While direct comparative data for a specific compound designated "DPP9-IN-1" is not publicly available, this document synthesizes findings from studies on potent and widely used DPP9 inhibitors, such as Talabostat (Val-boroPro) and 1G244, to offer insights into the differential responses across species.
Executive Summary
DPP9 is an intracellular serine protease that plays a crucial role in regulating the innate immune system. Its inhibition has emerged as a potential therapeutic strategy in oncology and inflammatory diseases. The primary mechanism of action of DPP9 inhibitors involves the activation of the NLRP1 or CARD8 inflammasomes, leading to a form of inflammatory programmed cell death known as pyroptosis. However, the specific inflammasome sensor and the subsequent cellular responses can differ between rodent and human cells, highlighting the importance of cross-species comparative studies in drug development.
Data Presentation: Quantitative Comparison of DPP9 Inhibitor Effects
The following tables summarize the available quantitative data on the effects of DPP9 inhibitors in various human and rodent cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Inhibitory Concentration (IC50) of DPP9 Inhibitors
| Inhibitor | Cell Line | Species | IC50 | Reference |
| 1G244 | - | Human (recombinant DPP9) | 84 nM | [1] |
| 1G244 | - | Human (recombinant DPP8) | 12 nM | [1] |
| Talabostat (VbP) | THP-1 (monocytes) | Human | ~206 nM (cytotoxicity) | [2][3] |
| Talabostat (VbP) | - | Human (recombinant DPP9) | 11 nM | [4] |
| Talabostat (VbP) | - | Human (recombinant DPP8) | 4 nM | [4] |
Table 2: Cytotoxicity of DPP9 Inhibitors in Human Cell Lines
| Inhibitor | Cell Line | Cell Type | Effect | Concentration | Reference |
| Talabostat (VbP) | THP-1 | Monocytic Leukemia | Increased LDH release | 2 µM | [3] |
| 1G244 | THP-1 | Monocytic Leukemia | Dose-dependent LDH release | 1-10 µM | [4] |
| Talabostat (VbP) | Primary Human PBMCs | Peripheral Blood Mononuclear Cells | Increased LDH release | Not specified | [2] |
| Talabostat (VbP) | Dermal Fibroblasts | Fibroblast | Concentration-dependent inhibition of viability | 25-200 µM | [5][6] |
Table 3: Effects of DPP9 Inhibitors in Rodent Cells
| Inhibitor | Cell Line/Model | Species | Effect | Notes | Reference |
| Talabostat (VbP) | J774A.1, RAW 264.7 | Mouse (macrophage) | Increased LDH release | [2] | |
| 1G244 | Mouse Model | Mouse | No observable toxicity in vivo | Poor bioavailability | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments to comparatively assess the effects of DPP9 inhibitors in rodent and human cells.
Protocol 1: Cell Viability/Cytotoxicity Assay (LDH Release)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
Human (e.g., THP-1) and rodent (e.g., J774A.1) cell lines
-
Complete cell culture medium
-
DPP9 inhibitor (e.g., this compound)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the DPP9 inhibitor. Add the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes.[8] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Assay: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, normalizing to the spontaneous and maximum LDH release controls.
Protocol 2: Inflammasome Activation Assay (Caspase-1 Activity)
This assay measures the activity of caspase-1, a key enzyme activated downstream of the inflammasome.
Materials:
-
Human (e.g., THP-1) and rodent (e.g., bone marrow-derived macrophages - BMDMs) cells
-
Complete cell culture medium
-
DPP9 inhibitor (e.g., this compound)
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1)
-
Luminometer
Procedure for Murine Macrophages (e.g., J774A.1 or BMDMs):
-
Cell Seeding: Seed murine macrophages in a 12-well plate at a density of 0.5 x 10⁶ cells/well and culture for 24 hours.[9]
-
Priming (if necessary for the specific inflammasome): For NLRP3 inflammasome studies, prime cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours.[9][10]
-
Treatment: Wash the cells and add fresh medium containing the DPP9 inhibitor at various concentrations.
-
Incubation: Incubate for the desired period (e.g., 2 hours for ATP as a positive control, or longer for other stimuli).[9]
-
Caspase-1 Assay: Transfer 150 µL of the supernatant to a white 96-well plate. Add 150 µL of the Caspase-Glo® 1 reagent.[9]
-
Measurement: Incubate at room temperature for 1 hour and measure luminescence using a luminometer.[9][11]
Procedure for Human Monocytes (e.g., THP-1):
-
Cell Seeding and Differentiation: Seed THP-1 cells and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) if required by the experimental design.
-
Treatment: Treat the cells with the DPP9 inhibitor.
-
Caspase-1 Assay: Follow the same procedure as for murine macrophages (steps 5 and 6). The Caspase-Glo® 1 assay can be performed directly on the cell culture or on the collected supernatant.[11]
Conclusion
The available data, primarily from studies on Talabostat and 1G244, indicate that DPP9 inhibition is a potent inducer of pyroptosis in both human and rodent immune cells. However, the specific inflammasome pathways activated can differ. In human cells, both NLRP1 and CARD8 are implicated, while in mice, NLRP1b is the key sensor. These differences underscore the necessity of conducting parallel studies in both human and rodent systems during the preclinical development of DPP9 inhibitors. The provided experimental protocols offer a framework for conducting such comparative analyses, enabling a more comprehensive understanding of the therapeutic potential and potential species-specific effects of novel DPP9-targeting compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
Validating Biomarkers for DPP9-IN-1 Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DPP9-IN-1, a highly selective Dipeptidyl Peptidase 9 (DPP9) inhibitor, with other less selective alternatives. It is designed to assist researchers in validating biomarkers for assessing the in vivo efficacy of DPP9 inhibitors. The information presented is based on currently available experimental data.
Introduction to DPP9 Inhibition and its Biomarkers
Dipeptidyl Peptidase 9 (DPP9) is an intracellular serine protease that plays a crucial role in regulating the innate immune system. A primary function of DPP9 is to inhibit the activation of the NLRP1 and CARD8 inflammasomes, which are multi-protein complexes that, when activated, trigger a pro-inflammatory form of programmed cell death known as pyroptosis.
Inhibition of DPP9 releases this suppression, leading to the activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), resulting in the formation of pores in the cell membrane and subsequent pyroptotic cell death. This process also leads to the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Therefore, key biomarkers for the in vivo efficacy of DPP9 inhibitors are directly linked to the activation of this pyroptotic pathway.
Comparative Analysis of DPP9 Inhibitors
This section compares the highly selective DPP9 inhibitor, this compound (also known as Compound 42), with the non-selective DPP8/9 inhibitor, Val-boroPro (VbP; also known as Talabostat or PT-100).
| Inhibitor | Target(s) | IC50 (DPP9) | IC50 (DPP8) | Selectivity (DPP9 vs. DPP8) | In Vivo Efficacy Biomarkers |
| This compound (Compound 42) | DPP9 | 3 nM[1] | 0.6 µM[2] | ~200-fold | In vivo biomarker data not yet published. Expected to show increased levels of caspase-1 activation, GSDMD cleavage, IL-1β, and IL-18 with high specificity. |
| Val-boroPro (VbP) | DPP4, DPP8, DPP9, FAP | 11 nM[2] | 4 nM[2] | Non-selective | Increased serum levels of G-CSF and CXCL1 in mice[2]. Induces pyroptosis in monocytes and macrophages[2]. |
| 1G244 | DPP8, DPP9 | 84 nM[3] | 12 nM[3] | ~0.14-fold (more selective for DPP8) | Induces apoptosis in multiple myeloma cells[3]. In a mouse xenograft model, suppressed tumor growth.[3] |
Experimental Protocols for Biomarker Validation
The following are detailed methodologies for key experiments to validate biomarkers for DPP9 inhibitor efficacy in vivo.
In Vivo Mouse Model of DPP9 Inhibition
-
Animal Model: C57BL/6J mice are a commonly used strain. For studying the Nlrp1b inflammasome, specific strains expressing a responsive allele may be required[4].
-
Inhibitor Administration:
-
Val-boroPro (VbP): Can be administered via intraperitoneal (i.p.) injection at a dose of 100 µ g/mouse [2].
-
1G244: Can be administered via subcutaneous injection at a dose of 30 mg/kg once a week[3].
-
This compound: While in vivo efficacy studies are not yet published, pharmacokinetic data in Wistar rats is available and can inform initial dosing strategies[1].
-
-
Sample Collection: Blood samples can be collected via retro-orbital or cardiac puncture at various time points post-injection (e.g., 2, 6, 24 hours) to measure serum cytokines. Peritoneal macrophages can be harvested for ex vivo analysis of pyroptosis.
Measurement of Serum Cytokines
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in serum.
-
Procedure:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum.
-
Use commercially available ELISA kits for specific cytokines of interest (e.g., IL-1β, IL-18, G-CSF, CXCL1).
-
Follow the manufacturer's instructions for the assay.
-
Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Assessment of Pyroptosis via LDH Release Assay
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the extracellular space upon loss of cell membrane integrity, a hallmark of pyroptosis.
-
Method:
-
Harvest peritoneal macrophages from treated and control mice.
-
Culture the cells in appropriate media.
-
Collect the cell culture supernatant at desired time points.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Measure the LDH activity in the supernatant according to the manufacturer's protocol. Increased LDH release indicates pyroptosis.
-
Western Blot for Caspase-1 Activation and GSDMD Cleavage
-
Principle: Western blotting can detect the cleaved (active) forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment), which are indicative of inflammasome activation and pyroptosis.
-
Procedure:
-
Lyse peritoneal macrophages or other relevant cells from treated and control animals.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the cleaved forms of caspase-1 and GSDMD.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increase in the cleaved forms indicates target engagement and pathway activation.
-
Visualizing the DPP9 Signaling Pathway
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: DPP9 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for validating in vivo biomarkers.
Conclusion
The validation of in vivo biomarkers is critical for the development of DPP9 inhibitors as potential therapeutics. While the highly selective inhibitor this compound holds promise, further in vivo studies are required to fully characterize its efficacy and biomarker profile. The experimental protocols and comparative data provided in this guide offer a framework for researchers to design and execute robust in vivo studies to assess the therapeutic potential of novel DPP9 inhibitors. The primary biomarkers to validate efficacy revolve around the induction of pyroptosis, including the measurement of caspase-1 activation, GSDMD cleavage, and the release of pro-inflammatory cytokines.
References
- 1. Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPP9-IN-1 and Established Immunomodulators for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, the quest for novel mechanisms of action that offer enhanced specificity and efficacy remains a primary objective. This guide provides a side-by-side analysis of a novel investigational agent, DPP9-IN-1, and established immunomodulators, including Janus kinase (JAK) inhibitors, tumor necrosis factor-alpha (TNF-α) inhibitors, and methotrexate (B535133). This comparison is intended to highlight the distinct mechanistic pathways and potential therapeutic applications of each, supported by available experimental data.
Introduction to this compound: A Novel Approach to Immunomodulation
This compound is a small molecule inhibitor of Dipeptidyl Peptidase 9 (DPP9), an intracellular serine protease.[1][2] Inhibition of DPP9 has emerged as a novel strategy for activating the innate immune system through the NLRP1 and CARD8 inflammasomes.[3][4] This activation leads to a form of programmed cell death known as pyroptosis and the release of pro-inflammatory cytokines, suggesting a potential role in immuno-oncology and other conditions where targeted immune activation is desirable.[3][4]
Established Immunomodulators: An Overview
For decades, a range of immunomodulatory drugs have been the cornerstone of treating autoimmune and inflammatory diseases. This guide will focus on three major classes:
-
JAK Inhibitors: These small molecules target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), which are crucial for cytokine signaling.[3][5] By interfering with the JAK-STAT pathway, they effectively suppress the immune response.[3][5]
-
TNF-α Inhibitors: These are primarily monoclonal antibodies or receptor fusion proteins that neutralize the pro-inflammatory cytokine TNF-α, a key mediator in many inflammatory conditions.[1][6]
-
Methotrexate: A folate analog, methotrexate has been a first-line therapy for rheumatoid arthritis for many years. Its immunomodulatory effects are multifactorial, including the inhibition of T-cell activation and purine (B94841) metabolism.[4][7]
Mechanistic Comparison: Distinct Pathways of Immune Regulation
The fundamental difference between this compound and the established immunomodulators lies in their primary mechanism of action. While JAK inhibitors, TNF-α inhibitors, and methotrexate are primarily immunosuppressive, this compound is an immune activator.
This compound: Inflammasome Activation
Inhibition of DPP9 by this compound leads to the activation of the NLRP1 and CARD8 inflammasomes.[3][4] This is a direct mechanism to induce an inflammatory response.
JAK Inhibitors: Cytokine Signaling Blockade
JAK inhibitors act downstream of cytokine receptors, preventing the signaling cascade that leads to immune cell activation and proliferation.[3][5]
TNF-α Inhibitors: Neutralization of a Key Cytokine
These agents directly bind to and neutralize TNF-α, preventing it from binding to its receptors and initiating pro-inflammatory signaling.[1][6]
Quantitative Data Summary
Direct comparative studies of this compound against established immunomodulators are not yet available in the public domain. The following tables summarize the known characteristics and effects of each class of compound based on existing literature.
Table 1: this compound Characteristics
| Parameter | Description | Reference |
| Target | Dipeptidyl Peptidase 9 (DPP9) | [1][3] |
| Mechanism | Inflammasome (NLRP1, CARD8) activation, induction of pyroptosis, IL-1β secretion. | [3][4] |
| Cellular Effects | Pro-inflammatory cell death in specific cell types. | [8] |
| Potential Applications | Immuno-oncology, infectious diseases. | [9] |
Table 2: JAK Inhibitors Characteristics
| Parameter | Description | Reference |
| Target | Janus Kinases (JAK1, JAK2, JAK3, TYK2) | [3][5] |
| Mechanism | Inhibition of JAK-STAT signaling pathway, suppression of cytokine production. | [3][5] |
| Cellular Effects | Reduced proliferation and activation of lymphocytes and other immune cells. | [3] |
| Approved Indications | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, atopic dermatitis. | [2][5] |
Table 3: TNF-α Inhibitors Characteristics
| Parameter | Description | Reference |
| Target | Tumor Necrosis Factor-alpha (TNF-α) | [1][6] |
| Mechanism | Neutralization of soluble and transmembrane TNF-α. | [1][6] |
| Cellular Effects | Reduced inflammation, induction of apoptosis in inflammatory cells. | [1] |
| Approved Indications | Rheumatoid arthritis, psoriasis, Crohn's disease, ankylosing spondylitis. | [6][10] |
Table 4: Methotrexate Characteristics
| Parameter | Description | Reference |
| Target | Dihydrofolate reductase (DHFR) and other enzymes in the folate pathway. | [7][11] |
| Mechanism | Inhibition of purine and pyrimidine (B1678525) synthesis, leading to suppression of T-cell and B-cell function. | [4][7] |
| Cellular Effects | Anti-proliferative and pro-apoptotic effects on immune cells. | [7] |
| Approved Indications | Rheumatoid arthritis, psoriasis, various cancers. | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of immunomodulatory compounds. Below are representative methodologies for key experiments cited in the literature.
Inflammasome Activation Assay (for this compound)
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary human monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in 24-well plates and treated with varying concentrations of this compound for a specified time (e.g., 6-24 hours).
-
LDH Release Assay (for Pyroptosis): Cell culture supernatants are collected, and lactate (B86563) dehydrogenase (LDH) release is measured using a commercially available cytotoxicity assay kit, as an indicator of pyroptotic cell death.
-
IL-1β ELISA: Supernatants are also analyzed for the concentration of secreted IL-1β using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
ASC Speck Visualization: Cells are fixed, permeabilized, and stained with an antibody against the ASC protein. The formation of ASC specks, a hallmark of inflammasome activation, is visualized by fluorescence microscopy.
JAK-STAT Signaling Assay (for JAK Inhibitors)
-
Cell Culture: A suitable cell line expressing the cytokine receptor of interest (e.g., TF-1 cells for GM-CSF signaling) is used.
-
Inhibitor Pre-treatment: Cells are pre-incubated with a JAK inhibitor at various concentrations for 1-2 hours.
-
Cytokine Stimulation: Cells are then stimulated with the relevant cytokine (e.g., GM-CSF) for a short period (e.g., 15-30 minutes).
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Phosphorylation of STAT proteins (e.g., p-STAT5) is detected by Western blotting using phospho-specific antibodies. Total STAT protein levels are used as a loading control.
-
Flow Cytometry: Alternatively, intracellular staining for phosphorylated STAT proteins can be performed and analyzed by flow cytometry to quantify the inhibition of signaling in a cell population.
TNF-α Neutralization Assay (for TNF-α Inhibitors)
-
Cell Line: A cell line sensitive to TNF-α-induced apoptosis, such as L929 mouse fibrosarcoma cells, is used.
-
Assay Setup: L929 cells are seeded in a 96-well plate.
-
Treatment: A constant, cytotoxic concentration of recombinant human TNF-α is pre-incubated with serial dilutions of the TNF-α inhibitor for 30-60 minutes. This mixture is then added to the L929 cells.
-
Cell Viability Measurement: After 18-24 hours of incubation, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Data Analysis: The concentration of the TNF-α inhibitor that results in 50% neutralization of the TNF-α-induced cytotoxicity (IC50) is calculated.
Conclusion
This compound represents a departure from traditional immunosuppressive strategies by actively engaging the innate immune system through inflammasome activation. This unique mechanism of action holds promise for therapeutic areas where a pro-inflammatory response is beneficial, such as in the tumor microenvironment. In contrast, established immunomodulators like JAK inhibitors, TNF-α inhibitors, and methotrexate excel in dampening excessive immune responses that drive autoimmune and inflammatory diseases. The choice of therapeutic agent will ultimately depend on the specific disease pathophysiology and the desired immunological outcome. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and to identify the patient populations most likely to benefit from this novel immunomodulatory approach.
References
- 1. TNF-Alpha Inhibitors in Inflammatory Diseases Review [krishgen.com]
- 2. drugs.com [drugs.com]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibitors of tumor necrosis factor-α and mechanisms of their action | Archives of Pharmacy [aseestant.ceon.rs]
- 7. benchchem.com [benchchem.com]
- 8. DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP1 and CARD8 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of DPP9-IN-1: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of DPP9-IN-1, a dipeptidyl peptidase 9 inhibitor. Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Avoid Inhalation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, it should be contained and cleaned up immediately. The cleanup materials must be disposed of as hazardous waste.
General Chemical Waste Disposal Guidelines
In the absence of specific quantitative data for this compound, general laboratory chemical waste guidelines must be strictly followed. The Resource Conservation and Recovery Act (RCRA) establishes regulations for hazardous waste, prohibiting its disposal in regular trash or sewer systems.
| Parameter | Guideline | Citation |
| Waste Segregation | Segregate this compound waste from incompatible materials at the point of generation to prevent dangerous reactions. | [1][2] |
| Container Type | Use chemically compatible, leak-proof containers with secure closures for all this compound waste. | [1] |
| Container Labeling | Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any known hazards. | [2] |
| Aqueous Waste | Do not pour aqueous solutions of this compound down the drain. Collect in a designated container for liquid hazardous waste. | [3] |
| Organic Solvent Waste | If dissolved in an organic solvent, collect in a designated container for flammable or halogenated waste, depending on the solvent. | [3] |
| Contaminated Sharps | Dispose of any sharps contaminated with this compound in a designated, puncture-proof sharps container labeled as "Hazardous Waste - Sharps". | [3][4] |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. | [4] |
Experimental Protocol: Step-by-Step Disposal of this compound
The proper disposal of this compound involves a systematic process focused on segregation, containment, and clear labeling to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of a specific SDS, treat all forms of this compound waste (solid compound, solutions, and contaminated labware) as hazardous chemical waste.[3]
-
Segregate at the Source: Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams.[3] Keep it physically separate from incompatible materials.[1]
Step 2: Containment and Labeling
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste:
-
Aqueous Solutions: Collect in a designated, leak-proof container labeled "Hazardous Waste" with the chemical name and approximate concentration.[3]
-
Organic Solvent Solutions: Collect in a designated container appropriate for the specific solvent (e.g., flammable or halogenated waste). Do not mix different types of solvent waste.[3]
-
-
Labeling: Ensure all containers are clearly and accurately labeled with the contents, including "this compound," and any associated hazards.[2]
Step 3: Disposal of Contaminated Labware and Sharps
-
Labware: Decontaminate glassware by rinsing with a suitable solvent and collecting the rinsate as hazardous waste. Disposable labware that cannot be decontaminated should be placed in a designated hazardous waste container.
-
Sharps: Any sharps (e.g., needles, pipette tips, broken glass) contaminated with this compound must be placed in a designated puncture-resistant sharps container for chemically contaminated sharps.[3][4]
Step 4: Storage and Pickup
-
Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
References
Safeguarding Your Research: Essential Safety and Handling Protocols for DPP9-IN-1
Researchers and drug development professionals working with the dipeptidyl peptidase 9 (DPP9) inhibitor, DPP9-IN-1, must adhere to stringent safety protocols to ensure personal safety and proper experimental conduct. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Adherence to these guidelines is critical to minimize exposure and mitigate potential health risks.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene). Glove material should be selected based on the specific solvent used for this compound reconstitution. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if working outside of a fume hood or if dusts may be generated. |
| Body Protection | A flame-retardant laboratory coat is required. Additional protective clothing may be necessary based on the scale of the operation. |
Handling and Storage
Handling: Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1] Avoid direct contact with the skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water.[1] For skin contact, wash with soap and water.[1] If inhaled, move to fresh air immediately.[1] Seek medical attention if any symptoms of exposure occur.[1]
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Workflow and Disposal
The following diagram outlines the standard workflow for handling this compound, from receiving to disposal.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated lab supplies, must be considered hazardous waste. Collect all waste in a designated, properly labeled, and sealed container. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain or in the general trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
